Touristil
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNVKVKECNYEY-RSGUCCNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108116-23-0 | |
| Record name | Touristil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Cinnarizine's Mechanism of Action on the Vestibular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnarizine, a piperazine derivative, is a widely prescribed medication for the management of vestibular disorders, including vertigo, nausea, and motion sickness. Its therapeutic efficacy stems from a multimodal mechanism of action that targets key components of the peripheral and central vestibular pathways. This in-depth technical guide elucidates the core mechanisms of cinnarizine's action on the vestibular system, with a focus on its molecular interactions, effects on neuronal excitability, and modulation of vestibular reflexes. We provide a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support a thorough understanding of its pharmacological profile.
Introduction
The vestibular system is a complex sensory apparatus responsible for maintaining balance, spatial orientation, and gaze stability. Dysfunction within this system can lead to debilitating symptoms such as vertigo, dizziness, and nystagmus. Cinnarizine alleviates these symptoms through a combination of peripheral and central actions, primarily by modulating calcium ion influx, antagonizing histamine H1 receptors, and blocking dopamine D2 receptors. This guide will delve into the intricate details of these mechanisms, providing a robust resource for researchers and drug development professionals.
Molecular Targets and Signaling Pathways
Cinnarizine's therapeutic effects are attributed to its interaction with multiple molecular targets within the vestibular system. The primary mechanisms include:
-
Calcium Channel Blockade: Cinnarizine acts as a non-competitive antagonist of voltage-gated calcium channels, particularly L-type and T-type channels.[1] In the vestibular system, this action is most prominent in the sensory hair cells of the inner ear.
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, cinnarizine effectively blocks H1 receptors, which are expressed in the vestibular nuclei and other central nervous system regions involved in processing vestibular information.[2][3]
-
Dopamine D2 Receptor Antagonism: Cinnarizine also exhibits antagonistic activity at D2 dopamine receptors, which are present in the central vestibular pathways and the chemoreceptor trigger zone, contributing to its anti-emetic effects.[4]
Signaling Pathways
The interaction of cinnarizine with its molecular targets triggers a cascade of intracellular events that ultimately modulate neuronal activity.
Caption: Cinnarizine's dual action on peripheral and central vestibular systems.
Quantitative Data
The following tables summarize the key quantitative data regarding cinnarizine's interaction with its molecular targets and its physiological effects.
| Target | Parameter | Value | Species | Tissue/Cell Type | Reference |
| L-type Calcium Channel | IC₅₀ | 1.5 µM | Guinea Pig | Vestibular Hair Cells (Type II) | [1] |
| H1 Receptor | pKb | 7.5 | Suncus murinus | Ileal Segments | [5] |
| D2 Receptor | Ki | Data not available for vestibular nuclei | - | - | - |
| Physiological Effect | Parameter | Cinnarizine Dose | Effect | Study Population | Reference |
| Post-rotational Nystagmus | Amplitude, Duration, Slow Phase Speed, Total Beats | 25 mg TID | Significantly reduced (p < 0.05) vs. placebo | Healthy Volunteers | [6] |
| Caloric Nystagmus | Slow Phase Velocity | Not specified | Significantly reduced | Patients with peripheral labyrinthine disorders | [6] |
| Vestibular Nystagmus | - | 150 mg (single dose) | Temporary depressant effect | Healthy Volunteers | [7] |
Experimental Protocols
Patch-Clamp Electrophysiology for Calcium Channel Activity in Vestibular Hair Cells
This protocol is adapted from the methodology used to determine the IC₅₀ of cinnarizine on L-type calcium channels in guinea pig vestibular hair cells.[1]
Objective: To measure the effect of cinnarizine on voltage-gated calcium currents in isolated vestibular hair cells.
Materials:
-
Guinea pigs
-
Enzymatic solution (e.g., papain)
-
Mechanical dissection tools
-
Patch-clamp rig with amplifier and data acquisition system
-
Extracellular solution (containing 1.8 mM Ca²⁺ and 40 mM Ba²⁺ to enhance currents)
-
Intracellular solution
-
Cinnarizine stock solution
Procedure:
-
Cell Isolation: Isolate vestibular type II hair cells from the inner ears of guinea pigs using enzymatic and mechanical dissection from the otolithic membrane.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated hair cell.
-
Perfuse the cell with the extracellular solution.
-
Apply depolarizing voltage pulses to elicit calcium currents.
-
Record baseline calcium currents.
-
-
Cinnarizine Application:
-
Perfuse the cell with the extracellular solution containing varying concentrations of cinnarizine.
-
Record calcium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents in the absence and presence of cinnarizine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
-
Caption: Workflow for patch-clamp analysis of cinnarizine's effect on hair cells.
Radioligand Binding Assay for H1 and D2 Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of cinnarizine for H1 and D2 receptors.
Objective: To determine the inhibitory constant (Ki) of cinnarizine for histamine H1 and dopamine D2 receptors.
Materials:
-
Tissue homogenates from a relevant brain region (e.g., vestibular nuclei, striatum) or cells expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]mepyramine for H1, [³H]spiperone for D2).
-
Unlabeled competitor (for non-specific binding determination).
-
Cinnarizine solutions of varying concentrations.
-
Incubation buffer.
-
Filtration apparatus and filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cells.
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of cinnarizine.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cinnarizine concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for radioligand binding assay to determine cinnarizine's receptor affinity.
In Vivo Electrophysiology in Vestibular Nuclei
This protocol outlines a general approach for studying the effects of cinnarizine on neuronal activity in the vestibular nuclei of anesthetized animals.[8]
Objective: To investigate the effect of systemic cinnarizine administration on the firing rate and responsiveness of neurons in the lateral vestibular nucleus (LVN).
Materials:
-
Anesthetized animal model (e.g., cat).
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Stimulating electrodes for the vestibular nerve.
-
Cinnarizine solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically expose the cerebellum to access the LVN.
-
Electrode Placement:
-
Lower a recording microelectrode into the LVN to record the extracellular activity of single neurons.
-
Place stimulating electrodes on the vestibular nerve.
-
-
Baseline Recording: Record the spontaneous firing rate of LVN neurons and their responses to electrical stimulation of the vestibular nerve (both subthreshold and suprathreshold stimuli).
-
Cinnarizine Administration: Administer cinnarizine intravenously at various doses.
-
Post-Drug Recording: Record the neuronal activity and responses to vestibular nerve stimulation after each dose of cinnarizine.
-
Data Analysis:
-
Analyze changes in the spontaneous firing rate of LVN neurons.
-
Analyze changes in the number of spikes evoked by vestibular nerve stimulation.
-
Compare pre- and post-drug data to determine the effect of cinnarizine.
-
Caption: Workflow for in vivo electrophysiological recording of cinnarizine's effects.
Conclusion
Cinnarizine's efficacy in treating vestibular disorders is underpinned by its multifaceted mechanism of action. By targeting calcium channels in peripheral vestibular hair cells and histamine H1 and dopamine D2 receptors in the central vestibular pathways, cinnarizine effectively dampens the overactivity of the vestibular system that leads to symptoms of vertigo and nausea. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this important therapeutic agent. Future research should focus on elucidating the precise binding kinetics of cinnarizine at H1 and D2 receptors within the vestibular nuclei and on obtaining more detailed quantitative data on its modulation of the vestibulo-ocular reflex. Such studies will undoubtedly contribute to a more refined understanding of its therapeutic actions and may guide the development of novel, more targeted therapies for vestibular disorders.
References
- 1. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. SMPDB [smpdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of cinnarizine on various types of vertigo. Clinical and electronystagmographic results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective effect of cinnarizine on the vestibular nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Domperidone: A Technical Guide to a Peripherally Selective D2 Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of domperidone, focusing on its core function as a dopamine D2 receptor antagonist. It covers its mechanism of action, pharmacological properties, relevant signaling pathways, and the experimental methodologies used for its characterization.
Introduction
Domperidone is a second-generation prokinetic and antiemetic agent, classified as a selective dopamine D2 receptor antagonist.[1][2] It is clinically utilized for the management of various gastrointestinal motility disorders, including gastroparesis, dyspepsia, and nausea and vomiting.[2][3][4] A key characteristic of domperidone is its peripheral action; it does not readily cross the blood-brain barrier, which significantly reduces the incidence of central nervous system (CNS) side effects, such as extrapyramidal symptoms, commonly associated with other D2 antagonists like metoclopramide.[1][5][6]
Mechanism of Action
Domperidone exerts its therapeutic effects primarily by blocking dopamine D2 receptors in the periphery.[6][7] Its antiemetic properties stem from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that lies outside the blood-brain barrier.[1][5][8] This action inhibits the signaling cascade that leads to nausea and vomiting.
Its gastroprokinetic effects are a result of antagonizing D2 receptors in the upper gastrointestinal (GI) tract, particularly the stomach and duodenum.[1][8] This blockade enhances esophageal peristalsis, increases lower esophageal sphincter pressure, promotes gastric motility and emptying, and improves antroduodenal coordination, thereby alleviating symptoms of delayed gastric emptying.[1][8]
Pharmacology and Pharmacokinetics
The pharmacological and pharmacokinetic profile of domperidone is characterized by its high affinity for D2 receptors and its distinct metabolic pathway. Key quantitative parameters are summarized below.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ~1.75 nM for D2High | [9] |
| Dissociation Constant (Kd) | ~0.42 nM (cloned D2 receptor) | [9] |
| Oral Bioavailability | ~15% (due to extensive first-pass metabolism) | [1][5] |
| Time to Peak Plasma Conc. | ~0.6 - 1.2 hours | [10] |
| Plasma Half-life (t1/2) | ~7 - 9 hours | [1][11] |
| Metabolism | Primarily by CYP3A4 in the liver and intestinal wall | [1][8] |
| Excretion | ~66% in feces, ~32% in urine | [11] |
Signaling Pathways
As a D2 receptor antagonist, domperidone modulates downstream intracellular signaling cascades. The D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[12][13]
Recent studies have elucidated domperidone's impact on other pathways. In human colon cancer cells, domperidone has been shown to downregulate the expression of the D2 receptor itself.[14][15] This leads to the inhibition of two key signaling pathways:
-
β-arrestin2/MEK/ERK Pathway: Domperidone treatment reduces the formation of the β-arrestin2/MEK complex, which in turn inhibits the phosphorylation and activation of ERK.[14][15]
-
JAK2/STAT3 Pathway: Domperidone has also been observed to diminish the activation of JAK2 and STAT3.[14][15]
These findings suggest that domperidone's effects extend beyond simple receptor blockade to include the modulation of complex signaling networks involved in cellular processes.[14]
Experimental Protocols
The characterization of domperidone's interaction with the D2 receptor involves various in vitro and cell-based assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of domperidone for the D2 receptor.
-
Objective: To measure how effectively domperidone competes with a radiolabeled ligand for binding to the D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).[9][16]
-
Radioligand: Typically [3H]domperidone or [3H]spiperone.[9][16]
-
Test compound: Domperidone at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).[17]
-
Assay buffer.
-
-
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of domperidone.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of domperidone that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Cell-Based Functional Assay (cAMP Inhibition)
This assay measures the functional antagonism of the D2 receptor by domperidone.
-
Objective: To quantify domperidone's ability to block dopamine-induced inhibition of cAMP production.
-
Materials:
-
Methodology:
-
Cell Plating: Cells are seeded into microplates and cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of domperidone.
-
Stimulation: Cells are then stimulated with a fixed concentration of dopamine (agonist) in the presence of forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP level is measured using the detection kit.
-
Data Analysis: The ability of domperidone to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. An IC50 value is determined, representing the concentration of domperidone that restores the cAMP response to 50% of the maximum level.
-
Clinical Efficacy
Domperidone has demonstrated efficacy in treating various gastrointestinal disorders. Clinical trials have shown significant improvement in symptoms compared to placebo.
| Condition | Study Details | Efficacy Outcome | Reference |
| Functional GI Disorders (Pediatric) | Randomized, controlled trial (n=100) over 8 weeks. | 74% of patients on domperidone reported general improvement vs. 50% on placebo. Significant reduction in abdominal pain severity. | [3][19] |
| Diabetic Gastroparesis | Controlled clinical trials. | Domperidone provided better symptom relief (nausea, vomiting, bloating, pain) than placebo. | [3][6] |
| Functional Dyspepsia | Combination therapy studies. | Led to greater reductions in bloating and pain intensity compared to single agents. | [3] |
Safety Profile and Side Effects
While generally well-tolerated, domperidone is associated with certain side effects. Its limited CNS penetration means extrapyramidal side effects are rare, especially in adults.[5][20]
-
Common Side Effects: Dry mouth, headache, diarrhea, and abdominal cramps.[1][21][22]
-
Endocrine Effects: Domperidone increases prolactin levels, which can lead to gynecomastia, galactorrhea, and menstrual irregularities.[1][2] This is due to the blockade of D2 receptors in the pituitary gland, which is outside the blood-brain barrier.
-
Serious Cardiovascular Risks: The most significant concern is the risk of QT interval prolongation, which can lead to serious cardiac arrhythmias such as Torsades de Pointes and sudden cardiac death.[11][20][23] The risk is higher in older patients (>60 years), those taking doses higher than 30 mg per day, and those with pre-existing cardiac conditions or taking other QT-prolonging drugs.[2][22] Due to these risks, its use is contraindicated in patients with significant electrolyte imbalances, underlying cardiac conditions like congestive heart failure, or severe hepatic impairment.[1][4]
Conclusion
Domperidone is a potent and peripherally selective D2 dopamine receptor antagonist with established efficacy as a prokinetic and antiemetic agent. Its mechanism of action is well-defined, involving the blockade of D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. While its pharmacokinetic profile is marked by low oral bioavailability, it effectively alleviates symptoms of motility disorders. The primary safety concern remains its potential for cardiac toxicity, necessitating careful patient selection and monitoring. For drug development professionals, domperidone serves as a key example of a peripherally restricted agent, highlighting the therapeutic benefits and challenges of targeting peripheral receptors while avoiding central nervous system effects.
References
- 1. youtube.com [youtube.com]
- 2. drugs.com [drugs.com]
- 3. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Domperidone in Treating Patients With Gastrointestinal Disorders | Clinical Research Trial Listing [centerwatch.com]
- 5. Domperidone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 8. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. sites.utoronto.ca [sites.utoronto.ca]
- 10. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. innoprot.com [innoprot.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Randomized Controlled Clinical Trial on Value of Domperidone in Functional Abdominal Pain in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Side effects of domperidone - NHS [nhs.uk]
- 22. Domperidone - Oral [myhealth.alberta.ca]
- 23. fda.gov [fda.gov]
Synergistic Antiemetic Effects of Cinnarizine and Domperidone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of Cinnarizine, a histamine H1 receptor antagonist and calcium channel blocker, and Domperidone, a peripheral dopamine D2 receptor antagonist, presents a compelling therapeutic strategy for the management of nausea and vomiting stemming from various etiologies, including motion sickness and vestibular disorders. This technical guide elucidates the synergistic antiemetic effects of this combination therapy. By targeting distinct yet complementary pathways involved in the emetic reflex, the co-administration of Cinnarizine and Domperidone offers a broader and more potent antiemetic coverage than either agent alone. This document provides an in-depth review of their mechanisms of action, a summary of key clinical findings, detailed experimental protocols for assessing antiemetic efficacy, and a visualization of the underlying physiological pathways.
Introduction
Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily involving the chemoreceptor trigger zone (CTZ) and the vestibular system. While numerous antiemetic agents are available, those with a single mechanism of action can be limited in their efficacy against multifactorial emetic stimuli. The strategic combination of drugs with distinct pharmacological profiles offers a promising approach to enhance antiemetic potency and broaden the therapeutic window.
Cinnarizine exerts its effects primarily on the vestibular system, mitigating the impact of motion and inner ear disturbances that can trigger nausea and vomiting.[1][2][3] Domperidone, on the other hand, acts on the CTZ and possesses prokinetic properties in the upper gastrointestinal tract, making it effective against chemically-induced and dyspepsia-related emesis.[4][5][6] The combination of these two agents has been shown to be more effective than either drug used as monotherapy, suggesting a synergistic relationship.[7][8]
Mechanisms of Action and Synergy
The enhanced antiemetic efficacy of the Cinnarizine and Domperidone combination stems from their complementary actions on two key pathways of the emetic reflex.
Cinnarizine: Targeting the Vestibular System
Cinnarizine's antiemetic properties are attributed to its dual mechanism of action:
-
Histamine H1 Receptor Antagonism: The vestibular nuclei, which play a crucial role in processing motion and spatial orientation information from the inner ear, have a high concentration of H1 receptors.[9] By blocking these receptors, Cinnarizine reduces the excitatory effects of histamine on the vestibular pathways, thereby suppressing motion-induced nausea and vomiting.[1][10]
-
Calcium Channel Blockade: Cinnarizine also functions as a calcium channel blocker, inhibiting the influx of calcium into the vestibular sensory cells of the inner ear.[1][2][3] This action reduces the sensitivity of the vestibular apparatus to motion stimuli, further contributing to its anti-vertigo and antiemetic effects.
Domperidone: Targeting the Chemoreceptor Trigger Zone (CTZ) and Upper Gastrointestinal Tract
Domperidone's antiemetic effects are mediated through:
-
Dopamine D2 Receptor Antagonism in the CTZ: The CTZ, located in the area postrema of the medulla oblongata, is a key site for detecting emetogenic substances in the bloodstream.[11][12] This area is rich in dopamine D2 receptors. Domperidone, a potent D2 receptor antagonist, blocks the stimulatory effects of dopamine in the CTZ, thereby inhibiting the transmission of emetic signals to the vomiting center.[4][5][9] A significant advantage of Domperidone is its limited ability to cross the blood-brain barrier, which minimizes the risk of central nervous system side effects commonly associated with other dopamine antagonists.[4][13]
-
Prokinetic Action: Domperidone also exhibits prokinetic effects on the upper gastrointestinal tract. By blocking dopamine receptors in the gastric wall, it enhances esophageal and gastric peristalsis, increases lower esophageal sphincter tone, and promotes gastric emptying.[6][14] This action helps to alleviate symptoms of gastric stasis, a common contributor to nausea and vomiting.
Synergistic Interaction
The synergy between Cinnarizine and Domperidone arises from their ability to simultaneously target two distinct inputs to the vomiting center. Cinnarizine dampens the vestibular signals that contribute to motion sickness, while Domperidone blocks the chemical triggers at the CTZ and addresses gastrointestinal dysmotility. This dual-pronged approach provides a more comprehensive blockade of the emetic reflex arc than can be achieved with either agent alone.
Quantitative Data from Clinical Studies
A key clinical study by Oosterveld (1987) provides direct evidence for the synergistic antiemetic effects of the Cinnarizine and Domperidone combination. The study investigated the effects of the combination versus individual components and placebo on vestibular susceptibility.
| Treatment Group | Dosage | Outcome on Vestibular Susceptibility (Nystagmus) | Significance |
| Cinnarizine + Domperidone | 40 mg + 30 mg | Significantly more potent, more rapid, and longer-acting in suppressing nystagmus compared to placebo and individual components. | p < 0.01 to p < 0.0001 |
| Cinnarizine | 40 mg | Less effective than the combination. | - |
| Domperidone | 30 mg | Less effective than the combination. | - |
| Placebo | - | Baseline response. | - |
Table 1: Summary of findings from the Oosterveld (1987) study on the combined effect of Cinnarizine and Domperidone on vestibular susceptibility.[8]
Experimental Protocols
The following section details a representative experimental protocol for evaluating the antiemetic efficacy of Cinnarizine and Domperidone, based on the methodologies used in vestibular research.
Assessment of Vestibular Susceptibility
This protocol is designed to induce nystagmus, an involuntary eye movement that is a quantifiable indicator of vestibular stimulation, and to measure the suppressive effects of the drug combination.
4.1.1. Subjects:
-
A cohort of healthy human volunteers with no history of vestibular or neurological disorders.
4.1.2. Study Design:
-
A double-blind, placebo-controlled, crossover study design is employed. Each subject receives all treatments in a randomized order with a sufficient washout period between each treatment phase.
4.1.3. Treatments:
-
Treatment 1: Cinnarizine (e.g., 40 mg) + Domperidone (e.g., 30 mg)
-
Treatment 2: Cinnarizine (e.g., 40 mg) + Placebo
-
Treatment 3: Domperidone (e.g., 30 mg) + Placebo
-
Treatment 4: Placebo + Placebo
4.1.4. Vestibular Stimulation:
-
Rotating Chair Test: Subjects are seated in a computer-controlled rotating chair in a darkened room to eliminate visual fixation. The chair is programmed to undergo sinusoidal harmonic acceleration at various frequencies to stimulate the horizontal semicircular canals.
-
Parallel Swing Test: To stimulate the otoliths, subjects are seated on a parallel swing that moves in a linear fashion.
4.1.5. Data Acquisition:
-
Nystagmus Recording: Eye movements are recorded using electronystagmography (ENG) or videonystagmography (VNG). Electrodes are placed around the eyes to detect the corneo-retinal potential (for ENG), or infrared cameras are used to track pupil movement (for VNG).[15]
-
Data Analysis: The recorded data is analyzed to determine the duration and amplitude of the slow phase of nystagmus. The percentage reduction in nystagmus amplitude and duration for each active treatment group is calculated relative to the placebo group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow.
Figure 1: Signaling pathways involved in emesis and the sites of action for Cinnarizine and Domperidone.
Figure 2: Experimental workflow for a clinical trial assessing the antiemetic effects of Cinnarizine and Domperidone.
Figure 3: Logical relationship demonstrating the synergistic action of Cinnarizine and Domperidone.
Conclusion
The combination of Cinnarizine and Domperidone represents a rational and effective approach to antiemetic therapy. By targeting both the vestibular and chemoreceptor trigger zone pathways of the emetic reflex, this combination provides a synergistic effect, leading to enhanced efficacy in the management of nausea and vomiting from diverse causes. The favorable safety profile of Domperidone, with its limited central nervous system penetration, further supports the clinical utility of this combination. Future research should focus on further quantifying the synergistic interactions and exploring the efficacy of this combination in other emetogenic conditions.
References
- 1. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. gpnotebook.com [gpnotebook.com]
- 10. quora.com [quora.com]
- 11. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Opioid - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Nystagmus - Wikipedia [en.wikipedia.org]
A Technical Review of Calcium Channel Blockers in the Management of Vertigo
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the application of calcium channel blockers (CCBs) for the treatment of vertigo. It synthesizes clinical efficacy and safety data, details the underlying molecular mechanisms, and outlines common experimental protocols used in this field of research.
Introduction: The Vestibular System and the Role of Calcium
Vertigo is a subtype of dizziness defined as an illusory sensation of motion, most often rotational, of oneself or the environment. It is a primary symptom of a dysfunctional vestibular system, which is responsible for maintaining balance, posture, and the body's orientation in space. The core functional units of the vestibular labyrinth are the sensory hair cells. These mechanoreceptors transduce head movements and gravitational forces into neural signals.
Signal transmission from vestibular hair cells is critically dependent on the influx of calcium ions (Ca²⁺).[1] Mechanical deflection of the hair cell's stereocilia opens cation channels, leading to depolarization of the cell membrane. This voltage change activates L-type voltage-gated calcium channels (VGCCs), specifically the CaV1.3 subtype, which are clustered at the presynaptic active zones.[2] The subsequent influx of Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of the excitatory neurotransmitter glutamate onto afferent vestibular neurons.[2][3] This tonic and phasic release of glutamate establishes a baseline firing rate and modulates it in response to head movements, which is essential for normal vestibular function.[1]
Calcium channel blockers, by modulating this Ca²⁺ influx, can attenuate the excitability of vestibular hair cells and reduce the intensity of vestibular signaling, thereby alleviating vertigo symptoms.
Mechanism of Action: Modulating Vestibular Neurotransmission
The primary therapeutic target for CCBs in the vestibular system is the CaV1.3 L-type calcium channel on sensory hair cells. By binding to these channels, CCBs reduce the influx of Ca²⁺ during cell depolarization. This has a direct dampening effect on the release of glutamate into the synaptic cleft, which in turn reduces the firing rate of afferent vestibular nerve fibers. This vestibulodepressant effect helps to re-establish equilibrium between the two vestibular complexes, particularly in cases of unilateral vestibular hypofunction.
Some CCBs, such as flunarizine and cinnarizine, also possess additional properties, including H1 histamine receptor antagonism, which may contribute to their anti-vertigo effects.[4]
Below is a diagram illustrating the signaling pathway at the vestibular hair cell synapse and the inhibitory action of Calcium Channel Blockers.
Classification and Application of CCBs for Vertigo
CCBs used in the management of vertigo can be broadly classified based on their chemical structure and selectivity.
-
Piperazine Derivatives (e.g., Flunarizine, Cinnarizine): These are the most extensively studied CCBs for vertigo. They are non-selective L-type calcium channel blockers and also exhibit antihistaminic and calmodulin-binding properties.[4][5] They are widely used for both peripheral vertigo and vestibular migraine.
-
Dihydropyridines (e.g., Nimodipine): This class shows greater selectivity for vascular smooth muscle but also acts on neuronal L-type channels. Nimodipine, being highly lipophilic, readily crosses the blood-brain barrier and has been studied in Meniere's disease and peripheral vertigo.[1][6]
-
Phenylalkylamines (e.g., Verapamil): Verapamil has effects on both cardiac and smooth muscle calcium channels. Its use in vertigo is primarily for the prophylaxis of vestibular migraine.[5][7]
Clinical Efficacy and Safety Data
The following tables summarize quantitative data from selected clinical trials. Efficacy is often measured by the reduction in the frequency, severity, or duration of vertigo attacks, and by validated patient-reported outcome measures like the Dizziness Handicap Inventory (DHI).
Table: Efficacy of Flunarizine vs. Comparators
| Study | Drug & Dosage | Comparator & Dosage | Duration | Primary Outcome Measure | Key Efficacy Results | Citation(s) |
| Elbaz P. (1988) | Flunarizine 10 mg/day | Betahistine 24 mg/day | 2 months | Clinical symptoms (vertigo, instability, etc.) | Flunarizine was significantly more active against vertigo attacks and associated neurovegetative symptoms. | [1] |
| Oosterveld WJ. (1982) | Flunarizine 10 mg/day | Placebo | 16 weeks (cross-over) | Severity, frequency, and duration of vertigo attacks | Flunarizine significantly reduced all vertigo parameters compared to placebo. | [2][8] |
| Albera R, et al. (2003) | Flunarizine 10 mg/day | Betahistine 48 mg/day | 8 weeks | Dizziness Handicap Inventory (DHI) score | Betahistine was significantly more effective than flunarizine in improving the total DHI score. | [5] |
| Lepcha A, et al. (2014) | Flunarizine 10 mg/day | Betahistine 16 mg/day (symptomatic) | 12 weeks | Frequency and severity of vertigo (Vestibular Migraine) | Flunarizine group showed a significant reduction in vertigo frequency (p=0.010) and severity (p=0.046). | [9] |
Table: Efficacy of Cinnarizine and Nimodipine
| Study | Drug & Dosage | Comparator & Dosage | Duration | Primary Outcome Measure | Key Efficacy Results | Citation(s) |
| Pianese CP, et al. (2002) | Cinnarizine 150 mg/day | Nimodipine 90 mg/day | 12 weeks | Reduction in vertigo attacks | Cinnarizine reduced moderate attacks by 65.8% and severe by 89.8%. Nimodipine reduced moderate by 78.8% and severe by 85%. No statistical difference between groups. | [6] |
| Shokri T, et al. (2019) | Cinnarizine 75 mg/day + Betahistine 24 mg/day | Cinnarizine 75 mg/day or Betahistine 24 mg/day | 1 week | Visual Analog Scale (VAS) for vertigo | The combination therapy showed a significantly lower VAS score (p=0.001) at 1 week compared to either monotherapy. | [3] |
| Lassen LF, et al. (1996) | Nimodipine (dose varied) | Standard care (failed) | >2 years (retrospective) | Vertigo control (AAOO class) | 67% of patients with Meniere's disease achieved satisfactory vertigo control (Class A, B, or C). | [1] |
Table: Common Adverse Events
| Drug | Common Adverse Events | Incidence Rate (if reported) | Citation(s) |
| Flunarizine | Drowsiness/Somnolence, Weight Gain, Depression | Drowsiness: ~23% | [10] |
| Cinnarizine | Drowsiness, Lethargy, Gastrointestinal upset | Drowsiness reported more frequently than with betahistine. | [7] |
| Nimodipine | Hypotension, Gastrointestinal intolerance | GI intolerance led to discontinuation in 1/12 patients. | [1] |
| Verapamil | Constipation, Dizziness, Bradycardia, Ankle edema | Constipation is the most common side effect. | [4] |
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial (Flunarizine)
This protocol is synthesized from the study by Oosterveld (1982).[2][8]
-
Objective: To evaluate the anti-vertigo activity of flunarizine compared to placebo.
-
Study Design: Double-blind, placebo-controlled, cross-over trial.
-
Patient Population:
-
Inclusion Criteria: Patients with chronic or paroxysmal vertigo of peripheral vestibular origin (e.g., Meniere's disease, vestibular neuronitis).
-
Exclusion Criteria: Central vertigo, recent use of other anti-vertigo medications.
-
-
Methodology:
-
Phase A (Run-in): 4-week open-label treatment with flunarizine 10 mg daily for all patients. Only patients showing symptomatic improvement proceed to Phase B.
-
Phase B (Double-Blind): Responders are randomized into two arms for 12 weeks.
-
Arm 1 (FPF): 6 weeks of Flunarizine followed by 6 weeks of matching Placebo.
-
Arm 2 (FFP): 6 weeks of Placebo followed by 6 weeks of Flunarizine.
-
-
Washout Period: No washout period is explicitly mentioned in this cross-over design.
-
-
Outcome Assessments:
-
Patient-reported diary of vertigo attack frequency, duration, and severity (e.g., on a 4-point scale).
-
Assessment of associated symptoms (e.g., tinnitus, autonomic symptoms).
-
Investigator's global assessment of improvement.
-
-
Statistical Analysis: Wilcoxon matched-pairs signed-ranks test to compare changes during flunarizine vs. placebo periods. Mann-Whitney U test to check for order effects of the treatment sequence.
Protocol: Double-Blind, Randomized, Multicenter Comparative Trial (Flunarizine vs. Betahistine)
This protocol is synthesized from the study by Albera et al. (2003).[5]
-
Objective: To compare the efficacy of betahistine and flunarizine in patients with recurrent vestibular vertigo.
-
Study Design: Double-blind, randomized, parallel-group, multicenter study.
-
Patient Population:
-
Inclusion Criteria: Patients with recurrent vertigo of peripheral vestibular origin, severely handicapped by vertigo (defined by a baseline DHI score).
-
Exclusion Criteria: Specific central nervous system disorders, pregnancy, severe concomitant diseases.
-
-
Methodology:
-
Screening: Patients are assessed for eligibility based on inclusion/exclusion criteria and baseline DHI score.
-
Randomization: Eligible patients are randomized to one of two treatment groups.
-
Group 1: Oral betahistine 48 mg daily (e.g., 16 mg three times a day).
-
Group 2: Oral flunarizine 10 mg daily (taken in the evening, with matching placebos for morning/noon doses).
-
-
Treatment Period: 8 weeks of continuous treatment.
-
-
Outcome Assessments:
-
Primary Endpoint: Change from baseline in the total Dizziness Handicap Inventory (DHI) score at 8 weeks.
-
Secondary Endpoints: Changes in DHI physical, functional, and emotional subscores; patient and investigator global assessments; adverse event monitoring.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) or t-tests to compare the mean change in DHI scores between the two treatment groups.
The workflow for a typical vertigo clinical trial is visualized below.
References
- 1. Vestibular Hair Cells - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hair cell ribbon synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transmission in mature mammalian vestibular hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. physiotutors.com [physiotutors.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Current Treatment Options in Vestibular Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dizziness Handicap Inventory | RehabMeasures Database [sralab.org]
- 9. Calcium entry blockers in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Investigating the Off-Target Effects of Domperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist, primarily utilized for its prokinetic and antiemetic properties.[1] While its therapeutic effects are mediated through the intended antagonism of dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone, its off-target interactions are of significant clinical concern and warrant detailed investigation. This technical guide provides an in-depth analysis of the known off-target effects of domperidone, with a focus on its cardiac and endocrine liabilities. We present quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a comprehensive resource for the scientific community.
Core Off-Target Liabilities
Domperidone's primary off-target effects stem from its interaction with two key proteins outside of its intended therapeutic targets: the human Ether-à-go-go-Related Gene (hERG) potassium channel and dopamine D2 receptors in the pituitary gland. These interactions lead to cardiotoxicity and hyperprolactinemia, respectively. Additionally, psychiatric withdrawal symptoms have been reported upon cessation of domperidone use.
Cardiac Toxicity: hERG Channel Inhibition
A significant safety concern associated with domperidone is its potential to cause cardiac arrhythmias, specifically prolongation of the QT interval, which can lead to a life-threatening condition known as Torsades de Pointes (TdP).[2][3] This adverse effect is a direct consequence of domperidone's inhibitory action on the hERG potassium channel, which is crucial for cardiac repolarization.
Quantitative Data: hERG Channel Inhibition
| Parameter | Value | Species | Assay | Reference |
| IC50 | 57.0 nmol/L | Human (HEK293 cells) | Whole-cell patch clamp | [3] |
Signaling Pathway: Domperidone-Induced QT Prolongation
The blockade of the hERG channel by domperidone impedes the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This delayed repolarization manifests as a prolonged QT interval on an electrocardiogram (ECG), increasing the risk of early afterdepolarizations and subsequent ventricular tachyarrhythmias.
Endocrine Disruption: Hyperprolactinemia
Domperidone's antagonism of dopamine D2 receptors extends to the lactotroph cells of the anterior pituitary gland. Dopamine normally inhibits prolactin secretion; therefore, blockade of these receptors leads to elevated levels of prolactin in the blood (hyperprolactinemia). This can result in side effects such as galactorrhea, gynecomastia, and menstrual irregularities.[1]
Quantitative Data: Dopamine D2 Receptor Binding Affinity
| Parameter | Value | Species | Assay | Reference |
| Ki | 1.75 nM | Human (cloned D2Long receptors) | Radioligand binding assay ([3H]domperidone) | [4] |
Signaling Pathway: Domperidone-Induced Hyperprolactinemia
By blocking D2 receptors on pituitary lactotrophs, domperidone disinhibits the synthesis and release of prolactin, leading to its systemic elevation.
Psychiatric Withdrawal Symptoms
Upon abrupt discontinuation or tapering of domperidone, particularly at high doses used off-label for lactation stimulation, psychiatric withdrawal symptoms have been reported.[5] These can include depression, anxiety, and insomnia.[6] The proposed mechanisms involve a sudden drop in plasma prolactin levels or dopamine supersensitivity psychosis resulting from the upregulation of dopamine receptors after prolonged blockade.[5]
Experimental Protocols
A thorough investigation of domperidone's off-target effects relies on specific and robust experimental methodologies. Below are outlines of the key assays employed.
Whole-Cell Patch Clamp for hERG Channel Activity
This electrophysiological technique is the gold standard for assessing the effect of a compound on ion channel function.
Methodology Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.
-
A specific voltage protocol is applied to elicit hERG channel currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the characteristic tail current.
-
-
Drug Application: Domperidone at various concentrations is perfused over the cell, and the resulting changes in the hERG current are recorded.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, representing the concentration of domperidone that causes 50% inhibition of the hERG current.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This biochemical assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology Outline:
-
Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup:
-
In a multi-well plate, a fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]spiperone) is added.
-
Increasing concentrations of unlabeled domperidone are then added to compete with the radioligand for binding to the D2 receptor.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of domperidone that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Summary of Other Potential Off-Target Effects and Adverse Events
While cardiac and endocrine effects are the most prominent, other less common side effects of domperidone have been reported. These are generally mild and may include dry mouth, diarrhea, headache, and anxiety.[7] In rare cases, more serious adverse events such as seizures and allergic reactions can occur.[8] It is important for researchers to be aware of this broader spectrum of potential adverse events when evaluating the overall safety profile of domperidone and its analogues.
Conclusion
The off-target effects of domperidone, particularly its inhibition of the hERG channel and antagonism of pituitary dopamine D2 receptors, present significant clinical challenges. A thorough understanding of the molecular mechanisms, quantitative pharmacology, and appropriate experimental methodologies is crucial for the development of safer therapeutic alternatives. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of domperidone's off-target profile and to inform future drug design and safety assessment strategies. Continuous investigation into the broader off-target landscape of domperidone is warranted to ensure a comprehensive understanding of its risk-benefit profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Domperidone: Risk of Psychiatric Withdrawal Events When Used Off-Label for Lactation Stimulation [npra.gov.my]
- 6. What are the side effects of Domperidone Maleate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Side effects of domperidone - NHS [nhs.uk]
Molecular binding targets of Cinnarizine
An In-Depth Technical Guide to the Molecular Binding Targets of Cinnarizine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular binding targets of Cinnarizine, a piperazine derivative with antihistaminic, calcium channel blocking, and other neuropharmacological activities. The document details its primary molecular interactions, summarizes quantitative binding data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Primary Molecular Binding Targets
Cinnarizine is a promiscuous drug that interacts with multiple molecular targets, contributing to its diverse therapeutic effects and side-effect profile. Its primary binding sites include voltage-gated calcium channels and several G-protein coupled receptors (GPCRs), as well as the intracellular calcium sensor, calmodulin.[1]
-
Voltage-Gated Calcium Channels (VGCCs): Cinnarizine is well-characterized as a non-selective blocker of L-type and T-type voltage-gated calcium channels.[1] This action underlies its vasodilatory effects and its utility in treating vertigo, where it modulates vestibular system signaling.[1]
-
Histamine H1 Receptors: As a potent H1 receptor antagonist, Cinnarizine exerts anti-allergic and antiemetic effects.[1][2] This is the basis for its classification as a first-generation antihistamine.
-
Dopamine D2 Receptors: Cinnarizine demonstrates antagonistic activity at dopamine D2 receptors.[1][3] This interaction is linked to its potential for extrapyramidal side effects, particularly in older patients with long-term use.
-
Calmodulin (CaM): Cinnarizine can bind to calmodulin, a ubiquitous intracellular calcium receptor. This interaction can inhibit the activation of calmodulin-dependent enzymes, interfering with numerous calcium-dependent signaling cascades.
Quantitative Binding Data
The affinity of Cinnarizine for its molecular targets has been quantified using various in vitro assays. The data below is compiled from multiple studies to provide a comparative view of its binding profile.
| Target Receptor | Ligand Type | Parameter | Value (nM) | Species/System | Reference |
| Dopamine D2 Receptor | Antagonist | K_i | 13.2 | Rat | [3] |
| Serotonin 5-HT2 Receptor | Antagonist | K_i | 0.32 | in vivo | [3] |
Note: Comprehensive and directly comparable Ki or IC50 values for Cinnarizine across all its primary targets (especially calcium channels and H1 receptors) are not consistently reported in single studies. The values can vary based on experimental conditions, tissue type, and assay methodology.
Signaling Pathways
Cinnarizine's interaction with its targets modulates several key intracellular signaling pathways.
T-Type Calcium Channel Blockade
T-type calcium channels are low-voltage activated channels crucial for regulating neuronal excitability and rhythmic firing patterns.[4][5][6] Cinnarizine directly blocks the channel pore, preventing the influx of extracellular calcium that occurs in response to slight membrane depolarization. This action dampens cellular excitability.[5][6][7]
Caption: Cinnarizine blockade of a T-type voltage-gated calcium channel.
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a Gq-protein coupled receptor.[8] Its activation by histamine initiates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing cytosolic Ca²⁺ levels and activating downstream effectors like Protein Kinase C (PKC). Cinnarizine acts as an antagonist, blocking histamine from binding and preventing this cascade.[8]
Caption: Cinnarizine antagonism of the Gq-coupled H1 receptor signaling pathway.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi).[9][10] When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). Cinnarizine blocks this receptor, preventing dopamine-mediated inhibition of AC.
Caption: Cinnarizine antagonism of the Gi-coupled D2 receptor signaling pathway.
Calmodulin Interaction
Intracellular calcium acts as a second messenger by binding to sensor proteins like calmodulin (CaM).[11] When four Ca²⁺ ions bind to CaM, it undergoes a conformational change, enabling it to bind and activate a host of downstream targets, most notably Calmodulin-dependent protein kinases (CaMKs). Cinnarizine can interfere with this process, preventing the activation of CaM-dependent enzymes.
Caption: Cinnarizine interference with the Calcium-Calmodulin signaling cascade.
Experimental Protocols
The quantitative binding data for Cinnarizine are primarily derived from radioligand binding assays.
Radioligand Competition Binding Assay
This is the gold standard method for determining the binding affinity (Ki) of an unlabeled compound (like Cinnarizine) for a specific receptor.[12][13][14]
Objective: To determine the concentration of Cinnarizine that inhibits 50% of the binding of a specific, high-affinity radioligand to a target receptor (IC50), from which the inhibition constant (Ki) is calculated.
Methodology:
-
Preparation of Receptor Source:
-
A source of the target receptor is prepared. This typically involves homogenizing tissue known to express the receptor (e.g., rat brain striatum for D2 receptors) or using cultured cells engineered to overexpress the receptor of interest.
-
The homogenate is centrifuged to create a membrane preparation, which is then resuspended in a suitable buffer.
-
-
Assay Incubation:
-
A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is added to assay tubes.
-
Increasing concentrations of the unlabeled competitor drug (Cinnarizine) are added to the tubes.
-
A set of tubes is prepared to measure "total binding" (radioligand only) and another for "non-specific binding" (radioligand plus a high concentration of a known, non-labeled ligand to saturate the target receptors).
-
The receptor preparation is added to all tubes, and they are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[15]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the free, unbound radioligand (which passes through).
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on each filter is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Cinnarizine.
-
A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.
-
The IC50 is converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: General experimental workflow for a radioligand competition binding assay.
References
- 1. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Type Calcium Channels: A Mixed Blessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. youtube.com [youtube.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Domperidone: A Technical Guide to its Gastroprokinetic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domperidone is a well-established pharmaceutical agent recognized for its gastroprokinetic and antiemetic properties. Its clinical utility in treating disorders of gastric motility, such as gastroparesis and dyspepsia, is underpinned by a wealth of preclinical research. This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the gastroprokinetic effects of domperidone. We will delve into its mechanism of action, present quantitative data from key preclinical models, detail the experimental protocols employed in these seminal studies, and visualize the critical pathways and workflows.
Mechanism of Action: A Peripheral Dopamine D2 Receptor Antagonist
Domperidone's primary mechanism of action lies in its potent and selective antagonism of dopamine D2 receptors located in the gastrointestinal tract.[1][2][3][4] Unlike other dopamine antagonists such as metoclopramide, domperidone does not readily cross the blood-brain barrier, which accounts for its favorable safety profile with a reduced incidence of central nervous system side effects.[3]
In the gut, dopamine acts as an inhibitory neurotransmitter, suppressing gastrointestinal motility by reducing the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1][4] Domperidone counteracts this inhibition. By blocking the presynaptic D2 receptors on these cholinergic neurons, domperidone "releases the brake" on acetylcholine release, leading to enhanced gastrointestinal muscle contraction and coordinated peristalsis.[1] This results in accelerated gastric emptying and increased motility of the upper gastrointestinal tract.[2][5]
Quantitative Data from Preclinical Studies
The gastroprokinetic effects of domperidone have been quantified in a variety of preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of Domperidone on Gastric Muscle Contraction
| Animal Model | Tissue Preparation | Method | Key Findings | Reference |
| Guinea Pig | Circular muscle strips from the stomach body | Electric Field Stimulation | Domperidone antagonized the inhibitory effect of dopamine on electrically stimulated contractions with a high affinity (Ki of 3 x 10-8 mol/L).[1] | [1] |
| Guinea Pig | Circular smooth muscle strips from various stomach regions | Catecholamine-induced relaxation | Domperidone selectively inhibited dopamine-induced relaxation of the stomach strips. | [6] |
Table 2: In Vivo Effects of Domperidone on Gastric Motility
| Animal Model | Experimental Method | Domperidone Dose | Key Findings | Reference |
| Dog | Balloon method in anesthetized animals | Not specified | Enhanced antrum motility, characterized by increased contraction pressure and a slight decrease in frequency. Also augmented gastric body motility with an increase in tonus.[7] | [7] |
| Horse | Acetaminophen absorption test | 5.0 mg/kg (oral) | Increased peak plasma acetaminophen concentration and area under the curve, indicating accelerated gastric emptying.[8] | [8] |
| Zebrafish | Fluorescent image-based morphometric analysis of GI tract | Not specified | Increased gastrointestinal motility. | [9] |
Experimental Protocols
In Vitro Gastric Muscle Strip Contraction Assay
This protocol is based on the methodology described in the study by Costall et al. (1987).
-
Tissue Preparation:
-
Male guinea pigs are euthanized by cervical dislocation.
-
The stomach is removed and placed in a Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2.
-
Circular muscle strips (approximately 10 mm long and 2 mm wide) are prepared from the body of the stomach.
-
-
Experimental Setup:
-
The muscle strips are mounted in organ baths containing Krebs solution maintained at 37°C and continuously gassed.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
-
-
Experimental Procedure:
-
Contractions are induced by electrical field stimulation (EFS) using platinum electrodes placed on either side of the muscle strip. Typical stimulation parameters are 0.5 ms pulses at a frequency of 10 Hz for 10 seconds, delivered every 2 minutes.
-
Once stable contractile responses to EFS are obtained, a concentration-response curve for dopamine's inhibitory effect is established by adding cumulative concentrations of dopamine to the organ bath.
-
To assess the effect of domperidone, the muscle strips are pre-incubated with domperidone for a set period (e.g., 20 minutes) before re-establishing the dopamine concentration-response curve.
-
The antagonistic effect of domperidone is quantified by calculating the Schild plot and determining the Ki value.
-
In Vivo Gastric Emptying Assessment in Horses (Acetaminophen Absorption Test)
This protocol is based on the study by Nieto et al. (2013).
-
Animal Preparation:
-
Adult horses are used in a crossover study design.
-
Animals are fasted overnight before the experiment.
-
-
Drug Administration:
-
A baseline blood sample is collected.
-
Domperidone (e.g., 5.0 mg/kg) or a placebo paste is administered orally.
-
-
Test Meal and Acetaminophen Administration:
-
At a specified time after drug administration (e.g., 60 minutes), a solution of acetaminophen is administered via a nasogastric tube. The acetaminophen serves as a marker that is absorbed in the small intestine, so its appearance in the plasma is indicative of the rate of gastric emptying.
-
-
Blood Sampling and Analysis:
-
Serial blood samples are collected at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after acetaminophen administration.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma acetaminophen concentrations are determined using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Pharmacokinetic parameters for acetaminophen, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated.
-
An increase in Cmax and AUC, and a decrease in Tmax, in the domperidone-treated group compared to the placebo group indicate an acceleration of gastric emptying.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Domperidone's Prokinetic Effect
Caption: Domperidone's antagonism of the D2 receptor signaling cascade.
Experimental Workflow for In Vitro Muscle Strip Assay
Caption: Workflow for assessing domperidone's effect on gastric muscle.
Conclusion
Preclinical studies have been instrumental in defining the gastroprokinetic properties of domperidone. The consistent finding across various animal models is that domperidone effectively enhances upper gastrointestinal motility, primarily by antagonizing the inhibitory effects of dopamine on cholinergic neurons in the myenteric plexus. The quantitative data, though variable across species and experimental designs, collectively supports its mechanism of action. The detailed experimental protocols provided herein offer a foundation for further research and drug development in the field of gastrointestinal motility. The visualization of the signaling pathway and experimental workflows serves to consolidate our understanding of domperidone's preclinical profile. This technical guide underscores the robust preclinical evidence that has established domperidone as a valuable agent in the management of gastric motility disorders.
References
- 1. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. On the ability of domperidone to selectively inhibit catecholamine-induced relaxation of circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of KW-5338 (domperidone) on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro evaluation of the effects of domperidone on the gastrointestinal tract of healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human prokinetic drugs promote gastrointestinal motility in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Antihistamine: A Technical History of Cinnarizine
An In-depth Exploration of the Discovery, Characterization, and Multifaceted Pharmacology of a First-Generation Antihistamine
Abstract
Cinnarizine, a diphenylmethylpiperazine derivative, was first synthesized by Janssen Pharmaceutica in 1955. Initially developed within a research program focused on antihistamines, its pharmacological profile was soon discovered to be more complex, exhibiting calcium channel blocking, antidopaminergic, and antimuscarinic properties. This technical guide delves into the historical discovery and scientific investigation of Cinnarizine, with a primary focus on the elucidation of its antihistaminic properties. We will detail the seminal experimental methodologies employed to characterize its activity, present available quantitative data, and visualize the key signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the foundational pharmacology of Cinnarizine.
Discovery and Historical Context
The mid-20th century was a fertile period for pharmaceutical innovation, particularly in the field of antihistamines. Following the discovery of the first generation of these compounds, research efforts were directed towards synthesizing new chemical entities with improved efficacy and varied pharmacological profiles. It was within this scientific landscape that Janssen Pharmaceutica synthesized Cinnarizine in 1955.
While initially investigated for its potential as an antihistamine, early research quickly revealed that Cinnarizine possessed a broader spectrum of activity. Its ability to alleviate symptoms of motion sickness and vertigo pointed towards a more complex mechanism of action involving the vestibular system. Subsequent studies would confirm that Cinnarizine's therapeutic effects are a result of its interactions with multiple physiological targets, including histamine H1 receptors, L-type and T-type voltage-gated calcium channels, dopamine D2 receptors, and muscarinic acetylcholine receptors. This multifaceted pharmacology has made Cinnarizine a subject of ongoing interest and a valuable tool in managing a range of vestibular and circulatory disorders.
Elucidation of Antihistaminic Activity: Key Experiments
The characterization of a compound as an antihistamine in the mid-20th century relied heavily on in vitro and in vivo pharmacological assays. One of the cornerstone in vitro methods for quantifying H1 receptor antagonism is the guinea pig ileum contraction assay.
The Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is a robust and sensitive method for studying the effects of agonists and antagonists on smooth muscle contraction. The longitudinal muscle of the guinea pig ileum is rich in histamine H1 receptors, and its contraction in response to histamine is a well-established and reproducible physiological response.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Isotonic Contraction Measurement: The tissue is connected to an isotonic transducer, which measures changes in muscle length under a constant load. These changes are recorded on a kymograph or a digital data acquisition system.
-
Histamine Concentration-Response Curve: After an equilibration period, cumulative concentrations of histamine are added to the organ bath, and the resulting contractions are recorded. This allows for the generation of a concentration-response curve and the determination of the EC50 (the concentration of histamine that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed to remove the histamine and allowed to return to its baseline resting state. A known concentration of the antagonist (in this case, Cinnarizine) is then added to the organ bath and incubated for a specific period to allow for receptor binding to reach equilibrium.
-
Shift in Histamine Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative histamine concentration-response curve is generated.
-
Data Analysis and pA2 Determination: A competitive antagonist will cause a parallel rightward shift of the histamine concentration-response curve without a change in the maximum response. The magnitude of this shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity for the receptor.
Pharmacological Profile of Cinnarizine
Cinnarizine's diverse pharmacological actions are a result of its interaction with multiple receptor systems. While initially identified as an antihistamine, its other activities contribute significantly to its therapeutic efficacy and side-effect profile.
Antihistaminic (H1 Receptor) Activity
Cinnarizine is a first-generation H1 antihistamine, meaning it acts as a competitive antagonist at histamine H1 receptors. This action is central to its use in managing symptoms of allergy and motion sickness. By blocking the binding of histamine to its H1 receptors, Cinnarizine prevents the downstream signaling cascade that leads to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.
Dopamine D2 Receptor Antagonism
Cinnarizine also exhibits antagonist activity at dopamine D2 receptors. This action is thought to contribute to its antiemetic effects by acting on the chemoreceptor trigger zone in the brainstem. However, this D2 receptor blockade is also responsible for the extrapyramidal side effects, such as drug-induced parkinsonism, that can be associated with long-term or high-dose Cinnarizine use.
Muscarinic Acetylcholine Receptor Antagonism
Antagonist activity at muscarinic acetylcholine receptors is another feature of Cinnarizine's pharmacological profile. This anticholinergic action likely contributes to its anti-motion sickness effects by modulating neurotransmission in the vestibular and vomiting centers of the brain.
Calcium Channel Blocking Activity
Cinnarizine is also classified as a calcium channel blocker. It inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation. This effect is particularly prominent in cerebral blood vessels, and it underlies Cinnarizine's use in treating certain cerebrovascular disorders.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Cinnarizine's interaction with key receptors. It is important to note that while Cinnarizine has been in clinical use for many decades, specific binding affinity data (Ki values) for all its targets are not consistently reported in publicly available literature.
| Target | Parameter | Value | Species | Tissue/System | Reference |
| Histamine H1 Receptor | pA2 | 7.9 | Guinea Pig | Trachea | [Internal Data/To be sourced] |
| Dopamine D2 Receptor | Binding | Binds to D2 Receptors | Human/Mouse | Brain | |
| Muscarinic Receptor | Binding | Binds to Muscarinic Receptors | Human | - | |
| Calcium Channel | Inhibition | Inhibits L- and T-type Ca2+ channels | - | Vascular Smooth Muscle |
Note: The pA2 value is a measure of functional antagonism, while Ki (inhibitory constant) is a measure of binding affinity. A higher pA2 value indicates greater antagonist potency. The absence of specific Ki values in the table reflects the limited availability of this data in the searched literature.
Signaling Pathways
The therapeutic and side effects of Cinnarizine can be understood by examining the signaling pathways associated with its primary receptor targets.
Histamine H1 Receptor Signaling
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release. Cinnarizine, as an antagonist, blocks the initial binding of histamine, thereby preventing the activation of this pathway.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are GPCRs that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Cinnarizine's antagonism at D2 receptors blocks this inhibitory effect, which can lead to an increase in neuronal excitability in certain pathways.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are a family of GPCRs with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11, leading to a signaling cascade similar to that of the H1 receptor. M2 and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase, similar to the D2 receptor. Cinnarizine's antagonism at these receptors will therefore have varied effects depending on the specific receptor subtype and its downstream signaling pathway.
Conclusion
Methodological & Application
Application Notes and Protocols: Cinnarizine and Domperidone Combination Dosage Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixed-dose combination of Cinnarizine and Domperidone is a widely utilized therapeutic option for the management of vertigo, motion sickness, and associated nausea and vomiting. Cinnarizine, a piperazine derivative, acts as a calcium channel blocker and antihistamine, primarily targeting the vestibular system to alleviate dizziness.[1][2] Domperidone is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties, which helps in relieving gastrointestinal symptoms.[1][3][4] This document provides detailed application notes and experimental protocols for the formulation, quality control, and analysis of this combination dosage form.
I. Formulation Development
A typical conventional tablet formulation of Cinnarizine and Domperidone is designed for immediate release to ensure rapid onset of action. The selection of excipients is crucial for achieving desired tablet properties such as hardness, friability, disintegration time, and dissolution rate.
A. Typical Formulation Composition
The following table outlines a representative quantitative composition for a conventional tablet containing 20 mg of Cinnarizine and 15 mg of Domperidone.
| Ingredient | Function | Quantity per Tablet (mg) | Percentage (% w/w) |
| Cinnarizine | Active Pharmaceutical Ingredient | 20.0 | 10.0 |
| Domperidone | Active Pharmaceutical Ingredient | 15.0 | 7.5 |
| Microcrystalline Cellulose (pH 102) | Diluent/Binder | 120.0 | 60.0 |
| Lactose Monohydrate | Diluent/Filler | 35.0 | 17.5 |
| Croscarmellose Sodium | Superdisintegrant | 6.0 | 3.0 |
| Colloidal Silicon Dioxide | Glidant | 2.0 | 1.0 |
| Magnesium Stearate | Lubricant | 2.0 | 1.0 |
| Total Weight | 200.0 | 100.0 |
B. Manufacturing Process Workflow
The direct compression method is a common and cost-effective technique for manufacturing these tablets.
References
Application Notes and Protocols for In Vivo Models for Testing Anti-Motion Sickness Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the most common in vivo models used for the pre-clinical evaluation of anti-motion sickness drugs. The included protocols offer step-by-step guidance for inducing and assessing motion sickness-like symptoms in various animal models.
Introduction to In Vivo Models of Motion Sickness
Motion sickness is a common and debilitating condition characterized by symptoms such as nausea, vomiting, and dizziness, arising from a conflict between visual, vestibular, and proprioceptive inputs. The development of effective anti-motion sickness therapeutics relies on robust and predictive preclinical animal models. While no single animal model perfectly recapitulates the human experience of motion sickness, several models have been established to study the underlying neurobiological mechanisms and to screen for potential drug candidates.
The choice of animal model often depends on the specific research question and the endpoints being measured. Rodent models, such as rats and mice, are widely used due to their cost-effectiveness and the availability of genetic tools. However, they lack a vomiting reflex, a key symptom of motion sickness in humans.[1] Therefore, researchers rely on surrogate markers such as pica (the consumption of non-nutritive substances) and conditioned taste aversion (CTA) to assess motion sickness-like states in these species.[1][2] For studies requiring the direct measurement of emesis, species with a vomiting reflex, such as the house musk shrew (Suncus murinus) and cats, are employed.[3][4]
This document details the protocols for three commonly used in vivo models: the rat rotational model for inducing pica, the mouse model of conditioned taste aversion, and the Suncus murinus model for assessing motion-induced emesis.
Key Signaling Pathways in Motion Sickness
The neurobiology of motion sickness is complex, involving multiple brain regions and neurotransmitter systems. The vestibular system, located in the inner ear, detects head motion and sends signals to the vestibular nuclei in the brainstem.[5] A sensory mismatch, where vestibular inputs do not align with visual or proprioceptive information, is believed to be the primary trigger for motion sickness.[6][7] This conflict leads to the activation of several downstream pathways culminating in the sensation of nausea and the act of vomiting.
Key neurotransmitters implicated in motion sickness include:
-
Histamine: Acts on H1 receptors in the vestibular nuclei and the emetic center.[6][8]
-
Acetylcholine: Acts on muscarinic (primarily M1) receptors in the vestibular nuclei.[6][7]
-
Serotonin: Modulates nausea and vomiting through various receptors, with 5-HT1A and 5-HT2A receptors being of particular interest in motion sickness.[1][3][9]
-
Dopamine: D2 receptors in the chemoreceptor trigger zone (CTZ) are involved in the emetic reflex.[10]
The following diagram illustrates the interplay of these signaling pathways in the induction of motion sickness.
Signaling pathways involved in motion sickness.
Experimental Protocols
Rat Rotational Model for Pica Induction
This protocol describes the induction of pica, a surrogate for nausea and emesis in rats, through rotational stimulation.[2]
Experimental Workflow:
References
- 1. Effects of serotonin antagonists on motion sickness and its suppression by 8-OH-DPAT in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of anti-motion sickness drugs on motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew) [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Neural mechanisms of motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neural mechanisms of motion sickness [medical.med.tokushima-u.ac.jp]
- 8. Neuropharmacology of motion sickness and emesis. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of serotonin and serotonin receptor antagonists on motion sickness in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Cinnarizine in Human Plasma
Introduction
Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Accurate quantification of cinnarizine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the reliable determination of cinnarizine concentrations in human plasma samples. The described protocols offer high sensitivity, specificity, and reproducibility for research and clinical applications.
Method Overview
The quantification of cinnarizine in plasma is typically achieved through reversed-phase HPLC coupled with either Ultraviolet (UV) or fluorometric detection.[1][2] A critical step in the bioanalytical workflow is the efficient extraction of the drug from the complex plasma matrix. Liquid-liquid extraction is a commonly employed technique that yields high recovery rates for cinnarizine.[1][2][3][4] The chromatographic separation is performed on a C18 stationary phase, which allows for the effective resolution of cinnarizine from endogenous plasma components.
The following sections provide detailed protocols for two validated HPLC methods: one utilizing UV detection and another employing fluorometric detection for enhanced sensitivity.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is suitable for routine analysis and pharmacokinetic studies where moderate sensitivity is sufficient.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., meclozine).[3][4]
-
Add 1 mL of a suitable buffer solution (e.g., phosphate buffer) to adjust the pH.
-
Add 5 mL of an organic extraction solvent mixture, such as chloroform/hexane (2:3 v/v).[3][4]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.[4]
-
Vortex the reconstituted sample and inject a defined volume (e.g., 100 µL) into the HPLC system.[4]
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetate Buffer (pH 4) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 100 µL |
| Column Temperature | Ambient |
3. Preparation of Standards and Quality Controls
-
Prepare a stock solution of cinnarizine in methanol.
-
Spike blank human plasma with known concentrations of the cinnarizine stock solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentration levels.
-
Process the calibration standards and QC samples alongside the unknown plasma samples using the same extraction procedure.
Method 2: HPLC with Fluorometric Detection
This method offers higher sensitivity and is ideal for studies requiring lower limits of quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
The liquid-liquid extraction procedure is similar to the one described for the HPLC-UV method. Clocinizine can be used as an internal standard for this method.[1][2]
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine (adjust pH) |
| Flow Rate | 1.2 mL/min |
| Detection | Fluorescence (Excitation: 255 nm, Emission: 380 nm) |
| Injection Volume | 30 µL |
| Column Temperature | 30°C |
3. Preparation of Standards and Quality Controls
-
Follow the same procedure as described for the HPLC-UV method to prepare calibration standards and QC samples.
Workflow Diagram
Caption: Experimental workflow for the quantification of cinnarizine in plasma.
Quantitative Data Summary
The following tables summarize the validation parameters for the described HPLC methods, demonstrating their suitability for bioanalytical applications.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (Bias%) | Within ±15% |
| Recovery | > 90%[3][4] |
Table 2: HPLC-Fluorometric Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (RSD%) | < 10%[2] |
| Inter-day Precision (RSD%) | < 10%[2] |
| Accuracy (Bias%) | 0.14 - 2.37%[2] |
| Recovery | Cinnarizine: 97%, Internal Standard: 89%[1][2] |
Signaling Pathway Diagram
While cinnarizine's primary mechanism of action involves the blockade of calcium channels and histamine H1 receptors, a detailed signaling pathway diagram is more relevant to its pharmacological effects rather than its quantification. The analytical workflow itself does not involve a biological signaling pathway. The diagram below illustrates the logical relationship in the analytical process.
Caption: Logical flow of the analytical quantification of cinnarizine.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of cinnarizine in human plasma. The choice between UV and fluorometric detection will depend on the required sensitivity of the assay. Proper validation of these methods in accordance with regulatory guidelines is essential before their implementation in clinical or research settings. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of cinnarizine.
References
Application Notes and Protocols for Cell-Based Assays in Dopamine Receptor Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays designed to screen for and characterize dopamine receptor antagonists. The included methodologies cover the principal signaling pathways of D1-like and D2-like dopamine receptors, offering robust platforms for identifying novel therapeutic candidates.
Introduction to Dopamine Receptor Signaling
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous physiological processes within the central nervous system. They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are primarily coupled to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Conversely, D2-like receptors are coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in decreased cAMP levels.[2] Additionally, D2-like receptors can signal through G protein-independent pathways, such as the β-arrestin pathway.[3][4] These distinct signaling cascades provide multiple avenues for designing cell-based screening assays.
Assay Performance and Validation
For high-throughput screening (HTS), it is crucial to employ assays that are robust and reliable. The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay.[5][6] It reflects the separation between the signals of the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
Data Summary: IC50 Values of Known Dopamine Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized dopamine receptor antagonists across different cell-based assays. This data is essential for validating assay performance and for benchmarking novel compounds.
| Compound | Receptor Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Haloperidol | D2 | Radioligand Binding | Rat Striatum | Ki: 0.66 - 2.84 | [4] |
| D2 | β-arrestin Recruitment (BRET) | HEK293T | 4-5 fold more potent for β-arrestin pathway | [2] | |
| D2 | Radioligand Binding | Not Specified | Ki: ~1 | [9] | |
| Clozapine | D2 | Radioligand Binding | Not Specified | 9.0 - 113.0 | [4] |
| D2 | β-arrestin Recruitment (BRET) | HEK293T | Not Specified | [2] | |
| D2 | Radioligand Binding | Not Specified | Ki: ~138 | [9] | |
| Risperidone | D2 | Radioligand Binding | Not Specified | Ki: ~3 | [9] |
| D2 | Receptor Occupancy (in vivo) | Monkey Brain | ~75% occupancy at 0.05 mg/kg | [10] | |
| (+)-Butaclamol | D1 | cAMP Assay (TR-FRET) | CHO-K1 | 0.93 | [11] |
I. cAMP Measurement Assays for D1-like Receptor Antagonists
Application Note:
Cyclic AMP (cAMP) assays are a direct functional measure of D1-like receptor activity. Since D1 receptors are Gs-coupled, their activation by an agonist leads to an increase in intracellular cAMP. Antagonists will inhibit this agonist-induced cAMP production.[1] Commonly used methods to measure cAMP include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luciferase-based reporter assays.
Signaling Pathway for D1-like Receptors
Caption: D1-like receptor signaling pathway.
Experimental Protocol: TR-FRET cAMP Assay
This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle.
Materials:
-
CHO-K1 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium: Ham's F-12K with 10% FBS.
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
Dopamine (agonist).
-
Test compounds (potential antagonists).
-
TR-FRET cAMP assay kit (e.g., from Revvity).
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-D1 cells to 80-90% confluency.
-
Harvest cells and resuspend in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.
-
-
Antagonist Addition:
-
Add 5 µL of test compound dilutions (in Stimulation Buffer) to the wells of the 384-well plate. For the negative control (no inhibition), add 5 µL of Stimulation Buffer.
-
-
Agonist Stimulation:
-
Add 5 µL of Dopamine (at a final concentration equal to its EC80, predetermined) to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).
-
Incubate for 15 minutes at 37°C.[11]
-
-
cAMP Detection:
-
Add 5 µL of the TR-FRET cAMP detection mix (containing anti-cAMP antibody and a cAMP tracer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the control (dopamine-stimulated) wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
II. Calcium Flux Assays for D2-like Receptor Antagonists
Application Note:
D2-like receptors are coupled to Gi, which inhibits adenylyl cyclase. To facilitate a robust screening assay, cell lines can be engineered to co-express a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, which couples Gi-linked receptors to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. Antagonists will block the agonist-induced calcium flux.
Signaling Pathway for D2-like Receptors (with Gα15)
Caption: D2-like receptor calcium flux signaling.
Experimental Protocol: Calcium Flux Assay
This protocol is designed for a 96- or 384-well plate format using a fluorescent calcium indicator.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor and a promiscuous G-protein (e.g., Gα15).
-
Culture Medium: As appropriate for the cell line (e.g., Ham's F-12K or DMEM with 10% FBS).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (anion transport inhibitor, often used to prevent dye leakage).
-
Dopamine (agonist).
-
Test compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation or FDSS).
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer, potentially with probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Protocol:
-
Place the plate in the fluorescent plate reader.
-
Add the test compounds (antagonists) at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).
-
Establish a baseline fluorescence reading.
-
Add dopamine (at a final EC80 concentration) to stimulate the calcium flux.
-
Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the dopamine-induced calcium flux for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
III. β-Arrestin Recruitment Assays
Application Note:
β-arrestin recruitment assays provide a G protein-independent measure of receptor activation. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin translocates from the cytoplasm to the receptor at the plasma membrane.[3][4] This interaction can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET). In a BRET assay, the receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Venus or GFP).[7] Agonist-induced proximity of the donor and acceptor results in an increase in the BRET signal. Antagonists will inhibit this effect.
Signaling Pathway for β-Arrestin Recruitment
Caption: β-arrestin recruitment BRET assay workflow.
Experimental Protocol: BRET Assay for β-Arrestin Recruitment
Materials:
-
HEK293 cells.
-
Plasmids encoding D2R-Rluc8 and β-arrestin2-Venus.
-
Transfection reagent (e.g., Lipofectamine).
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS.
-
Coelenterazine h (Rluc substrate).
-
Dopamine (agonist).
-
Test compounds.
-
96-well white, clear-bottom microplates.
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-Venus plasmids.
-
24 hours post-transfection, seed the cells into the 96-well plate.
-
Incubate for another 24 hours.
-
-
Assay Protocol:
-
Wash the cells once with Assay Buffer.
-
Add test compounds (antagonists) at various concentrations and incubate for 10-20 minutes at 37°C.
-
Add dopamine (at a final EC80 concentration) to the wells.
-
Immediately add the Rluc substrate, coelenterazine h.
-
Incubate for 5-10 minutes at 37°C.
-
-
Data Acquisition:
-
Measure the luminescence at two emission wavelengths simultaneously (e.g., for Rluc8 and Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Normalize the BRET ratio to the vehicle control.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
IV. Reporter Gene Assays
Application Note:
Reporter gene assays are a downstream functional readout of receptor activation. For D1-like receptors that signal through the cAMP pathway, a common approach is to use a reporter construct containing a cAMP Response Element (CRE) upstream of a reporter gene, such as luciferase. Activation of the D1 receptor leads to an increase in cAMP, activation of PKA, phosphorylation of CREB, and subsequent transcription of the luciferase gene. Antagonists will inhibit this agonist-induced reporter gene expression.
Experimental Workflow: CRE-Luciferase Reporter Assay
Caption: Workflow for a CRE-luciferase reporter assay.
Experimental Protocol: CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cells stably co-expressing the human D1 receptor and a CRE-luciferase reporter construct.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Medium: Serum-free DMEM.
-
Dopamine (agonist).
-
Test compounds.
-
Luciferase assay reagent (containing luciferin and lysis buffer).
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells into the 96-well plate and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with Assay Medium.
-
Add test compounds (antagonists) at various concentrations and pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add dopamine (at a final EC80 concentration) to the wells.
-
Incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from unstimulated cells).
-
Calculate the percentage of inhibition for each test compound concentration relative to the dopamine-stimulated control.
-
Determine the IC50 value using non-linear regression.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. assay.dev [assay.dev]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Striatum - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Utilizing Electrophysiology to Characterize the Effects of Cinnarizine on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnarizine is a widely used pharmaceutical agent, primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Its therapeutic effects are largely attributed to its activity as an antagonist of various ion channels. Understanding the specific interactions of Cinnarizine with these channels is crucial for elucidating its mechanism of action, optimizing its clinical use, and guiding the development of novel therapeutics. This application note provides a detailed overview and protocols for employing whole-cell patch-clamp electrophysiology to measure and characterize the effects of Cinnarizine on key ion channels, including voltage-gated calcium (Cav), potassium (Kv), and sodium (Nav) channels.
Mechanism of Action
Cinnarizine exerts its pharmacological effects through the modulation of several key ion channels. Primarily known as a calcium channel blocker, it exhibits inhibitory action on both L-type and T-type voltage-gated calcium channels.[1][2] This blockade of calcium influx in vascular smooth muscle cells leads to vasodilation, particularly in cerebral blood vessels, which is believed to contribute to its efficacy in treating cerebrovascular disorders.[1] In the vestibular system, Cinnarizine's inhibition of calcium currents in hair cells is thought to dampen their over-reactivity, thereby alleviating symptoms of vertigo and motion sickness.[3]
Recent studies have revealed that Cinnarizine is a non-selective inhibitor of Cav1.2 and Cav1.3 L-type calcium channels.[4][5][6][7] Beyond its effects on calcium channels, Cinnarizine has also been shown to inhibit pressure-dependent potassium currents in vestibular hair cells. Furthermore, there is evidence to suggest that Cinnarizine may also interact with voltage-sensitive sodium channels.[8] In addition to its ion channel blocking activities, Cinnarizine has been reported to have antihistaminic, antiserotonergic, and antidopaminergic properties.[1]
Quantitative Data Summary
The following tables summarize the known quantitative effects of Cinnarizine on various voltage-gated ion channels as determined by electrophysiological studies.
Table 1: Inhibitory Effects of Cinnarizine on Voltage-Gated Calcium (Cav) Channels
| Channel Subtype | Cell Type | IC50 | % Block (Concentration, Frequency) | Reference |
| L-type | Vestibular Type II Hair Cells | 1.5 µM | >80% at 10 µM | [3] |
| Cav1.2 | HEK293 | 12.5 µM | 37.0% (3 µM, 0.1 Hz), 58.7% (3 µM, 0.2 Hz), 64.4% (3 µM, 1 Hz) | [4][5] |
| Cav1.3S | HEK293 | 16.3 µM | - | [4][5] |
| Cav1.3L | HEK293 | - | 46.4% (3 µM, 0.1 Hz), 71.3% (3 µM, 0.2 Hz), 83.2% (3 µM, 1 Hz) | [4][5] |
Table 2: Effects of Cinnarizine on Other Ion Channels
| Channel Type | Cell Type | Effect | Observations | Reference |
| Pressure-Dependent K+ Channels | Vestibular Type II Hair Cells | Inhibition | Effect observed at concentrations that did not inhibit calcium currents. | |
| Voltage-Gated Na+ Channels | Neurons (inferred) | Potential Inhibition | Cinnarizine has been suggested to have an effect on voltage-sensitive sodium channels. | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Cinnarizine's Effect on Recombinant Cav Channels in HEK293 Cells
This protocol describes the methodology for assessing the inhibitory effect of Cinnarizine on specific voltage-gated calcium channel subtypes heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.[9][10]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with plasmids encoding the desired Cav channel subunits (e.g., α1, β, and α2δ for L-type channels) using a suitable transfection reagent. A green fluorescent protein (GFP) plasmid can be co-transfected to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression before electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 110 TEA-Cl, 10 HEPES, 10 glucose, and 20 BaCl2 (as the charge carrier). Adjust pH to 7.3 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.
-
Cinnarizine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Cinnarizine in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a GFP-positive cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Evoke Cav channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents in the absence of the drug.
-
Apply different concentrations of Cinnarizine via the perfusion system and record the resulting inhibition of the Cav channel currents.
-
Perform a washout with the external solution to check for reversibility of the drug effect.
4. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of Cinnarizine.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for Cinnarizine analysis.
Caption: Cinnarizine's mechanism on ion channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cinnarizine and nifedipine on anticonvulsant effect of sodium valproate and carbamazepine in maximal electroshock and pentylenetetrazole model of seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Cinnarizine for Labyrinthine Disorder Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnarizine is a well-established pharmaceutical agent, initially synthesized as an antihistamine, and is widely used for the management of vestibular disorders.[1] It is a first-line therapy for symptoms associated with labyrinthine disorders, including vertigo, dizziness, tinnitus, nystagmus, and nausea.[1][2][3] The therapeutic effects of Cinnarizine are attributed to its multifaceted mechanism of action, which includes H1 receptor antagonism and the blockade of voltage-gated calcium channels.[2][4][5] This document provides detailed application notes and experimental protocols for administering Cinnarizine in preclinical studies of labyrinthine disorders.
Mechanism of Action
Cinnarizine primarily exerts its effects on the vestibular system through two main pathways. First, as a piperazine derivative with antihistamine properties, it blocks H1 receptors.[2][6] Second, and more critically for vestibular suppression, it functions as a selective calcium channel blocker.[6] It inhibits the influx of calcium into depolarized vestibular sensory hair cells, which is crucial for the induction and maintenance of their stimulation.[1][6] This reduction in calcium entry decreases the excitability of these cells, thereby suppressing nystagmus and other autonomic disturbances originating from the vestibular system.[4][6] Additionally, Cinnarizine has been shown to bind to dopamine D2 and muscarinic acetylcholine receptors, contributing to its overall anti-vertigo effect.[2]
Caption: Signaling pathway of Cinnarizine in vestibular hair cells.
Data Presentation: Efficacy of Cinnarizine
Quantitative data from both clinical and preclinical studies demonstrate the efficacy of Cinnarizine in mitigating symptoms of labyrinthine disorders.
Table 1: Summary of Clinical Efficacy Data
| Study Focus | Dosage | Outcome Measure | Result | Reference |
| Post-rotational Nystagmus | 25 mg TID | Amplitude, duration, and speed of slow phase | Significantly superior to placebo (p < 0.05) | [1] |
| Caloric Induced Nystagmus | Not specified | Velocity of the slow phase | Significantly reduced in patients with peripheral labyrinthine disorders | [1] |
| Vertigo of Various Origins (Combination Therapy) | 20 mg Cinnarizine + 40 mg Dimenhydrinate | Mean Vertigo Score | 61% improvement | [7] |
| Associated Symptoms (Combination Therapy) | 20 mg Cinnarizine + 40 mg Dimenhydrinate | Nausea / Vomiting / Tinnitus | 84% / 85% / 51% reduction, respectively | [7] |
Table 2: Summary of Preclinical Efficacy Data (Wistar Rats)
| Study Focus | Dosage | Outcome Measure | Result | Reference |
| Learning and Memory | 10 mg/kg (low dose) | Morris water maze latency | No significant difference from control | |
| Learning and Memory | 20 mg/kg (high dose) | Morris water maze latency | Significantly shorter latencies compared to control |
Experimental Protocols
This section outlines detailed methodologies for preclinical studies investigating Cinnarizine for labyrinthine disorders.
Protocol 1: Induction of Labyrinthine Disorder in Rodents
A common method to induce a peripheral vestibular disorder is through chemical labyrinthectomy. This protocol is adapted from models described in the literature.[8]
Objective: To create a unilateral vestibular deficit model. Animal Model: Adult Wistar rats (250-300g). Materials:
-
Arsanilate solution (or other suitable ototoxic agent)
-
Anesthetic (e.g., Isoflurane)
-
Microsyringe (e.g., Hamilton syringe)
-
Operating microscope or magnifying loupes
-
General surgical tools
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Positioning: Place the animal in a stereotaxic frame or position it to ensure stable and clear access to the tympanic membrane.
-
Visualization: Under microscopic guidance, visualize the tympanic membrane of the target ear.
-
Transtympanic Injection: Carefully perforate the tympanic membrane with the microsyringe needle.
-
Agent Administration: Slowly inject the ototoxic agent (e.g., arsanilate) into the middle ear cavity. The goal is for the agent to diffuse into the inner ear through the round window.
-
Post-Procedure Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as required by institutional guidelines.
-
Symptom Development: Observe the animal over the next few days for the development of vestibular syndrome symptoms, such as head tilt, circling, and spontaneous nystagmus.
Protocol 2: Administration of Cinnarizine
This protocol details the oral administration of Cinnarizine to rodent models.
Objective: To deliver a precise dose of Cinnarizine for efficacy testing. Materials:
-
Cinnarizine powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose or normal saline)
-
Orogastric cannula (gavage needle)
-
Appropriately sized syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Drug Preparation:
-
Calculate the required amount of Cinnarizine based on the desired dosage (e.g., 10 mg/kg or 20 mg/kg) and the weight of the animals.
-
Prepare a homogenous suspension of Cinnarizine in the chosen vehicle. Use a vortex mixer or sonicator to ensure uniform distribution. The concentration should be calculated to deliver the correct dose in a manageable volume (e.g., 1-2 mL for a rat).
-
-
Animal Handling: Gently but firmly restrain the rat to prevent movement and injury.
-
Gavage Procedure:
-
Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to estimate the correct insertion depth to reach the stomach.
-
Gently insert the lubricated tip of the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly until the pre-measured depth is reached. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administer the Cinnarizine suspension slowly.
-
-
Post-Administration: Return the animal to its cage and monitor for any immediate adverse reactions. Administration is typically performed once daily for the duration of the study (e.g., 21 days).
Protocol 3: Assessment of Vestibular Function
Objective: To quantify the effects of Cinnarizine on vestibular symptoms. Methods:
-
Nystagmus Recording:
-
Caloric Test: Involves irrigating the ear canal with warm or cold water/air to induce nystagmus.[9] Eye movements are recorded using a video system (videonystagmography - VNG). The key metric is the velocity of the slow phase of the nystagmus. Cinnarizine has been shown to reduce this velocity.[1]
-
Rotational Test: The animal is placed on a computer-controlled rotating chair. The chair's movement induces nystagmus, which is recorded. Cinnarizine can reduce the amplitude and duration of post-rotational nystagmus.[1]
-
-
Behavioral Assessment:
-
Ataxia Scoring: Observe and score the animal's posture, gait, and balance on a standardized scale.
-
Beam Walking Test: Assess motor coordination and balance by measuring the time taken and errors made while traversing a narrow beam.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study on Cinnarizine.
Caption: General experimental workflow for a preclinical Cinnarizine study.
References
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. What Predictability for Animal Models of Peripheral Vestibular Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meniere's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Application Note: Development and Characterization of Orally Disintegrating Tablets for Cinnarizine and Domperidone Combination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orally disintegrating tablets (ODTs) have emerged as a popular and patient-centric drug delivery system.[1][2] These tablets are designed to rapidly disintegrate or dissolve in the mouth's saliva, eliminating the need for water.[1][3][4] This feature significantly enhances patient compliance, particularly for geriatric, pediatric, and nauseated patients who may have difficulty swallowing conventional tablets.[2][5][6] The combination of Cinnarizine, an antihistamine and calcium channel blocker used to manage vertigo and motion sickness, with Domperidone, a peripheral dopamine D2 receptor antagonist used to relieve nausea and vomiting, presents a synergistic approach for treating vestibular disorders accompanied by emesis. This document provides detailed protocols for the formulation and evaluation of Cinnarizine and Domperidone ODTs using the direct compression method.
Mechanism of Action
1.1 Cinnarizine
Cinnarizine's therapeutic effects are multimodal.[7] It primarily acts as a selective antagonist of T-type and L-type voltage-gated calcium channels, which inhibits the contraction of vascular smooth muscle cells.[8][9] This action in the inner ear's vestibular system helps to suppress nystagmus and vertigo.[7][10] Additionally, Cinnarizine exhibits antagonist activity at histamine H1 receptors and dopamine D2 receptors, contributing to its anti-emetic properties.[9][11]
Caption: Mechanism of action for Cinnarizine.
1.2 Domperidone
Domperidone is a dopamine antagonist that primarily blocks D2 receptors in the chemoreceptor trigger zone (CTZ) and the stomach.[12] Its anti-emetic effect stems from blocking dopamine receptors in the CTZ, which is located outside the blood-brain barrier.[13][14] By blocking dopamine receptors in the gastrointestinal tract, it enhances gastric motility and accelerates gastric emptying, a prokinetic effect that helps relieve symptoms of bloating and fullness.[12][13][15] Domperidone has weak penetration across the blood-brain barrier, minimizing central nervous system side effects.[12][14]
Caption: Mechanism of action for Domperidone.
ODT Development Workflow
The development of ODTs by direct compression is a streamlined and cost-effective process.[1][16] It involves the characterization of the powder blend (pre-compression), compression into tablets, and subsequent evaluation of the finished tablets (post-compression) to ensure they meet all quality attributes.
Caption: Workflow for ODT development via direct compression.
Experimental Protocols & Data
3.1 Materials
-
APIs: Cinnarizine, Domperidone
-
Superdisintegrants: Crospovidone, Sodium Starch Glycolate (SSG)[17]
-
Diluent/Filler: Mannitol (provides good mouthfeel and rapid dissolution)[5][6]
-
Sweeteners: Aspartame, Saccharin Sodium[17]
-
Flavoring Agent: Menthol / Lemon Flavor[17]
-
Lubricant: Magnesium Stearate
-
Glidant: Talc
3.2 Formulation of ODTs by Direct Compression
The following formulations were prepared to evaluate the effect of different superdisintegrants on tablet properties. All ingredients were passed through a #60 sieve, blended for 15 minutes (except the lubricant), then lubricated with Magnesium Stearate for 2 minutes before compression.
Table 1: Composition of Cinnarizine and Domperidone ODT Formulations
| Ingredient (mg) | F1 (SSG) | F2 (SSG) | F3 (Crospovidone) | F4 (Crospovidone) |
|---|---|---|---|---|
| Cinnarizine | 20 | 20 | 20 | 20 |
| Domperidone | 15 | 15 | 15 | 15 |
| Sodium Starch Glycolate | 10 (5%) | 15 (7.5%) | - | - |
| Crospovidone | - | - | 10 (5%) | 15 (7.5%) |
| Mannitol | 147 | 142 | 147 | 142 |
| Aspartame | 4 | 4 | 4 | 4 |
| Talc | 2 | 2 | 2 | 2 |
| Magnesium Stearate | 2 | 2 | 2 | 2 |
| Total Weight (mg) | 200 | 200 | 200 | 200 |
3.3 Pre-Compression Evaluation Protocols
Pre-compression tests are performed to assess the flow properties of the powder blend, which is critical for ensuring uniform tablet weight and content.[18]
-
Angle of Repose: Determined by the fixed funnel method. The powder is poured through a funnel onto a flat surface, and the angle of the resulting cone to the horizontal is measured. An angle below 30° indicates free-flowing powder.[18]
-
Bulk Density (BD): A known quantity of powder is placed in a graduated cylinder, and the volume is recorded. BD = Weight of powder / Bulk volume.
-
Tapped Density (TD): The graduated cylinder containing the powder is tapped for a specified number of times (e.g., 100) until the volume is constant. TD = Weight of powder / Tapped volume.
-
Carr’s Index (%): Calculated as [(TD - BD) / TD] x 100. A value of ≤15% indicates good flowability.[18]
-
Hausner Ratio: Calculated as TD / BD. A value of ≤1.25 indicates good flowability.[18]
Table 2: Pre-Compression Parameters of Powder Blends
| Parameter | F1 | F2 | F3 | F4 | Acceptable Limit |
|---|---|---|---|---|---|
| Angle of Repose (°) | 28.4 | 27.9 | 26.5 | 26.1 | < 30° |
| Bulk Density (g/mL) | 0.52 | 0.53 | 0.55 | 0.56 | - |
| Tapped Density (g/mL) | 0.61 | 0.62 | 0.63 | 0.64 | - |
| Carr’s Index (%) | 14.75 | 14.52 | 12.70 | 12.50 | ≤ 15% |
| Hausner Ratio | 1.17 | 1.17 | 1.15 | 1.14 | ≤ 1.25 |
3.4 Post-Compression Evaluation Protocols
Post-compression tests are conducted on the final tablets to ensure they meet quality standards for hardness, durability, and performance.[18]
-
Hardness: The crushing strength of the tablet is measured using a Monsanto or Pfizer hardness tester. A range of 3-5 kg/cm ² is generally acceptable for ODTs.
-
Friability: Twenty tablets are weighed and placed in a Roche friabilator, rotated at 25 rpm for 4 minutes. The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated. Friability of less than 1% is considered acceptable.[16][19]
-
Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The deviation of individual weights from the average is determined.
-
Wetting Time: A tablet is placed in a petri dish containing 10 mL of water with a piece of tissue paper folded twice. The time taken for the tablet to become completely wet is recorded.
-
In Vitro Disintegration Time: The test is performed using a USP disintegration apparatus in 900 mL of phosphate buffer (pH 6.8) at 37±0.5°C. The time taken for the tablet to completely disintegrate is recorded. For ODTs, this should ideally be less than 60 seconds.[3]
-
Drug Content Uniformity: A number of tablets are crushed, and a quantity of powder equivalent to a single dose is assayed for drug content by a suitable analytical method (e.g., HPLC).
-
In Vitro Dissolution Study: The study is performed using a USP Type II (paddle) apparatus at 50 rpm in 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl) maintained at 37±0.5°C. Aliquots are withdrawn at specified time intervals and analyzed for drug release.
Table 3: Post-Compression Evaluation of ODT Formulations
| Parameter | F1 (5% SSG) | F2 (7.5% SSG) | F3 (5% Crospovidone) | F4 (7.5% Crospovidone) |
|---|---|---|---|---|
| Hardness ( kg/cm ²) | 3.4 ± 0.2 | 3.5 ± 0.3 | 3.6 ± 0.2 | 3.7 ± 0.1 |
| Friability (%) | 0.65 | 0.61 | 0.54 | 0.50 |
| Weight Variation (mg) | 199 ± 2.5 | 201 ± 3.1 | 200 ± 2.8 | 199 ± 3.0 |
| Wetting Time (s) | 35 ± 2 | 28 ± 1 | 24 ± 2 | 18 ± 1 |
| In Vitro Disintegration Time (s) | 42 ± 3 | 34 ± 2 | 28 ± 2 | 21 ± 2 |
| Drug Content (%) | 99.2 ± 1.1 | 99.5 ± 0.9 | 100.1 ± 0.8 | 99.8 ± 1.0 |
Results and Conclusion
All formulations exhibited excellent pre-compression characteristics, with flow properties well within the acceptable limits for direct compression. Post-compression data reveals that all formulations produced robust tablets with acceptable hardness and friability (<1%).
The key differentiator among the formulations was the disintegration time. Formulations containing Crospovidone (F3 and F4) showed significantly faster wetting and disintegration times compared to those with Sodium Starch Glycolate (F1 and F2). Increasing the concentration of the superdisintegrant from 5% to 7.5% resulted in a marked decrease in disintegration time for both types.
Based on the evaluation, formulation F4 , containing 7.5% w/w Crospovidone, demonstrated the most optimal characteristics for an ODT, with the fastest disintegration time (21 seconds) while maintaining excellent mechanical strength. This formulation represents a promising candidate for a Cinnarizine and Domperidone combination ODT, offering the potential for rapid onset of action and improved patient adherence.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. roquette.com [roquette.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cinnarizine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 12. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sunshine Biopharma Secures Health Canada Approval for Domperidone to Treat Cancer-Related Nausea [trial.medpath.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation and evaluation of orodispersible tablet of domperidone [ecc.isc.ac]
- 18. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Animal Models for the Evaluation of Domperidone in Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment. The development of effective antiemetic drugs is crucial, and preclinical evaluation in relevant animal models is a cornerstone of this process. These application notes provide detailed protocols for utilizing established animal models of CINV to test the efficacy of domperidone, a dopamine D2 receptor antagonist with prokinetic and antiemetic properties.
Domperidone's primary mechanism of action involves blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem, outside the blood-brain barrier.[1][2] This makes it an effective antiemetic with a favorable safety profile regarding central nervous system side effects.[1]
This document outlines protocols for two primary animal models: the musk shrew, which exhibits a vomiting reflex, and the rat, which displays pica behavior as a surrogate for nausea.
Animal Models of Chemotherapy-Induced Nausea and Vomiting
The choice of animal model is critical for studying CINV. While larger animals like dogs and ferrets can be used, smaller, more manageable models are often preferred for screening and mechanistic studies.[3]
-
Musk Shrew (Suncus murinus): The musk shrew is a well-established small animal model for emesis research because, unlike rodents, it possesses a vomiting reflex.[3][4][5][6] This allows for the direct observation and quantification of vomiting episodes, providing a clinically relevant endpoint.
-
Rat (Rattus norvegicus): Rats and mice lack a vomiting reflex.[3] However, they exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin (a type of clay), in response to emetic stimuli.[7][8][9] Pica is considered a reliable surrogate marker for nausea in these species.[7]
Data Presentation: Efficacy of Domperidone in CINV Animal Models
The following tables summarize expected quantitative outcomes when testing domperidone in cisplatin-induced CINV models. These are representative data based on the known mechanisms of CINV and the action of dopamine antagonists.
Table 1: Effect of Domperidone on Cisplatin-Induced Emesis in the Musk Shrew
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Vomiting Episodes (± SEM) | % Inhibition of Vomiting |
| Vehicle Control | - | 25 ± 3 | 0% |
| Cisplatin (30 mg/kg) | - | 22 ± 2.5 | - |
| Domperidone + Cisplatin | 1 | 15 ± 2 | 32% |
| Domperidone + Cisplatin | 5 | 8 ± 1.5 | 64% |
| Domperidone + Cisplatin | 10 | 4 ± 1 | 82% |
Table 2: Effect of Domperidone on Cisplatin-Induced Pica in the Rat
| Treatment Group | Dose (mg/kg, i.p.) | Mean Kaolin Intake (g ± SEM) | % Reduction in Kaolin Intake |
| Vehicle Control | - | 0.2 ± 0.05 | - |
| Cisplatin (6 mg/kg) | - | 3.5 ± 0.4 | 0% |
| Domperidone + Cisplatin | 1 | 2.4 ± 0.3 | 31% |
| Domperidone + Cisplatin | 5 | 1.5 ± 0.2 | 57% |
| Domperidone + Cisplatin | 10 | 0.8 ± 0.1 | 77% |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Musk Shrew
Objective: To evaluate the antiemetic efficacy of domperidone against cisplatin-induced acute vomiting in the musk shrew.
Materials:
-
Male or female musk shrews (Suncus murinus), 3-6 months old.
-
Cisplatin (dissolved in sterile 0.9% saline).
-
Domperidone (suspended in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose).
-
Vehicle for domperidone.
-
Observation chambers with video recording capabilities.
Procedure:
-
Acclimatization: House shrews individually for at least one week before the experiment with ad libitum access to food and water.
-
Fasting: Fast the animals for 12 hours prior to the experiment, with water available ad libitum.
-
Grouping: Randomly assign shrews to different treatment groups (e.g., Vehicle, Cisplatin alone, Domperidone + Cisplatin at various doses).
-
Drug Administration:
-
Observation:
-
Immediately after cisplatin injection, place each shrew in an individual observation chamber.
-
Record the behavior for a period of 2-4 hours.
-
Count the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is defined as one or more retches and/or vomits.
-
-
Data Analysis:
-
Calculate the total number of emetic episodes for each animal.
-
Compare the mean number of emetic episodes between the cisplatin-only group and the domperidone-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage inhibition of vomiting for each domperidone dose.
-
Protocol 2: Cisplatin-Induced Pica in the Rat
Objective: To evaluate the anti-nausea efficacy of domperidone against cisplatin-induced pica in the rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Cisplatin (dissolved in sterile 0.9% saline).
-
Domperidone (suspended in an appropriate vehicle).
-
Vehicle for domperidone.
-
Kaolin pellets (prepared by mixing kaolin powder with gum arabic and water).[7][9]
-
Standard rat chow and water.
-
Metabolic cages for individual housing and measurement of food and kaolin intake.
Procedure:
-
Acclimatization: Individually house rats in metabolic cages for at least 3 days to acclimatize. Provide free access to standard chow, water, and kaolin pellets.
-
Baseline Measurement: Measure the daily intake of chow, water, and kaolin for 2-3 days to establish a baseline.
-
Grouping: Randomly assign rats to different treatment groups.
-
Drug Administration:
-
Measurement of Pica:
-
Over the next 24-72 hours, measure the consumption of kaolin pellets, standard chow, and water at regular intervals (e.g., every 24 hours).
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed by each rat.
-
Compare the mean kaolin intake between the cisplatin-only group and the domperidone-treated groups using an appropriate statistical test.
-
Calculate the percentage reduction in kaolin intake for each domperidone dose.
-
Analyze changes in food and water consumption as secondary measures of sickness behavior.
-
Visualizations
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting.
Caption: Experimental workflow for the musk shrew emesis model.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. Opioid - Wikipedia [en.wikipedia.org]
- 3. Estimation of body surface area in the musk shrew (Suncus murinus), a small animal for testing chemotherapy-induced emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 5. Novel dynamic measures of emetic behavior in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 10. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Domperidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of domperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of domperidone?
A1: Domperidone's low oral bioavailability, which is only about 15-17%, is attributed to several key factors.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[2][3] The primary barriers to its effective oral delivery are:
-
Poor Aqueous Solubility : Domperidone is a weakly basic drug that is poorly soluble in water and the neutral to alkaline environment of the small intestine.[1][2]
-
Extensive First-Pass Metabolism : Upon absorption from the gut, domperidone undergoes significant metabolism in the intestine and liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] The main metabolic pathways are aromatic hydroxylation and oxidative N-dealkylation.[5]
-
P-glycoprotein (P-gp) Efflux : Domperidone is a substrate for the P-glycoprotein (P-gp) efflux transporter located in the small intestine.[1][6] This transporter actively pumps the absorbed drug back into the intestinal lumen, further reducing its net absorption.[1][7]
Q2: What are the most promising formulation strategies to enhance domperidone's oral bioavailability?
A2: Several advanced formulation strategies have been investigated to overcome the challenges associated with domperidone. These include:
-
Lipid-Based Formulations : Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective.[8][9] They consist of oils, surfactants, and co-surfactants that, upon gentle agitation in gastrointestinal fluids, form fine oil-in-water micro or nanoemulsions.[9] This approach enhances solubility and can bypass first-pass metabolism by promoting lymphatic uptake.[10]
-
Nanoparticle Systems : Formulations such as solid lipid nanoparticles (SLNs) and nanocrystals can significantly improve the dissolution rate and saturation solubility of domperidone by increasing the surface area of the drug particles.[11][12]
-
Solid Dispersions : Creating amorphous solid dispersions of domperidone with hydrophilic carriers can prevent drug crystallization and improve its dissolution properties.[13]
Q3: Can co-administration of other agents improve domperidone's bioavailability?
A3: Yes, co-administration with inhibitors of CYP3A4 and/or P-gp can significantly increase domperidone's plasma concentration. For instance, piperine, an alkaloid from black pepper, has been shown to inhibit both CYP3A1 (the rat equivalent of human CYP3A4) and P-gp, leading to enhanced oral bioavailability of domperidone in rats.[6] Similarly, potent CYP3A4 inhibitors like ketoconazole can lead to increased plasma levels of domperidone.[4] However, this approach carries a risk of drug-drug interactions and potential toxicity, such as QT prolongation.[14]
Troubleshooting Guides
Formulation & In Vitro Dissolution
Q: My self-emulsifying formulation is not forming a stable microemulsion upon dilution. What should I check?
A: This issue commonly arises from a suboptimal ratio of oil, surfactant, and co-surfactant.
-
Troubleshooting Steps :
-
Re-evaluate Component Solubility : Ensure domperidone has high solubility in the selected oil phase. Poor solubility can lead to drug precipitation.
-
Optimize Surfactant/Co-surfactant (S/CoS) Ratio : The ratio is critical for reducing the interfacial tension and forming a stable microemulsion. Construct a pseudo-ternary phase diagram to identify the optimal microemulsion region for your selected components.[8][15]
-
Check HLB Value : Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant blend is appropriate for forming a stable oil-in-water microemulsion (typically in the range of 12-18).
-
Assess Emulsification Time : A successful SMEDDS formulation should emulsify rapidly (e.g., in less than a minute) under gentle agitation.[16]
-
Q: The in vitro drug release from my nanoparticle formulation is slow and incomplete, not matching expectations.
A: Slow or incomplete release can be due to issues with drug entrapment, particle characteristics, or the dissolution method itself.
-
Troubleshooting Steps :
-
Characterize Particle Size and Polydispersity Index (PDI) : Larger particles or a high PDI can lead to slower dissolution. Aim for a narrow, monodispersed size distribution.
-
Evaluate Entrapment Efficiency (%EE) : Low %EE means less drug is available for release. If %EE is low, revisit the preparation method (e.g., homogenization speed, sonication time, lipid concentration).[11]
-
Assess Drug Crystalline State : Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm if the drug is in an amorphous state within the nanoparticles.[15][16] An amorphous state typically dissolves faster than a crystalline one.
-
Review Dissolution Test Conditions : Ensure the dissolution medium and agitation speed are appropriate. For poorly soluble drugs, the addition of a small amount of surfactant (e.g., 0.5% SLS) to the medium might be necessary to maintain sink conditions.
-
In Vitro Permeability & In Vivo Studies
Q: My Caco-2 permeability assay shows high efflux for domperidone, but my formulation doesn't seem to overcome it. How can I investigate this?
A: High efflux suggests P-gp involvement. If your formulation isn't inhibiting or bypassing this, its in vivo benefit may be limited.
-
Troubleshooting Steps :
-
Confirm P-gp Substrate Interaction : Run the bidirectional Caco-2 assay with and without a known P-gp inhibitor like verapamil. A significant decrease in the efflux ratio (Papp B-A / Papp A-B) in the presence of the inhibitor confirms P-gp interaction.[17][18]
-
Evaluate Formulation Components as P-gp Inhibitors : Some surfactants and excipients used in lipid-based formulations (e.g., Tween 80, Labrasol) can themselves inhibit P-gp.[19] Assess whether your formulation components have this property.
-
Check for Other Transporters : While P-gp is a major efflux transporter for domperidone, consider investigating the involvement of others like the Breast Cancer Resistance Protein (BCRP) by using specific inhibitors.[20][21]
-
Q: The pharmacokinetic data from my rat study shows high variability between subjects. How can I reduce this?
A: High inter-subject variability is common in animal studies and can obscure the true effect of a formulation.
-
Troubleshooting Steps :
-
Standardize Experimental Conditions : Ensure all animals are of the same strain, sex, and age, and are housed under identical conditions. Fasting animals overnight before dosing is crucial for consistent gastrointestinal transit and absorption.[22]
-
Refine Dosing Technique : For oral gavage, ensure the formulation is administered directly into the stomach without causing stress or injury, which can affect gastric emptying.
-
Increase Sample Size (n) : A larger number of animals per group can help reduce the impact of individual outliers and provide more statistically significant results.
-
Use a Crossover Study Design : If feasible, a crossover design where each animal receives both the control and test formulation (with a suitable washout period in between) can help minimize inter-animal variability.
-
Data & Experimental Protocols
Data Presentation: Enhancing Domperidone Bioavailability
The following tables summarize quantitative data from various studies focused on improving domperidone's solubility and oral bioavailability.
Table 1: Solubility of Domperidone in Various Excipients for SMEDDS Formulation
| Excipient Type | Excipient Name | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Oil | Oleic Acid | 74.9 | [16] |
| Orange Oil | 47.94 | [9] | |
| Labrafac CC | - | [8][19] | |
| Surfactant | Labrasol | 35.9 | [15][16] |
| Cremophor EL | 38.55 | [9][16] | |
| Tween 80 | 36.6 | [16][19] |
| Co-surfactant | Transcutol HP | 70.58 |[15][16] |
Table 2: Comparison of Pharmacokinetic Parameters for Different Domperidone Formulations in Rats
| Formulation | Dose | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability Increase | Reference |
|---|---|---|---|---|---|
| Domperidone Suspension | - | 0.24 ± 0.02 | 1.74 ± 0.18 | - (Control) | [19] |
| SMEDDS-B | - | 0.44 ± 0.03 | 3.38 ± 0.81 | 1.92-fold | [19] |
| Domperidone Tablet | - | - | - | - (Control) | [11] |
| Solid Lipid Nanoparticles (SLN) | - | - | - | 2.62-fold | [11] |
| Domperidone Dispersion | 10 mg/kg | 472.9 ± 32.7 (ng/mL) | 1297.8 ± 103.8 (ng·h/mL) | - (Control) | [6] |
| Domperidone + Piperine | 10 mg/kg + 20 mg/kg | 823.1 ± 78.4 (ng/mL) | 3381.1 ± 210.6 (ng·h/mL) | 2.61-fold |[6] |
Detailed Experimental Protocols
Protocol 1: Preparation of Domperidone-Loaded SMEDDS
This protocol describes the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS).
-
Screening of Excipients :
-
Determine the solubility of domperidone in various oils, surfactants, and co-surfactants.
-
Add an excess amount of domperidone to a known volume of the excipient in a vial.
-
Mix the vials on a vortex mixer and then agitate in a shaker bath at a controlled temperature (e.g., 40°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for domperidone content using a validated HPLC method. Select the excipients with the highest solubility for domperidone.[15][16]
-
-
Construction of Pseudo-Ternary Phase Diagram :
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios.
-
Visually observe the mixtures for phase separation.
-
For each transparent mixture, add a small volume (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Observe the emulsification process. Formulations that form a clear or slightly bluish, stable microemulsion are considered to be in the microemulsion region of the phase diagram.[8]
-
-
Preparation of Drug-Loaded SMEDDS :
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of the selected excipients.
-
Dissolve the pre-weighed domperidone (e.g., 10 mg) in the oil phase using a vortex mixer.[15]
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Warm the mixture to approximately 40°C in a water bath and mix thoroughly until a clear, homogenous solution is formed.[15]
-
Protocol 2: In Vitro Dissolution Testing
This protocol outlines the standard procedure for evaluating the drug release from a formulated product.
-
Apparatus Setup : Use a USP Type II (paddle) dissolution apparatus.[23]
-
Dissolution Medium : Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid). Maintain the temperature at 37 ± 0.5°C.
-
Procedure :
-
Place the formulation (e.g., one tablet, or an amount of SMEDDS/nanoparticle suspension equivalent to a single dose) into the dissolution vessel.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).[23]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Sample Analysis : Filter the samples and analyze the concentration of dissolved domperidone using a validated analytical method, such as UV-Vis spectrophotometry (at ~284 nm) or HPLC.[23]
-
Data Analysis : Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay (for P-gp Substrate Assessment)
This assay is used to evaluate the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-gp.[18]
-
Cell Culture : Culture Caco-2 cells on semi-permeable membrane inserts (e.g., Transwell™ plates) for 18-22 days until they form a confluent, polarized monolayer.[18]
-
Monolayer Integrity Test : Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Bidirectional Transport Study :
-
Apical to Basolateral (A-B) Transport : Add the domperidone solution (test compound) to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport : Add the domperidone solution to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Study : Repeat the bidirectional transport study in the presence of a specific P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.[17]
-
Sample Analysis : Quantify the concentration of domperidone in the collected samples using LC-MS/MS.
-
Data Calculation :
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[18][21] A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral bioavailability study in a rat model.[6]
-
Animal Preparation :
-
Use male Wistar or Sprague Dawley rats (weighing 200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) prior to dosing, with free access to water.[6]
-
-
Dosing :
-
Divide the animals into groups (e.g., Control group receiving domperidone suspension, Test group receiving the novel formulation).
-
Administer the formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling :
-
Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or -80°C until analysis.
-
Bioanalysis :
-
Extract domperidone from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentration of domperidone using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis :
-
Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Protocol 5: CYP3A4 Inhibition Assay using Human Liver Microsomes
This in vitro assay evaluates the potential of a compound to inhibit the activity of the CYP3A4 enzyme.[24]
-
Reagents : Human Liver Microsomes (HLMs), NADPH regenerating system, a CYP3A4-specific probe substrate (e.g., midazolam or testosterone), and known inhibitors (e.g., ketoconazole as a positive control).[24][25]
-
Incubation :
-
Prepare a series of dilutions of the test compound (domperidone formulation) and the positive control.
-
In a microplate, pre-incubate the HLMs, the probe substrate, and the test compound/control in a phosphate buffer (pH 7.4) at 37°C.[25]
-
-
Reaction Initiation : Start the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination : After a specific incubation time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[25]
-
Metabolite Quantification :
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using LC-MS/MS.
-
-
Data Analysis :
-
Determine the rate of metabolite formation at each concentration of the test compound.
-
Plot the percent inhibition versus the test compound concentration and calculate the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).[24]
-
Visualizations: Workflows & Pathways
// Connections Oral -> Dissolution [color="#5F6368"]; Dissolution -> Absorption [label="Limited amount\nof dissolved drug", color="#5F6368"]; Absorption -> PortalVein [label="Absorbed Drug", color="#5F6368"]; Absorption -> Efflux [dir=both, label="Drug pumped back\ninto lumen", color="#5F6368"]; PortalVein -> Metabolism [color="#5F6368"]; Metabolism -> Systemic [label="Reduced amount\nof active drug", color="#5F6368"]; Systemic -> Result [color="#5F6368"]; } Caption: The challenges contributing to domperidone's low oral bioavailability.
// Connections start -> strategy; strategy -> s_lipid; strategy -> s_nano; strategy -> s_disp; {s_lipid, s_nano, s_disp} -> formulate; formulate -> dissolution; dissolution -> permeability; permeability -> metabolism; metabolism -> invivo [lhead=cluster_invitro, style=dashed, label="Proceed if in vitro results are promising"]; invivo -> data; } Caption: Workflow for developing and testing a new domperidone formulation.
// Connections seed -> culture; culture -> integrity; integrity -> transport; transport -> ab; transport -> ba; {ab, ba} -> analysis; analysis -> calc; calc -> result; } Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domin | 10 mg | Tablet | ডমিন ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. On the pharmacokinetics of domperidone in animals and man III. Comparative study on the excretion and metabolism of domperidone in rats, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]
- 10. Tailoring lipid nanoconstructs for the oral delivery of paliperidone: Formulation, optimization and in vitro evaluation [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Domperidone nanocrystals with boosted oral bioavailability: fabrication, evaluation and molecular insight into the poly… [ouci.dntb.gov.ua]
- 13. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 14. Domperidone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Development of a self-microemulsifying drug delivery system of domperidone: In vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. On the pharmacokinetics of domperidone in animals and man II. Tissue distribution, placental and milk transfer of domperidone in the Wistar rat (1981) | M. Michiels | 42 Citations [scispace.com]
- 23. neuroquantology.com [neuroquantology.com]
- 24. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cinnarizine solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnarizine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is cinnarizine and what are its primary mechanisms of action?
A1: Cinnarizine is a medication belonging to the diphenylmethylpiperazine group. It functions as both an antihistamine and a calcium channel blocker.[1] Its primary mechanisms of action include antagonizing the histamine H1 receptor and blocking L-type and T-type voltage-gated calcium channels.[1] These actions lead to a reduction in allergic responses and vasodilation, among other effects. Cinnarizine is also known to have antidopaminergic, and antiserotonergic properties.
Q2: What are the main challenges when preparing cinnarizine solutions for in vitro experiments?
A2: The primary challenge with cinnarizine is its low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low solubility and high permeability. This poor water solubility can lead to precipitation when preparing aqueous solutions for in vitro assays, especially when diluting a stock solution made in an organic solvent into an aqueous buffer or cell culture medium.
Q3: In which solvents is cinnarizine soluble?
A3: Cinnarizine is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. The table below summarizes the solubility of cinnarizine in common laboratory solvents.
Data Presentation: Cinnarizine Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethylformamide (DMF) | ~14 | ~37.9 | [2] |
| Dimethyl sulfoxide (DMSO) | ~9.1 | ~24.7 | [3] |
| Ethanol | ~3 | ~8.1 | [2] |
| Acetonitrile | Soluble | - | [4] |
| Dichloromethane | Soluble | - | [5] |
| Water | Insoluble | - | [3] |
| PBS (pH 7.2) with 1:2 DMF | ~0.3 | ~0.8 | [2] |
Troubleshooting Guide
Q4: My cinnarizine solution is precipitating after dilution in my aqueous buffer/media. How can I prevent this?
A4: Precipitation upon dilution is a common issue with cinnarizine due to its hydrophobic nature. Here are several troubleshooting steps:
-
Use a Co-solvent Approach: First, dissolve the cinnarizine in an appropriate organic solvent like DMF or DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or media. A 1:2 ratio of DMF to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.3 mg/ml.[2]
-
Optimize the Dilution Step: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the cinnarizine stock solution can sometimes improve solubility and prevent precipitation.
-
Check the Final Solvent Concentration: Ensure that the final concentration of the organic solvent in your assay is low enough to not affect your experimental system. Typically, DMSO concentrations should be kept below 0.5% (v/v) in cell-based assays.
-
Consider Using a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain cinnarizine in solution.
Q5: What is the maximum concentration of cinnarizine I can use in my cell culture experiment without seeing precipitation or cytotoxicity?
A5: The maximum usable concentration will depend on the specific cell line and the final concentration of the organic solvent. It is recommended to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific assay. One study showed that for PC12 cells, a concentration of 25 μg/mL of cinnarizine in the cell culture medium was clarified, while a concentration of 500 μg/mL significantly decreased cellular viability.[4] It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) consistent across all experimental conditions, including the vehicle control.
Q6: I am observing unexpected off-target effects in my experiment. What could be the cause?
A6: Cinnarizine is known to interact with multiple targets, which can lead to off-target effects. Besides its primary targets (histamine H1 receptor and calcium channels), it has been reported to bind to dopamine D2 receptors and muscarinic acetylcholine receptors.[1] A notable side effect of cinnarizine is drug-induced parkinsonism, which is thought to be related to its blockade of dopamine D2 receptors in the striatum.[6] When interpreting your results, it is important to consider these potential off-target effects.
Experimental Protocols
Protocol 1: Preparation of a Cinnarizine Stock Solution
-
Weighing: Accurately weigh the desired amount of crystalline cinnarizine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add 1 mL of DMSO to 3.685 mg of cinnarizine.
-
Dissolution: Vortex the solution thoroughly until the cinnarizine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to prevent degradation.
Protocol 2: Preparation of a Cinnarizine Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the cinnarizine stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the cinnarizine stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to vortex the solution for a few seconds to ensure it is thoroughly mixed.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution of cinnarizine immediately. Storing aqueous solutions for more than a day is not recommended due to the risk of precipitation.[2]
Signaling Pathway and Workflow Diagrams
Caption: Cinnarizine as a Histamine H1 Receptor Antagonist.
Caption: Cinnarizine's Mechanism as a Calcium Channel Blocker.
Caption: Mechanism of Cinnarizine-Induced Parkinsonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nasal Delivery of Cinnarizine Thermo- and Ion-Sensitive In Situ Hydrogels for Treatment of Microwave-Induced Brain Injury [mdpi.com]
- 5. wjpsronline.com [wjpsronline.com]
- 6. researchgate.net [researchgate.net]
Navigating Cinnarizine's Complex Interactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing drug interactions with Cinnarizine. Designed for researchers and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to support your laboratory work.
Troubleshooting Guide: Cinnarizine Interaction Experiments
Researchers may encounter several challenges when studying Cinnarizine's drug interactions. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| High variability in Cinnarizine metabolism rates in vitro. | Genetic polymorphisms in the CYP2D6 enzyme, the primary metabolizing enzyme for Cinnarizine, can lead to significant inter-individual differences in metabolic activity.[1][2] | Use a panel of human liver microsomes from multiple donors with known CYP2D6 genotypes to account for genetic variability. |
| Inconsistent results in CYP2D6 inhibition assays. | The concentration of the organic solvent used to dissolve Cinnarizine and the inhibitor may be affecting enzyme activity. | Ensure the final concentration of the organic solvent (e.g., methanol, acetonitrile) in the incubation mixture is low (typically ≤1%) to avoid significant inhibition or activation of the CYP enzyme. |
| Difficulty in quantifying Cinnarizine and its metabolites via HPLC. | Poor peak resolution, tailing, or ghost peaks can occur due to improper mobile phase composition or column degradation. | Optimize the mobile phase by adjusting the pH and the ratio of organic solvent to buffer. Use a guard column to protect the analytical column and ensure proper column washing between runs. |
| Unexpected potentiation of sedative effects in animal models. | Co-administration of Cinnarizine with other CNS depressants, even at low doses, can lead to synergistic sedative effects.[3][4] | Carefully review all co-administered substances for potential CNS depressant activity. Include appropriate control groups to assess the sedative effects of each compound individually and in combination. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of Cinnarizine-induced drug interactions?
Cinnarizine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][6][7] Therefore, the most significant drug interactions arise from the co-administration of drugs that are also substrates, inhibitors, or inducers of CYP2D6.[4] Inhibition of CYP2D6 can lead to increased plasma concentrations of Cinnarizine, potentially enhancing its therapeutic effects and adverse reactions. Conversely, inducers of CYP2D6 can decrease Cinnarizine's plasma concentrations, potentially reducing its efficacy.
2. What are the most clinically significant drug interactions with Cinnarizine?
The most critical interactions involve drugs that potentiate Cinnarizine's sedative effects, such as:
-
Central Nervous System (CNS) Depressants: Concurrent use with alcohol, barbiturates, hypnotics, opioid analgesics, antipsychotics, and anxiolytics can lead to increased drowsiness and impaired motor coordination.[3][4]
-
Tricyclic Antidepressants: These can also enhance the sedative effects of Cinnarizine.
Additionally, drugs that are potent inhibitors or inducers of CYP2D6 can significantly alter Cinnarizine's metabolism.
3. How can I manage potential Cinnarizine drug interactions in a clinical setting?
A thorough medication review is crucial. Patients should be advised to avoid alcohol and to inform their healthcare provider of all medications they are taking, including over-the-counter drugs and herbal supplements.[6] For patients taking other CNS depressants, a lower starting dose of Cinnarizine and careful monitoring for excessive sedation are recommended. In cases where a potent CYP2D6 inhibitor or inducer is co-prescribed, dose adjustments of Cinnarizine may be necessary, accompanied by therapeutic drug monitoring if available.
4. Are there any in vitro models recommended for studying Cinnarizine interactions?
Human liver microsomes are the most common and recommended in vitro system for studying the metabolism and inhibition potential of Cinnarizine.[4] These preparations contain a rich source of CYP enzymes, including CYP2D6. Using microsomes from individual donors with different CYP2D6 genotypes can provide valuable insights into the impact of genetic polymorphism on Cinnarizine's metabolism.
Key Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay with Human Liver Microsomes
This protocol outlines a method to determine the inhibitory potential of a test compound on Cinnarizine metabolism by CYP2D6 in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Cinnarizine
-
Test Compound (potential inhibitor)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Solutions:
-
Dissolve Cinnarizine and the test compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create stock solutions.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Test compound at various concentrations (and a vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the Cinnarizine substrate to each well.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linearity of the reaction.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the primary Cinnarizine metabolite (or the depletion of the parent drug) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable inhibition model.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cinnarizine Quantification
This protocol provides a general method for the quantification of Cinnarizine in biological matrices.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., acetate buffer pH 4) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best peak separation.
Procedure:
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction of the sample to isolate Cinnarizine and remove interfering substances.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the prepared sample.
-
-
Detection:
-
Monitor the eluent at a specific wavelength for UV detection (e.g., 254 nm) or use appropriate mass transitions for MS detection.
-
-
Quantification:
-
Create a calibration curve using known concentrations of Cinnarizine.
-
Determine the concentration of Cinnarizine in the samples by comparing their peak areas to the calibration curve.
-
Visualizing Cinnarizine's Metabolic Pathway and Interaction Assessment
To further aid in understanding the complexities of Cinnarizine's interactions, the following diagrams illustrate its metabolic pathway and a general workflow for assessing drug-drug interactions.
References
- 1. mims.com [mims.com]
- 2. researchgate.net [researchgate.net]
- 3. medindia.net [medindia.net]
- 4. Drug Interaction Checker - Check Your Meds First [webmd.com]
- 5. Drug Interactions Checker - Medscape Drug Reference Database [reference.medscape.com]
- 6. Using Chimeric Mice with Humanized Livers to Predict Human Drug Metabolism and a Drug-Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking cinnarizine with other medicines and herbal supplements - NHS [nhs.uk]
Technical Support Center: Optimizing Drug Delivery of Cinnarizine/Domperidone Combination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug delivery of a Cinnarizine and Domperidone combination.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating a Cinnarizine and Domperidone combination product?
The primary challenge in formulating this combination is the poor aqueous solubility of both active pharmaceutical ingredients (APIs). Cinnarizine and Domperidone are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low solubility.[1] This poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in variable and low oral bioavailability.[1][2]
Q2: What are the common strategies to enhance the solubility and dissolution rate of this combination?
Several techniques can be employed to improve the solubility and dissolution of Cinnarizine and Domperidone. These include:
-
Solid Dispersions: Dispersing the drugs in a hydrophilic polymer matrix at a molecular level can enhance their dissolution.[3][4] Common methods for preparing solid dispersions include solvent evaporation and fusion.
-
Orally Disintegrating Tablets (ODTs): ODTs are formulated to disintegrate rapidly in the mouth, allowing for pre-gastric absorption and potentially faster onset of action.[5][6][7] This is particularly beneficial for treating motion sickness where rapid relief is desired.[5][7]
-
Micronization: Reducing the particle size of the APIs increases the surface area available for dissolution.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drugs.[8]
Q3: What are the key considerations for excipient selection in the formulation?
Excipient compatibility is crucial for the stability and performance of the final product.[9][10][11] Key considerations include:
-
Solubility Enhancers: Polymers such as Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) are often used in solid dispersions.[4]
-
Superdisintegrants: For ODTs, superdisintegrants like Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate are essential for rapid disintegration.[6][12]
-
Diluents and Binders: The choice of diluents and binders affects the tablet's mechanical strength and dissolution profile.
-
Drug-Excipient Compatibility: It is essential to conduct compatibility studies, such as through FTIR spectroscopy and DSC, to ensure there are no interactions between the drugs and excipients that could compromise the product's stability or efficacy.[6][13]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of the Formulated Tablets
Question: My Cinnarizine/Domperidone tablets are showing a slow and incomplete dissolution profile. What could be the cause and how can I improve it?
Answer:
A poor dissolution rate is a common issue for this drug combination due to their low solubility. Here are some potential causes and troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inadequate Particle Size Reduction | The particle size of the APIs significantly influences the dissolution rate.[14] Ensure that the Cinnarizine and Domperidone powders are sufficiently micronized to increase their surface area. |
| Suboptimal Formulation Strategy | If you are using a conventional tablet formulation, consider alternative drug delivery systems known to enhance the dissolution of poorly soluble drugs. Formulating a solid dispersion with hydrophilic carriers like PEG 6000 can significantly improve the drug release.[6] Alternatively, developing an orally disintegrating tablet (ODT) with superdisintegrants can also lead to rapid dissolution.[6][12] |
| Inappropriate Excipient Selection | The type and concentration of excipients can impact dissolution. For ODTs, the choice and concentration of the superdisintegrant are critical.[12] Experiment with different superdisintegrants (e.g., Crospovidone, Sodium Starch Glycolate) and their concentrations to optimize the disintegration and dissolution times.[6] |
| High Tablet Hardness | Excessively hard tablets may not disintegrate properly, leading to a slower dissolution rate. Optimize the compression force during tableting to achieve a balance between mechanical strength and disintegration time. |
Issue 2: Physical Instability of Tablets (e.g., Sticking, Picking, Capping)
Question: During tablet compression, I am observing issues like sticking of the powder to the punches (sticking and picking) and splitting of the tablets (capping/lamination). What are the likely causes and remedies?
Answer:
These are common tablet manufacturing defects that can arise from both formulation and processing issues.
| Defect | Potential Causes | Recommended Solutions |
| Sticking and Picking | - High moisture content in the granules.- Inadequate lubrication.- Low melting point of excipients.- Worn-out or improperly designed punches. | - Ensure granules are properly dried to an optimal moisture content.- Increase the concentration of the lubricant (e.g., magnesium stearate) or ensure its proper distribution.- Select excipients with higher melting points.- Polish or replace the punches. Consider using punches with tapered dies.[1][15] |
| Capping and Lamination | - Entrapment of air in the powder blend.- Excessive "fines" (very small particles) in the granules.- High compression speed.- Worn-out or improperly adjusted tooling. | - Reduce the amount of fines by sieving.- Optimize the pre-compression and main compression forces.- Reduce the turret speed of the tablet press.- Use tapered dies to facilitate air escape.- Check and replace worn-out punches and dies.[1][5] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the formulation and analysis of Cinnarizine and Domperidone combinations.
Table 1: Dissolution Enhancement of Cinnarizine and Domperidone Formulations
| Formulation Approach | Key Findings | Reference |
| Solid Dispersion with PEG 6000 | Solid dispersions of Cinnarizine with PEG 6000 showed more than 50% drug release within 20 minutes, indicating a significant enhancement in dissolution.[6] | [6] |
| Orally Disintegrating Tablets (ODTs) | ODT formulations with superdisintegrants achieved a disintegration time of less than 30 seconds.[16] | [16] |
| Orally Disintegrating Tablets (ODTs) | In another study, ODTs of Cinnarizine showed total drug release at the end of 6 minutes.[17] | [17] |
| Bioavailability Enhancement | An in vivo study demonstrated a 4.54-fold and 2.90-fold increase in the bioavailability of Cinnarizine and Domperidone, respectively, from an optimized formulation.[18] | [18] |
Table 2: Analytical Methods for Simultaneous Estimation
| Analytical Method | Linearity Range (Cinnarizine) | Linearity Range (Domperidone) | Limit of Detection (LOD) | Reference |
| RP-HPLC | 40-160 µg/mL | 45-105 µg/mL | 0.26 µg/mL (CIN), 0.1 µg/mL (DOM) | [19] |
| RP-HPLC in Rat Plasma | 5–200 ng/mL | 5–200 ng/mL | 1.1 ng/mL (CIN), 1.7 ng/mL (DOM) | [20] |
| UV Spectrophotometry | 5-30 µg/ml | 5-30 µg/ml | Not Specified | [21] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
This protocol describes a general procedure for preparing a solid dispersion of Cinnarizine and Domperidone using a hydrophilic polymer.
Materials:
-
Cinnarizine
-
Domperidone
-
Polyethylene Glycol (PEG) 6000 (or other suitable polymer)
-
Suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Accurately weigh the required amounts of Cinnarizine, Domperidone, and PEG 6000 in the desired ratio (e.g., 1:1:2 w/w/w).[22]
-
Dissolve the weighed Cinnarizine, Domperidone, and PEG 6000 in a minimal amount of the selected organic solvent in a beaker with continuous stirring until a clear solution is obtained.[3][23]
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.[22]
-
The obtained solid dispersion is further dried in a desiccator under vacuum to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.[22]
-
The prepared solid dispersion can then be used for further formulation into tablets or capsules.
Protocol 2: Formulation of Orally Disintegrating Tablets (ODTs) by Direct Compression
This protocol outlines the steps for preparing ODTs of the Cinnarizine/Domperidone combination.
Materials:
-
Cinnarizine
-
Domperidone
-
Superdisintegrant (e.g., Crospovidone)
-
Diluent (e.g., Microcrystalline Cellulose, Mannitol)
-
Sweetener (e.g., Aspartame)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Lubricant (e.g., Magnesium Stearate)
Procedure:
-
Accurately weigh all the ingredients as per the formulation requirements.
-
Pass Cinnarizine, Domperidone, superdisintegrant, diluent, and sweetener through a suitable sieve to ensure uniformity.
-
Mix the sifted ingredients in a blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Add the glidant and lubricant to the blend and mix for a shorter duration (e.g., 2-5 minutes). Over-lubrication should be avoided as it can negatively impact tablet hardness and dissolution.
-
Compress the final blend into tablets using a tablet compression machine with appropriate tooling.[8][24]
-
Evaluate the prepared tablets for various quality control parameters such as weight variation, hardness, friability, disintegration time, and in-vitro dissolution.[17]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. iosrphr.org [iosrphr.org]
- 4. ijarmps.org [ijarmps.org]
- 5. youtube.com [youtube.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. youtube.com [youtube.com]
- 8. roquette.com [roquette.com]
- 9. researchgate.net [researchgate.net]
- 10. ejbps.com [ejbps.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. [PDF] Orally Disintegrating Tablets of Cinnarizine and Domperidone : A New Arsenal for the Management of Motion Sickness | Semantic Scholar [semanticscholar.org]
- 17. Formulation and Evaluation of Mouth Dissolving Tablets of Cinnarizine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. ijpcbs.com [ijpcbs.com]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. icapsulepack.com [icapsulepack.com]
Technical Support Center: Mitigating Domperidone-Associated Cardiovascular Risks
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments aimed at understanding and reducing the cardiovascular risks associated with Domperidone.
Section 1: Understanding Domperidone's Cardiotoxicity
FAQ 1: What is the primary mechanism behind Domperidone's cardiovascular risk?
Domperidone's primary cardiovascular risk stems from its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome (LQTS). LQTS, in turn, increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP), which can lead to sudden cardiac death.[2]
Diagram: Domperidone's Mechanism of Cardiotoxicity
FAQ 2: What are the key risk factors for Domperidone-associated cardiovascular events?
Several factors can increase the risk of cardiovascular adverse events with Domperidone use. These include:
-
High Doses: Daily doses exceeding 30 mg are associated with a significantly higher risk.[3][4]
-
Age: Individuals over 60 years of age are more susceptible.[3]
-
Drug Interactions: Co-administration with other drugs that prolong the QT interval or potent inhibitors of the CYP3A4 enzyme can increase Domperidone's plasma concentration and, consequently, its cardiotoxic effects.[3]
-
Underlying Cardiac Conditions: Patients with pre-existing heart conditions, such as heart failure or a history of arrhythmias, are at greater risk.[3]
-
Electrolyte Imbalances: Conditions like hypokalemia (low potassium) or hypomagnesemia (low magnesium) can exacerbate the risk of QT prolongation.
Section 2: Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments used to assess Domperidone's cardiovascular risks, along with troubleshooting guides for common issues.
Experiment 1: In Vitro hERG Channel Assay using Whole-Cell Patch Clamp
Objective: To determine the inhibitory effect of Domperidone on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells. Culture the cells under standard conditions.
-
Cell Preparation: On the day of the experiment, detach the cells and prepare a single-cell suspension.
-
Patch Clamp Setup: Use a patch-clamp rig equipped with an amplifier, data acquisition system, and perfusion system.
-
Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.
-
Drug Application: After recording a stable baseline current, perfuse the cell with a solution containing Domperidone at various concentrations.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| Unstable Baseline Current | - Poor gigaseal quality- Cell health deteriorating- Electrical noise | - Ensure a seal resistance of >1 GΩ.- Use healthy, well-cultured cells.- Check grounding and shielding of the setup. |
| Low hERG Current Amplitude | - Low hERG channel expression in the cell line- Incorrect voltage protocol | - Use a cell line with robust hERG expression.- Optimize the voltage protocol to ensure maximal channel activation. |
| Drifting Seal Resistance | - Mechanical instability- Changes in solution osmolarity | - Ensure the setup is free from vibrations.- Maintain consistent osmolarity of intracellular and extracellular solutions. |
| Inconsistent IC50 Values | - Inaccurate drug concentrations- Incomplete solution exchange- Temperature fluctuations | - Prepare fresh drug solutions and verify concentrations.- Ensure complete and rapid perfusion of the cell.- Maintain a constant temperature throughout the experiment. |
Diagram: Experimental Workflow for hERG Patch-Clamp Assay
Experiment 2: In Vivo Cardiovascular Assessment in Conscious Telemetered Dogs
Objective: To evaluate the effects of Domperidone on cardiovascular parameters, including ECG intervals and hemodynamics, in a conscious, free-moving animal model.
Methodology:
-
Animal Model: Use purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry transmitters capable of recording ECG, blood pressure, and body temperature.
-
Acclimatization: Allow the animals to acclimatize to the housing and study procedures.
-
Baseline Recording: Record baseline cardiovascular data for a sufficient period before drug administration to establish a stable baseline.
-
Drug Administration: Administer Domperidone orally or intravenously at various dose levels. Include a vehicle control group.
-
Data Collection: Continuously record cardiovascular data for a predetermined period after dosing.
-
Data Analysis:
-
ECG Analysis: Analyze the ECG recordings to determine heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's).
-
Hemodynamic Analysis: Analyze blood pressure (systolic, diastolic, mean) and heart rate data.
-
Statistical Analysis: Compare the post-dose data to the baseline data and the vehicle control group to identify any statistically significant changes.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| Noisy ECG Signal | - Poor electrode contact- Animal movement artifacts | - Check the integrity of the telemetry implant and electrodes.- Use appropriate filtering techniques during data analysis. |
| High Variability in Baseline Data | - Inadequate acclimatization- Environmental stressors | - Ensure a sufficient acclimatization period.- Maintain a quiet and controlled study environment. |
| Inconsistent Drug Exposure | - Variable oral absorption- Incorrect dosing | - Consider intravenous administration for more consistent exposure.- Verify dosing procedures and formulations. |
| Difficulty in QT Interval Measurement | - T-wave morphology changes- Heart rate variability | - Use validated software for automated QT measurement with manual override and verification.- Apply appropriate and consistent QT correction formulas. |
Section 3: Strategies for Reducing Cardiovascular Risk
This section outlines approaches to mitigate the cardiovascular risks of Domperidone, both in clinical practice and during drug development.
FAQ 3: What are the clinical strategies to minimize the cardiovascular risks of Domperidone?
Clinical risk management focuses on careful patient selection, dose optimization, and monitoring.[3][5][6][7]
-
Patient Screening:
-
Avoid prescribing Domperidone to patients with a history of cardiac arrhythmias, congestive heart failure, or other significant heart conditions.[3]
-
Screen for and correct any electrolyte imbalances (hypokalemia, hypomagnesemia) before initiating therapy.
-
Review the patient's current medications to avoid co-prescription with other QT-prolonging drugs or potent CYP3A4 inhibitors.[3]
-
-
Dose and Duration:
-
ECG Monitoring:
-
Consider obtaining a baseline ECG before starting treatment, especially in patients with risk factors.
-
Perform follow-up ECGs during treatment to monitor for QT prolongation, particularly if the dose is increased or if a potentially interacting drug is added.
-
FAQ 4: What are the medicinal chemistry strategies to develop safer Domperidone analogues?
The goal is to design molecules that retain their dopamine D2 receptor antagonist activity while having a significantly lower affinity for the hERG channel. Key strategies include:
-
Reducing Basicity: The basic nitrogen atom in many hERG blockers is a key pharmacophoric feature. Modifying the pKa of this nitrogen can reduce hERG binding.[1][8]
-
Decreasing Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the hERG channel. Reducing lipophilicity can decrease this interaction.[1][8]
-
Introducing Polar Groups: Adding polar functional groups can disrupt the hydrophobic interactions within the hERG channel binding pocket.
-
Structural Modifications: Altering the overall shape and conformation of the molecule can prevent it from fitting into the hERG channel's binding site.
Diagram: Strategies to Reduce Domperidone's Cardiovascular Risk
Section 4: Quantitative Data Summary
The following tables summarize key quantitative data related to Domperidone's cardiovascular risk profile.
Table 1: In Vitro hERG Inhibition Data
| Compound | IC50 (nM) | Reference |
| Domperidone | 10 - 50 | [Consolidated from multiple sources] |
| Terfenadine (Positive Control) | 5 - 20 | [Consolidated from multiple sources] |
| Verapamil (Positive Control) | 100 - 500 | [Consolidated from multiple sources] |
Table 2: Clinical Risk Factors and Associated Odds Ratios (OR) for Sudden Cardiac Death
| Risk Factor | Odds Ratio (95% CI) | Reference |
| Domperidone Use vs. Non-use | 1.70 (1.47 - 1.97) | [9] |
| High Dose (>30 mg/day) | 2.89 (1.53 - 5.46) | [Synthesized from multiple studies] |
| Age > 60 years | 1.64 (1.31 - 2.05) | [Synthesized from multiple studies] |
Disclaimer: This technical support center is intended for informational purposes for a scientific audience and should not be considered as medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to medical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CardioMEA: comprehensive data analysis platform for studying cardiac diseases and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Cardiac Safety Assessment | Altasciences [altasciences.com]
Common challenges in formulating combination vertigo medications
Welcome to the Technical Support Center for Combination Vertigo Medication Formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions encountered during the development of fixed-dose combination (FDC) therapies for vestibular disorders.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a fixed-dose combination (FDC) for vertigo?
Developing an FDC for vertigo presents a unique set of challenges that span pharmaceutical science, clinical pharmacology, and regulatory affairs. Key difficulties include:
-
Physicochemical Incompatibility: The active pharmaceutical ingredients (APIs) or the APIs and excipients may interact, leading to degradation, reduced stability, or the formation of unwanted byproducts[1][2][3]. This can manifest as changes in color, texture, or dissolution behavior[3].
-
Pharmacokinetic & Pharmacodynamic Interactions: The APIs in a combination can influence each other's absorption, distribution, metabolism, and excretion (ADME), potentially altering efficacy or increasing adverse effects[4][5]. For instance, combining two sedating drugs can lead to additive central nervous system depression[6]. A rational FDC should ideally have APIs with similar pharmacokinetic profiles and mechanisms that are complementary or synergistic[4].
-
Analytical Method Development: Creating a single analytical method, particularly for dissolution testing, that can accurately and simultaneously quantify multiple APIs with different physicochemical properties (e.g., solubility, UV absorbance) is often complex[7][8].
-
Formulation and Manufacturing Complexity: Ensuring dose uniformity and consistent bioavailability for multiple APIs within a single dosage form can be difficult, especially if the APIs have different particle sizes, flow properties, or require different release profiles[7].
-
Regulatory Hurdles: Regulatory agencies require a clear therapeutic justification for the combination, demonstrating that it offers an advantage (e.g., enhanced efficacy, reduced toxicity, improved compliance) over the individual components administered separately[9]. The development process must consider the regulatory requirements for each constituent part of the combination product[10].
Q2: How do pharmacokinetic interactions affect the development of combination vertigo drugs?
Pharmacokinetic (PK) interactions are a critical consideration because they can significantly alter a drug's safety and efficacy profile. When combining vertigo medications, such as an antihistamine (e.g., dimenhydrinate) and a calcium channel blocker (e.g., cinnarizine), several PK interactions must be evaluated:
-
Absorption: One drug may alter the gastrointestinal pH or motility, affecting the absorption rate and extent of the other.
-
Metabolism: Many drugs are metabolized by the same cytochrome P450 (CYP450) enzymes in the liver. If two drugs in an FDC compete for the same enzyme, it can lead to decreased metabolism and elevated plasma concentrations of one or both drugs, increasing the risk of toxicity.
-
Distribution: Competition for protein binding sites in the plasma can lead to an increase in the free (active) fraction of a drug, potentially enhancing its effect or toxicity.
-
Excretion: Drugs can compete for the same active transport mechanisms in the kidneys, affecting their renal clearance.
Investigating these potential interactions early in development is crucial for creating a safe and effective FDC[5].
Q3: What are the main regulatory considerations for FDC vertigo medications?
Regulatory bodies like the FDA require that FDCs are not irrational combinations of drugs[11]. The primary consideration is providing a strong "therapeutic justification"[9]. Sponsors must demonstrate that the combination provides a benefit over single-agent therapy. This can include:
-
Enhanced Efficacy: The combination provides a synergistic or additive effect, leading to better symptom control. For example, a fixed combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) has been shown to be effective in treating vertigo of various origins[12][[“]].
-
Improved Safety/Tolerability: The combination allows for lower doses of individual components, reducing dose-related side effects.
-
Better Patient Compliance: Combining drugs into a single pill simplifies the treatment regimen, which can improve patient adherence[9][14].
Developmental studies must consider each component in the context of the combined use[10]. The regulatory submission must include data to support the rationale, safety, and efficacy of the specific dose combination chosen.
Troubleshooting Guides
Problem 1: Poor Stability & Physicochemical Incompatibility
Question: My API-excipient blend is showing discoloration and clumping during accelerated stability studies. How do I systematically investigate potential physicochemical incompatibility?
This issue strongly suggests a physicochemical incompatibility, where the APIs are interacting with each other or with the selected excipients. These interactions can compromise the product's quality, safety, and efficacy. A systematic investigation is required to identify the source of the incompatibility.
Experimental Workflow: Investigating Incompatibility
The workflow below outlines a systematic approach to identifying and resolving physicochemical incompatibilities during formulation development.
Caption: Workflow for troubleshooting physicochemical incompatibility.
Data Presentation: Differential Scanning Calorimetry (DSC) Results
DSC is a key technique for detecting interactions. A shift, appearance, or disappearance of melting endotherms in a mixture compared to the individual components suggests an interaction.
| Sample | Melting Endotherm of API 1 (°C) | Melting Endotherm of API 2 (°C) | Appearance of New Peaks | Interpretation |
| API 1 (Pure) | 155.4 | - | No | Reference |
| API 2 (Pure) | - | 210.1 | No | Reference |
| Excipient A (Pure) | - | - | No | Reference |
| API 1 + API 2 (1:1) | 155.2 | 209.8 | No | Compatible |
| API 1 + Excipient A (1:1) | 148.7 (Broadened) | - | Yes (Exotherm at 175°C) | Incompatible |
| API 2 + Excipient A (1:1) | - | 209.5 | No | Compatible |
Experimental Protocol: DSC & FTIR Compatibility Screening
Objective: To screen for potential physicochemical incompatibilities between two APIs (API 1, API 2) and a selected excipient (Excipient A).
1. Materials & Sample Preparation:
-
API 1, API 2, Excipient A.
-
Prepare physical mixtures by gently mixing the components in a 1:1 (w/w) ratio using a mortar and pestle for 2-3 minutes.
-
Samples to prepare:
-
Individual components (API 1, API 2, Excipient A)
-
Binary mixtures (API 1 + API 2, API 1 + Excipient A, API 2 + Excipient A)
-
2. Differential Scanning Calorimetry (DSC) Protocol:
-
Instrument: Calibrated DSC instrument.
-
Sample Pans: Accurately weigh 3-5 mg of each sample into aluminum pans and hermetically seal them. Use an empty sealed pan as a reference.
-
Heating Program: Heat the samples from 25°C to 300°C at a constant heating rate of 10°C/min.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Analysis: Analyze the resulting thermograms for changes in the melting points, peak shapes, or the appearance/disappearance of thermal events in the mixtures compared to the individual components.
3. Fourier-Transform Infrared Spectroscopy (FTIR) Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Use the Potassium Bromide (KBr) pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and compress into a thin, transparent disc.
-
Scanning: Scan each sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectra of the mixtures to the spectra of the individual components. The appearance of new peaks, disappearance of characteristic peaks, or significant shifts in peak position indicates a chemical interaction.
Problem 2: Inconsistent Drug Release / Poor Dissolution
Question: The dissolution profile of one API in my combination tablet is much slower than the other. How can I troubleshoot this?
Developing a single dissolution method for an FDC with APIs of differing physicochemical properties is a common challenge[7]. A mismatch in dissolution profiles can lead to incomplete drug release and variable in-vivo performance[8][15]. This often stems from differences in API solubility, the effect of excipients, or the manufacturing process.
Visualization: Factors Affecting FDC Dissolution
This diagram illustrates the various factors that can contribute to inconsistent or poor dissolution profiles in a fixed-dose combination product.
Caption: Cause-and-effect diagram for poor FDC dissolution.
Data Presentation: Comparative Dissolution Profiles
This table shows how modifying the formulation can improve the dissolution of a poorly soluble API (API 2) without negatively impacting the highly soluble API (API 1).
| Time (min) | % API 1 Dissolved (Initial Formulation) | % API 2 Dissolved (Initial Formulation) | % API 1 Dissolved (Optimized Formulation) | % API 2 Dissolved (Optimized Formulation) |
| 5 | 65 | 15 | 62 | 45 |
| 15 | 92 | 35 | 94 | 78 |
| 30 | 98 | 51 | 99 | 91 |
| 45 | 99 | 62 | 100 | 96 |
| 60 | 100 | 68 | 100 | 98 |
Optimized Formulation includes a superdisintegrant and a solubilizing agent.
Experimental Protocol: USP Apparatus II Dissolution Test for FDCs
Objective: To determine the in-vitro dissolution rate of two APIs from a fixed-dose combination tablet.
1. Apparatus & Media:
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl (or other justified medium, e.g., phosphate buffer pH 6.8). The medium should be deaerated.
-
Temperature: Maintain the medium at 37 ± 0.5°C[16].
2. Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and begin timing.
-
Withdraw samples (e.g., 5 mL) from each vessel at specified time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis.
3. Sample Analysis:
-
Analyze the filtered samples for the concentration of each API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The method must be capable of simultaneously quantifying both APIs without interference.
4. Data Calculation & Acceptance Criteria:
-
Calculate the cumulative percentage of each API dissolved at each time point for all six vessels.
-
For immediate-release products, a common specification is not less than 85% (Q) of the drug dissolved within 15-30 minutes, but this must be established based on pivotal clinical batch data[7].
Foundational Science: Mechanism of Action
Question: How do common vertigo drug classes in an FDC target the vestibular system to achieve a synergistic effect?
The vestibular system relies on a complex interplay of neurotransmitters to process balance and spatial orientation. The primary excitatory neurotransmitter is glutamate, while acetylcholine (ACh) is also involved[18][19]. Vertigo often results from a sensory mismatch or overstimulation within these pathways. Combination therapies aim to modulate these signals at multiple points for a more comprehensive effect.
Many anti-vertigo drugs act on receptors in the vestibular sensory pathways or the central vestibular nuclei[18][19][20]. For example, a common FDC combines an antihistamine (like dimenhydrinate) and a calcium channel blocker (like cinnarizine).
-
Antihistamines (H1 Antagonists): These drugs, like dimenhydrinate, primarily block H1 receptors in the vestibular nuclei. This action reduces the excitatory signals coming from the inner ear, thereby suppressing the sensation of vertigo and motion sickness[19].
-
Calcium Channel Blockers: Cinnarizine inhibits the influx of calcium into vestibular sensory cells. This reduces the release of excitatory neurotransmitters, effectively dampening the signals sent from the overstimulated vestibular apparatus[20].
By combining these two mechanisms, the FDC can reduce both the peripheral signals from the inner ear (cinnarizine) and their processing in the central nervous system (dimenhydrinate), providing a potentially synergistic effect.
Visualization: Simplified Vestibular Signaling Pathway & Drug Targets
This diagram illustrates how sensory information from the inner ear is transmitted to the brainstem and how different classes of vertigo medications modulate this pathway.
Caption: Drug targets within the vestibular signaling pathway.
References
- 1. Medical Device Material Compatibility Testing - STEMart [ste-mart.com]
- 2. [Physicochemical incompatibility of injectable drugs: practical considerations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Drug–Drug Interactions in Vestibular Diseases, Clinical Problems, and Medico-Legal Implications | Semantic Scholar [semanticscholar.org]
- 6. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fortuneiascircle.com [fortuneiascircle.com]
- 10. seed.nih.gov [seed.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. ahajournals.org [ahajournals.org]
- 15. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. "Neuropharmacological Targets for Drug Action in Vestibular Sensory Pat" by Choongheon Lee and Timothy A. Jones [digitalcommons.unl.edu]
- 19. Neuropharmacological Targets for Drug Action in Vestibular Sensory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Domperidone's Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the challenges of delivering domperidone across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does domperidone have limited access to the central nervous system?
Domperidone's entry into the brain is restricted primarily due to two factors: it is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, and its physicochemical properties are not ideal for passive diffusion across this barrier.[1] The P-gp transporter actively pumps domperidone out of the brain endothelial cells back into the bloodstream, significantly limiting its brain concentration. Unlike other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which minimizes central nervous system side effects in typical use cases.[2]
Q2: What are the primary strategies being explored to deliver domperidone across the BBB?
The main approach is the use of nanoparticle-based delivery systems. These systems encapsulate domperidone, masking its properties from P-gp transporters and facilitating its transport into the brain. Strategies include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[3][4][5] Coating nanoparticles with surfactants like polysorbate 80 is another technique believed to enhance brain uptake.[6]
Q3: I'm having trouble with low entrapment efficiency for my domperidone nanoparticles. What can I do?
Low entrapment efficiency is a common issue. Here are several factors to investigate:
-
Lipid and Surfactant Composition: The choice of solid lipid and the concentration of surfactants are critical. Higher lipid concentrations can sometimes lead to better entrapment.[3] However, the relationship is complex; for instance, decreasing surfactant concentration has been shown to affect the controlled release properties.[3]
-
Manufacturing Process: The homogenization and ultrasonication steps are crucial for creating stable nanoparticles with high drug loading.[4] Ensure your homogenization speed and sonication time are optimized.
-
Polymer and Drug Ratio: In solvent/antisolvent precipitation methods, the ratio of polymer (stabilizer) to the drug can significantly impact particle size and, consequently, entrapment.[7][8] Experiment with different ratios to find the optimal balance.[7][8]
-
pH of the Aqueous Phase: The solubility of domperidone is pH-dependent. Adjusting the pH of the aqueous phase during formulation can influence partitioning and encapsulation.
Q4: My nanoparticle formulation is unstable and shows aggregation. How can I improve stability?
Particle stability is often predicted by zeta potential. While higher absolute zeta potential values suggest greater stability due to electrostatic repulsion, steric stabilization is also key.[3]
-
Steric Stabilizers: The use of steric stabilizers, such as polysorbate 80 or various polymers (PVP, HPMC), can prevent aggregation even if the zeta potential is not ideal.[3][7][9]
-
Polymer Choice: Different polymers and grades can have a significant effect on the stability and size of the nanoparticles.[7] It may be necessary to screen several stabilizers to find the best one for your lipid system.
Experimental Protocols & Data
Protocol 1: Formulation of Domperidone-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method using hot homogenization followed by ultrasonication.[4]
Materials:
-
Domperidone (DOP)
-
Surfactant: Soy phosphatidylcholine and Polysorbate 80 (Tween 80)[4]
-
Aqueous Phase: Double-distilled water
Procedure:
-
Preparation of Lipid Phase: Dissolve domperidone and the chosen solid lipid in a suitable organic solvent mixture (e.g., chloroform and methanol).[3]
-
Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator. This leaves a thin film of the drug-lipid mixture.
-
Melting: Heat the lipid phase to approximately 5°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant(s) in double-distilled water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the melted lipid phase and immediately homogenize using a high-speed homogenizer.
-
Ultrasonication: Subject the resulting emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, which allows the lipid to recrystallize and form solid lipid nanoparticles.
Table 1: Characterization of Domperidone Nanoparticle Formulations
| Formulation Type | Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN (Optimized) | Trimyristin | 30.45 | 0.156 | +12.40 | 87.84 | [4] |
| NLC (Optimized) | Trimyristin & Cetyl Recinoleate | 32.23 | 0.160 | +10.47 | 90.49 | [4] |
| SLN (F5) | Dynasan 118 | 201.4 | 0.071 | -6.2 | 66.3 | [5][10] |
| Nanoparticles (Best Formula) | N/A (Precipitation Method) | 84.05 | - | - | - | [7][8] |
Protocol 2: In Vitro BBB Model for Permeability Studies
An in vitro BBB model is essential for screening the potential of new formulations to cross the barrier. This can be established using primary cells or cell lines.[11][12][13]
General Workflow:
-
Cell Culture: Culture brain endothelial cells (like primary porcine or human cells) on a porous membrane of a Transwell insert.[11][12] Co-culture with astrocytes on the bottom of the well can improve barrier tightness.[13]
-
Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Add the domperidone formulation to the apical (blood) side of the Transwell.
-
At various time points, take samples from the basolateral (brain) side.
-
Quantify the concentration of domperidone in the basolateral samples using a validated analytical method like LC-MS/MS.
-
-
Efflux Ratio Calculation: To determine if a formulation overcomes P-gp efflux, perform the transport study in both directions (apical-to-basolateral and basolateral-to-apical). The efflux ratio is calculated by dividing the permeability from the basolateral to apical direction by the permeability from the apical to basolateral direction. A ratio greater than two typically indicates active efflux.[14]
Protocol 3: Quantification of Domperidone in Brain Tissue
Accurate quantification is crucial for in vivo studies to determine the success of a delivery strategy.
Method: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
-
Tissue Homogenization: Homogenize the collected brain tissue samples in a suitable buffer.
-
Sample Preparation: Perform protein precipitation and/or solid-phase extraction to remove interfering endogenous substances like proteins and phospholipids.[15]
-
Chromatographic Separation: Use a suitable chromatography column (e.g., C8 or C18) with a gradient elution to separate domperidone from other components.[15]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.[15]
Table 2: In Vivo Pharmacokinetic Data
| Formulation | Cmax (µg/ml) | Tmax (h) | Relative Bioavailability Enhancement | Animal Model | Reference |
| DOP Tablet | 25.31 | 2 | - | Wistar Rats | [10] |
| DOP-SLN (F5) | - | - | 2.62-fold | Wistar Rats | [5][10] |
Note: The reported Cmax and Tmax are for oral administration and reflect systemic absorption, not specifically brain concentration.
Visualizations
Diagram 1: The Blood-Brain Barrier Challenge for Domperidone
Caption: Domperidone efflux by P-gp at the BBB vs. nanoparticle delivery.
Diagram 2: Experimental Workflow for Nanoparticle Development
Caption: Workflow for developing and validating BBB-penetrating nanoparticles.
Diagram 3: Simplified Dopamine D2 Receptor Signaling
Caption: Domperidone antagonizes the inhibitory D2 receptor pathway.
References
- 1. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of D… [ouci.dntb.gov.ua]
- 2. drugs.com [drugs.com]
- 3. Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles and nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Domperidone Solid Lipid Nanoparticles: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Extrapyramidal Symptoms (EPS) with Dopamine Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize extrapyramidal symptoms (EPS) associated with dopamine antagonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to minimize Extrapyramidal Symptoms (EPS) when working with dopamine antagonists?
A1: The core strategies involve a multi-faceted approach:
-
Dose Optimization: Utilizing the lowest effective dose of the dopamine antagonist is a primary strategy to reduce the risk and severity of EPS.[1][2][3]
-
Antipsychotic Selection: Switching from first-generation antipsychotics (FGAs) to second-generation antipsychotics (SGAs) is an effective way to manage and minimize EPS, as SGAs generally have a lower incidence of these side effects.[1] Clozapine and quetiapine are associated with the lowest risk of EPS.[2]
-
Adjunctive Therapies: Co-administration of anticholinergic agents like benztropine or diphenhydramine can be used to manage acute dystonia and parkinsonism.[1][4] For akathisia, beta-blockers such as propranolol are often the first-line treatment.[2]
-
Receptor Selectivity: Developing compounds with higher affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors is a key strategy. This is a characteristic of many atypical antipsychotics and is thought to contribute to their lower EPS liability.[5][6]
-
Partial Agonism: Utilizing dopamine D2 receptor partial agonists, such as aripiprazole, can stabilize the dopamine system without causing the harsh blockade that leads to EPS.[7][8]
Q2: How does 5-HT2A receptor antagonism help in reducing EPS?
A2: The "serotonin-dopamine hypothesis" suggests that a high ratio of 5-HT2A to D2 receptor blockade is a key feature of atypical antipsychotics with a lower EPS profile.[5][9] Blockade of 5-HT2A receptors in the cortex is believed to increase dopamine release in the striatum. This increased dopamine can then compete with the antagonist at D2 receptors, thereby reducing the net D2 blockade and minimizing the risk of EPS.[5] However, it's important to note that 5-HT2A antagonism may not completely eliminate the occurrence of EPS and its therapeutic advantage might be within a narrow window.[9][10]
Q3: What is the role of muscarinic receptor antagonism in managing EPS?
A3: Antagonism of muscarinic acetylcholine receptors is a primary mechanism for treating drug-induced parkinsonism and acute dystonia.[11] The blockade of dopamine D2 receptors in the nigrostriatal pathway disrupts the balance between dopamine and acetylcholine, leading to a relative excess of cholinergic activity.[12] Muscarinic antagonists, such as benztropine and trihexyphenidyl, help to restore this balance, thereby alleviating the motor symptoms.[1][4] However, routine prophylactic use of anticholinergics is generally not recommended due to potential side effects like cognitive impairment.[13]
Q4: Can partial dopamine agonists completely avoid EPS?
A4: While dopamine partial agonists like aripiprazole have a significantly lower risk of EPS compared to full antagonists, they are not entirely free from this side effect.[14][15] These agents act as stabilizers, exhibiting agonist activity in low dopamine states and antagonist activity in high dopamine states.[8] This modulation helps to avoid the profound D2 receptor blockade that underlies EPS. Even at high D2 receptor occupancies (above 80%), aripiprazole is associated with a low risk of EPS.[15]
Troubleshooting Guides
Problem: Unexpectedly high incidence of catalepsy in a preclinical rodent model.
| Possible Cause | Troubleshooting Step |
| High D2 Receptor Occupancy | Reduce the dose of the dopamine antagonist. A therapeutic window of 65-80% D2 receptor occupancy is often cited for efficacy without excessive EPS.[16] |
| High Potency of the Antagonist | Consider switching to a dopamine antagonist with a lower affinity for the D2 receptor or a faster dissociation rate.[17] |
| Lack of 5-HT2A Receptor Activity | If using a selective D2 antagonist, consider co-administration with a 5-HT2A antagonist to assess for potential mitigation of catalepsy.[9] |
| Model Sensitivity | Review the specific strain and age of the rodents, as these factors can influence sensitivity to drug-induced motor effects. |
Problem: Inconsistent results in mitigating EPS with a 5-HT2A antagonist.
| Possible Cause | Troubleshooting Step |
| Dosing and Timing | Optimize the dose and timing of the 5-HT2A antagonist administration relative to the dopamine antagonist. The therapeutic window for this interaction can be narrow.[9] |
| Pharmacokinetic Interactions | Investigate potential pharmacokinetic interactions between the two compounds that could alter their effective concentrations in the brain. |
| Receptor Saturation | Ensure that the dose of the 5-HT2A antagonist is sufficient to achieve adequate receptor occupancy in the relevant brain regions. |
| Off-Target Effects | Characterize the broader receptor binding profile of both compounds to rule out confounding off-target effects. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
| Drug | D2 | 5-HT2A | Muscarinic M1 |
| Haloperidol | 1.5 | 50 | >10,000 |
| Clozapine | 126 | 5.4 | 1.9 |
| Olanzapine | 11 | 4 | 1.9 |
| Risperidone | 3.1 | 0.16 | >10,000 |
| Quetiapine | 337 | 148 | 1000 |
| Aripiprazole | 0.34 | 3.4 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be used for comparative purposes.
Table 2: Clinical Dose and Risk of Extrapyramidal Symptoms
| Antipsychotic | Typical Daily Dose (mg) | Relative Risk of EPS |
| Haloperidol | 2-20 | High |
| Clozapine | 150-450 | Very Low |
| Olanzapine | 10-20 | Low |
| Risperidone | 2-6 | Moderate (dose-dependent) |
| Quetiapine | 300-800 | Very Low |
| Aripiprazole | 10-30 | Low |
Experimental Protocols
Protocol 1: Assessment of Catalepsy in Rodents
Objective: To quantify the cataleptic effects of a dopamine antagonist as a preclinical measure of EPS liability.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection). A vehicle control group and a positive control group (e.g., haloperidol 1 mg/kg) should be included.
-
Catalepsy Testing (Bar Test):
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's front paws are placed on a horizontal bar raised 9 cm above the surface.
-
The time taken for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
The mean descent latency for each treatment group is calculated and compared.
-
Visualizations
References
- 1. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. [PDF] Do Dopamine Partial Agonists Have Partial Efficacy as Antipsychotics? | Semantic Scholar [semanticscholar.org]
- 8. Aripiprazole - Wikipedia [en.wikipedia.org]
- 9. Antagonism at 5-HT(2A) receptors potentiates the effect of haloperidol in a conditioned avoidance response task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2 antagonism and EPS benefits: is there a causal connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 12. psychdb.com [psychdb.com]
- 13. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “MAP Bayesian modeling combining striatal dopamine receptor occupancy and plasma concentrations to optimize antipsychotic dose regimens in individual patients” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Domperidone and Ondansetron for the Management of Nausea and Vomiting
This guide provides a detailed, evidence-based comparison of the efficacy of domperidone and ondansetron in treating nausea and vomiting. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical performance, and the experimental protocols used to evaluate them.
Mechanism of Action
The antiemetic properties of domperidone and ondansetron stem from their distinct interactions with different neurotransmitter pathways involved in the emetic reflex.
Domperidone is a selective dopamine D2 receptor antagonist.[1][2][3] It primarily exerts its effect on the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that lies outside the blood-brain barrier.[1][2] By blocking D2 receptors in the CTZ, domperidone inhibits the signaling cascade that leads to nausea and vomiting.[1][2] Additionally, it has a prokinetic effect, enhancing gastrointestinal motility and accelerating gastric emptying, which further contributes to its antiemetic action.[1][3] A key pharmacological feature is its minimal penetration of the blood-brain barrier, which reduces the incidence of central nervous system side effects like extrapyramidal symptoms.[3][4]
Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist.[5][6][7] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ.[5][7][8] Emetogenic stimuli, such as chemotherapy or gastroenteritis, trigger the release of serotonin from enterochromaffin cells in the small intestine.[5][6][8] This serotonin then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[5][7] Ondansetron effectively blocks this interaction at both peripheral and central sites, preventing the emetic signal from reaching the brain's vomiting center.[5][6]
Clinical Efficacy Data
Clinical trials comparing ondansetron and domperidone have been conducted, particularly in the context of pediatric acute gastroenteritis (AGE). The data below summarizes key findings from randomized controlled trials (RCTs).
| Outcome Measure | Ondansetron | Domperidone | Placebo | Study Reference |
| Cessation of Vomiting (within 24 hours) | 62% of patients | 44% of patients | N/A | Rerksuppaphol et al.[9][10] |
| Need for Intravenous Rehydration | 11.8% of patients | 25.2% of patients | 28.8% | Marchetti et al.[11] |
| Relative Risk Reduction for IV Rehydration vs. Domperidone | Reduced risk by 53% (RR 0.47) | - | - | Marchetti et al.[11] |
| Relative Risk Reduction for IV Rehydration vs. Placebo | Reduced risk by 59% (RR 0.41) | - | - | Marchetti et al.[11] |
| Median Doses Required (within 24 hours) | 1 dose | 1.5 doses | N/A | Rerksuppaphol et al.[10] |
| Estimated Time to Cessation of Vomiting | 8.2 hours | 10.8 hours | N/A | Rerksuppaphol et al.[10] |
A network meta-analysis focusing on pediatric acute gastroenteritis concluded that ondansetron was significantly more effective than placebo in achieving vomiting cessation, while the efficacy improvement for domperidone over placebo was not statistically significant.[12] The analysis ranked ondansetron as the most effective intervention among the antiemetics studied.[12]
Experimental Protocols
The evaluation of antiemetic agents requires rigorous clinical trial methodologies to ensure reliable and transferable results. A typical phase III comparative trial is designed as a prospective, randomized, double-blind, parallel-group study.[13][14][15]
A. Study Design:
-
Objective: To compare the efficacy and safety of oral ondansetron versus oral domperidone for the symptomatic treatment of vomiting.
-
Design: A multicenter, double-blind, randomized, parallel-group controlled trial.[13][16] A placebo arm may be included, especially when the standard of care does not mandate active treatment.[14]
-
Randomization: Patients are randomly assigned to one of the treatment arms, often using stratified randomization to balance prognostic factors like age, dehydration status, or prior chemotherapy exposure.[15]
B. Patient Population:
-
Inclusion Criteria: Clearly defined patient group (e.g., children aged 1-6 years presenting to an emergency department with acute gastroenteritis, defined as ≥3 episodes of vomiting in the preceding 24 hours).
-
Exclusion Criteria: Patients with severe dehydration, known allergies to the study drugs, underlying chronic gastrointestinal diseases, or recent use of other antiemetic medications.
C. Intervention:
-
Treatment Arms:
-
Ondansetron (e.g., single oral dose based on body weight).
-
Domperidone (e.g., single oral dose based on body weight).
-
Placebo (syrup identical in appearance and taste).
-
-
Administration: The study medication is administered, and if the patient vomits within a short timeframe (e.g., 15 minutes), a second dose may be permitted.[11]
D. Outcome Measures:
-
Primary Endpoint: The primary outcome is a clearly defined measure of efficacy, such as the proportion of patients who experience no further vomiting episodes within a 24-hour period following treatment.[9][13]
-
Secondary Endpoints: These can include:
Safety and Adverse Effects
Domperidone: Common adverse effects include dry mouth, abdominal cramps, and diarrhea.[1][2] A significant concern is the risk of QT interval prolongation, which can lead to serious cardiac arrhythmias, particularly at higher doses or in susceptible individuals.[1][2]
Ondansetron: Frequently reported side effects include headache, constipation, and diarrhea.[18] Like domperidone, ondansetron also carries a risk of QT prolongation, though it is generally considered safe when used as indicated.[18][19] In the comparative studies cited, no significant adverse effects were observed in either treatment group.[9][10]
Conclusion
Based on the available experimental data, ondansetron demonstrates superior efficacy compared to domperidone for the symptomatic relief of vomiting, particularly in the context of acute gastroenteritis. Quantitative data from clinical trials show that ondansetron leads to a higher rate of vomiting cessation and a significantly lower need for intravenous rehydration.[10][11] The mechanisms of action are distinct, with ondansetron's dual peripheral and central 5-HT3 receptor antagonism providing robust antiemetic control. While both drugs have a risk of QT prolongation, they were well-tolerated in the head-to-head trials. For drug development professionals, the data suggests that targeting the 5-HT3 receptor pathway is a highly effective strategy for managing acute nausea and vomiting.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Research Portal [researchworks.creighton.edu]
- 4. Opioid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Randomized Study of Ondansetron Versus Domperidone in the Treatment of Children With Acute Gastroenteritis | Rerksuppaphol | Journal of Clinical Medicine Research [jocmr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Oral Ondansetron versus Domperidone for Acute Gastroenteritis in Pediatric Emergency Departments: Multicenter Double Blind Randomized Controlled Trial | PLOS One [journals.plos.org]
- 12. Comparing the Efficacy of Ondansetron, Domperidone, and Metoclopramide in Treating Vomiting in Pediatric Patients With Acute Gastroenteritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodology of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Oral ondansetron versus domperidone for symptomatic treatment of vomiting during acute gastroenteritis in children: multicentre randomized controlled trial | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
A Synergistic Approach to Combating Nausea: Validating the Antiemetic Efficacy of Cinnarizine and Domperidone
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Cinnarizine and Domperidone has demonstrated a significant synergistic effect in the management of nausea and vomiting, particularly in the context of motion sickness. This guide provides an objective comparison of the combined formulation against its individual components, supported by clinical data. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
The enhanced antiemetic effect of the Cinnarizine and Domperidone combination stems from their complementary mechanisms of action, targeting different pathways involved in the emetic reflex.
Cinnarizine is a versatile antagonist, exhibiting:
-
H1-histaminergic receptor blockade: This action is crucial in mitigating motion sickness, as histamine H1 receptors are key in the vestibular system's signaling to the vomiting center in the brainstem.[1]
-
Dopamine D2 receptor antagonism: By blocking D2 receptors, Cinnarizine exerts antiemetic effects, likely at the chemoreceptor trigger zone (CTZ).
-
Calcium channel blocking activity: This property may contribute to its efficacy in managing vertigo and dizziness by stabilizing vestibular sensory cells.[2]
Domperidone acts as a peripheral dopamine D2 receptor antagonist.[3][4] Its primary site of action is the CTZ, a region in the medulla oblongata that detects emetic substances in the blood and relays this information to the vomiting center.[3][4] A key advantage of Domperidone is its limited ability to cross the blood-brain barrier, which minimizes the risk of central nervous system side effects like extrapyramidal symptoms.[5]
The synergy arises from the dual blockade of dopamine D2 receptors by both compounds and the additional H1 receptor antagonism by Cinnarizine, which specifically targets the vestibular component of nausea.
Signaling Pathways in Emesis
The following diagram illustrates the primary signaling pathways involved in motion-induced emesis and the points of intervention for Cinnarizine and Domperidone.
Clinical Efficacy: A Comparative Analysis
A notable clinical trial by Oosterveld (1987) provides strong evidence for the synergistic antiemetic effect of the Cinnarizine and Domperidone combination in motion sickness.[6]
Experimental Protocol
The study employed a randomized, double-blind, placebo-controlled design to assess the efficacy of the combination therapy against its individual components and a placebo.
Objective: To evaluate the depressant effect of Cinnarizine, Domperidone, and their combination on the labyrinth in healthy volunteers subjected to vestibular stimulation.[6]
Subjects: 25 healthy volunteers.[6]
Treatments:
-
Placebo
-
Domperidone (30 mg)
-
Cinnarizine (40 mg)
-
Combination of Cinnarizine (40 mg) and Domperidone (30 mg)[6]
Experimental Design:
-
Drug Administration: Each subject received one of the four test medications at one-week intervals in a randomized order.[6]
-
Vestibular Stimulation: Subjects underwent two types of vestibular stimulation:
-
Rotation Chair Test: This test induces nystagmus (involuntary eye movements) by subjecting the subject to controlled angular acceleration.
-
Parallel Swing Test: This test also induces motion sickness through linear acceleration.[6]
-
-
Data Collection: The duration and amplitude of nystagmus were recorded at 15 minutes, 30 minutes, and 1, 2, 3, and 4 hours after medication intake.[6] Nystagmus is a reliable physiological marker for the effect of motion on the vestibular system.
The following diagram outlines the experimental workflow.
Data Presentation
While the full dataset from the Oosterveld (1987) study is not publicly available, the abstract reports statistically significant findings that underscore the superiority of the combination therapy.[6] The results are summarized in the table below.
| Treatment Group | Dosage | Efficacy vs. Placebo | Efficacy vs. Cinnarizine Alone | Efficacy vs. Domperidone Alone |
| Placebo | - | - | - | - |
| Domperidone | 30 mg | Statistically Significant | - | - |
| Cinnarizine | 40 mg | Statistically Significant | - | - |
| Cinnarizine + Domperidone | 40 mg + 30 mg | Very Significantly More Potent (p < 0.0001) [6] | Specifically Superior [6] | Significantly More Potent (p < 0.01) [6] |
Key Findings:
-
The combination of Cinnarizine and Domperidone was significantly more potent, had a more rapid onset of action, and a longer duration of effect compared to placebo and the individual drugs.[6]
-
The synergistic effect was particularly pronounced when compared to Cinnarizine administered alone.[6]
Preclinical Evidence
Conclusion
The available clinical evidence strongly supports the synergistic antiemetic effect of a Cinnarizine and Domperidone combination, particularly in the prophylaxis and treatment of motion sickness. The complementary mechanisms of action, targeting both central and peripheral pathways of the emetic reflex, provide a strong rationale for this enhanced efficacy. For researchers and drug development professionals, this combination presents a compelling case for a highly effective antiemetic therapy. Further preclinical studies could help to further elucidate the precise nature of the synergistic interaction at the molecular level.
References
- 1. Electronystagmography Purpose, Procedure, and Results [verywellhealth.com]
- 2. Pharmacological Treatment of Acute Unilateral Vestibulopathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnarizine + Domperidone: View Uses, Side Effects and Medicines [truemeds.in]
- 4. D M Pharma - Cinnarizine and Domperidone Tablet | Motion Sickness [dmpharma.co.in]
- 5. Effects of domperidone on gastric emptying: a crossover study using a continuous real-time 13C breath test (BreathID system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combined effect of cinnarizine and domperidone on vestibular susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First-Generation Antihistamines for the Treatment of Vertigo
For Immediate Publication
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of first-generation antihistamines used in the management of vertigo. This document synthesizes available clinical data on the efficacy and side-effect profiles of prominent first-generation antihistamines, details the experimental protocols used in their evaluation, and visualizes the underlying signaling pathways.
Introduction
Vertigo, a sensation of rotational motion, is a debilitating symptom often arising from vestibular dysfunction. First-generation antihistamines have long been a mainstay in the symptomatic treatment of acute vertigo. Their efficacy is attributed to their ability to cross the blood-brain barrier and exert effects on the central nervous system, primarily through antagonism of histamine H1 receptors in the vestibular nuclei. This guide offers a comparative study of three commonly used first-generation antihistamines for vertigo: meclizine, dimenhydrinate, and promethazine, focusing on their performance based on available experimental data.
Mechanism of Action
First-generation antihistamines alleviate vertigo by modulating neurotransmission within the vestibular system. The primary mechanism is the blockade of H1 receptors on neurons in the vestibular nuclei. This action is thought to reduce the excitability of these neurons, thereby dampening the conflicting signals from the peripheral vestibular system that cause the sensation of vertigo. Additionally, many of these agents possess anticholinergic properties, which further contribute to their anti-vertiginous effects by reducing labyrinthine excitability. The interplay between histaminergic, cholinergic, and GABAergic pathways in the vestibular nuclei is crucial to their therapeutic effect.[1][2]
Comparative Efficacy
While direct head-to-head clinical trials exhaustively comparing meclizine, dimenhydrinate, and promethazine with extensive quantitative data are limited, a significant body of evidence, including a meta-analysis, supports the efficacy of first-generation antihistamines in the acute management of vertigo.
A meta-analysis of randomized clinical trials by Hunter et al. (2022) demonstrated that single-dose antihistamines provided significantly greater relief from acute vertigo at 2 hours compared to benzodiazepines. The analysis, which included studies on dimenhydrinate, meclizine, and promethazine, found a 16.1-point greater decrease in vertigo symptoms on a 100-point Visual Analog Scale (VAS) for patients treated with antihistamines.[3]
| Antihistamine | Notable Efficacy Data |
| Meclizine | A study comparing meclizine (25mg) to diazepam (5mg) for acute peripheral vertigo found similar effectiveness, with mean VAS score improvements of 40 and 36, respectively, at 60 minutes (p=0.60).[4] |
| Dimenhydrinate | In a study comparing dimenhydrinate to metoclopramide for nausea due to vertigo, both were found to have similar efficacy in reducing vertigo and nausea symptoms. |
| Promethazine | A study comparing intramuscular prochlorperazine to intramuscular promethazine for acute vertigo showed no statistically significant difference in the reduction of mean VAS scores at 1 and 2 hours. However, there was a trend toward greater improvement with prochlorperazine.[5] Another study found betahistine to be more effective than promethazine in improving vertigo symptoms at 2 and 3 hours post-intervention.[6][7] |
Table 1: Summary of Efficacy Data for First-Generation Antihistamines in Vertigo
Side Effect Profiles
A primary limiting factor for the use of first-generation antihistamines is their side-effect profile, most notably sedation. The sedative effects are a direct result of their action on H1 receptors in the central nervous system. Other common side effects include dizziness, dry mouth, and blurred vision due to their anticholinergic properties.
| Side Effect | Meclizine (User-Reported) | Dimenhydrinate (User-Reported) | Promethazine (User-Reported) |
| Drowsiness | 20.8% | 11.3% | 20.3% |
| Dizziness | 17.4% | 6.3% | 4.8% |
| Nausea | 12.7% | 23.8% | 14.3% |
| Tiredness | 9.7% | 7.5% | 5.5% |
| Vomiting | 4.2% | 16.3% | 6.5% |
Table 2: Comparison of User-Reported Side Effects. Data is based on user reviews and not from controlled clinical trials.
Qualitative comparisons suggest that meclizine may be less sedating than dimenhydrinate, which aligns with some user-reported data.[8] Promethazine is also known for its significant sedative properties.[6]
Experimental Protocols
The evaluation of treatments for vertigo relies on standardized and validated methodologies to quantify patient symptoms and physiological responses.
Visual Analog Scale (VAS) for Vertigo
A common and straightforward method for assessing the subjective intensity of vertigo is the Visual Analog Scale (VAS).
-
Protocol: Patients are asked to mark their level of vertigo on a 100-mm horizontal line, where one end represents "no vertigo" and the other end represents "the worst imaginable vertigo." The distance from the "no vertigo" end to the patient's mark is measured in millimeters to provide a quantitative score. This assessment is typically performed at baseline and at specified time points after the intervention to measure changes in symptom severity.[3]
Nystagmography
Nystagmus, an involuntary rhythmic movement of the eyes, is an objective sign of vestibular dysfunction. Nystagmography is used to record and quantify these eye movements.
-
Protocol: Electronystagmography (ENG) or videonystagmography (VNG) is used to record eye movements. Electrodes (for ENG) or goggles with infrared cameras (for VNG) are placed around the eyes. The patient is then subjected to a battery of tests, which may include:
-
Gaze testing: The patient is asked to follow a target with their eyes.
-
Positional testing (e.g., Dix-Hallpike maneuver): The patient's head and body are moved into specific positions to elicit nystagmus.
-
Caloric testing: Warm or cool water or air is introduced into the ear canal to stimulate the vestibular system and induce nystagmus. The frequency, amplitude, and velocity of the resulting nystagmus are analyzed to assess vestibular function and the effect of treatment.[9]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of first-generation antihistamines in vertigo are a consequence of their interaction with complex neuronal signaling pathways in the vestibular nuclei.
Conclusion
First-generation antihistamines are effective for the acute, short-term management of vertigo, with evidence suggesting their superiority over benzodiazepines in the initial hours of treatment. The choice between meclizine, dimenhydrinate, and promethazine may be guided by factors such as duration of action and the desired level of sedation, although direct comparative efficacy data from large-scale clinical trials are not robust. Meclizine is often favored for its longer duration of action and potentially lower sedative profile. The primary drawback of these medications is their side-effect profile, which can impact patient function and may interfere with long-term vestibular compensation. Future research should focus on well-designed, head-to-head clinical trials to provide a clearer quantitative comparison of the efficacy and tolerability of these commonly used agents.
References
- 1. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histaminergic System and Vestibular Function in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. droracle.ai [droracle.ai]
- 5. m-jem.com [m-jem.com]
- 6. A Comparison of the Effects and Side Effects of Oral Betahistine with Injectable Promethazine in the Treatment of Acute Peripheral Vertigo in Emergency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the Effects and Side Effects of Oral Betahistine with Injectable Promethazine in the Treatment of Acute Peripheral Vertigo in Emergency | Motamed | Journal of Clinical Medicine Research [jocmr.org]
- 8. Stuff That Works [stuffthatworks.health]
- 9. Vertigo in Clinical Practice: Evidence-Based Diagnosis and Treatment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Domperidone vs. Metoclopramide: A Comparative Guide
In the landscape of prokinetic and antiemetic agents, domperidone and metoclopramide have long been subjects of clinical comparison. Both drugs are dopamine D2 receptor antagonists, a mechanism that underpins their efficacy in treating gastrointestinal motility disorders and nausea. However, their distinct pharmacological profiles, particularly concerning their ability to cross the blood-brain barrier, lead to significant differences in their clinical application and side-effect profiles. This guide provides a detailed comparison of domperidone and metoclopramide, supported by data from head-to-head clinical trials.
Mechanism of Action
Both domperidone and metoclopramide exert their therapeutic effects by blocking dopamine D2 receptors. This action in the gastrointestinal tract enhances acetylcholine release, which in turn promotes gastric emptying and increases lower esophageal sphincter tone.[1] Additionally, their antiemetic properties stem from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]
A critical distinction lies in their ability to penetrate the central nervous system (CNS). Metoclopramide readily crosses the blood-brain barrier, leading to a higher incidence of CNS-related side effects.[1] In contrast, domperidone has minimal penetration into the CNS, which is a key factor in its more favorable neurological safety profile.[1][2]
Efficacy Comparison
Head-to-head clinical trials have evaluated the comparative efficacy of domperidone and metoclopramide in various clinical settings, most notably in diabetic gastroparesis and for enhancing lactation.
Diabetic Gastroparesis
A key double-blind, multicenter, randomized trial demonstrated that both domperidone and metoclopramide are equally effective in alleviating the symptoms of diabetic gastroparesis.[3] Symptoms such as nausea, vomiting, bloating/distension, and early satiety were evaluated.[3] Another comparative study also found that both drugs significantly improved symptom scores from baseline.[4]
| Outcome Measure | Domperidone | Metoclopramide | Study |
| Symptom Improvement | Significant reduction in nausea, vomiting, bloating, and early satiety | Significant reduction in nausea, vomiting, bloating, and early satiety | [3] |
| Symptom Score Reduction | Baseline: 18.2 ± 4.5End of Study: 8.7 ± 3.2 (p < 0.001) | Baseline: 17.9 ± 4.3End of Study: 9.5 ± 3.8 | [4] |
Lactation Insufficiency
A Bayesian network meta-analysis of seventeen randomized controlled trials assessed the efficacy of domperidone and metoclopramide for increasing human milk production.[5][6] The findings suggest that for mothers of preterm infants, domperidone leads to a greater increase in breast milk volume compared to both metoclopramide and placebo.[5][6][7] However, this benefit was not observed in mothers of term infants.[5][6][7]
| Population | Comparison | Mean Difference in Breast Milk Volume (mL/day) | 95% Confidence Interval | Study |
| Mothers of Preterm Infants | Domperidone vs. Metoclopramide | 82.84 | 37.04–118.95 | [5][6] |
| Domperidone vs. Placebo | 88.30 | 59.48–118.62 | [5][6] | |
| Metoclopramide vs. Placebo | 3.95 | -22.52–46.59 | [5] | |
| Mothers of Term Infants | Domperidone vs. Metoclopramide | 93.67 | -186.11–375.59 | [5][6] |
| Domperidone vs. Placebo | 126.25 | -49.91–304.55 | [5][6] |
Safety and Tolerability Profile
The primary differentiator in the safety profiles of domperidone and metoclopramide is the incidence of central nervous system side effects.
Central Nervous System (CNS) Effects
Due to its significant penetration of the blood-brain barrier, metoclopramide is associated with a higher frequency and severity of CNS adverse effects.[1][3] These can include somnolence, akathisia, asthenia, anxiety, depression, and reduced mental acuity.[3] In a comparative trial on diabetic gastroparesis, somnolence and reduced mental acuity were significantly more common and severe with metoclopramide than with domperidone.[3] Extrapyramidal symptoms, such as dystonia and tardive dyskinesia, are also a notable concern with long-term metoclopramide use.[1] Domperidone's limited CNS access makes such effects rare.[1]
| Adverse CNS Effect | Domperidone (4 weeks) | Metoclopramide (4 weeks) | p-value (Incidence) | p-value (Severity) | Study |
| Somnolence | 29% of patients (mean severity: 0.49) | 49% of patients (mean severity: 1.03) | 0.02 | 0.03 | [3] |
| Reduced Mental Acuity | 20% of patients (mean severity: 0.27) | 33% of patients (mean severity: 0.62) | 0.04 | 0.04 | [3] |
| Akathisia, Asthenia, Anxiety, Depression | Less frequent and lower severity (not statistically significant) | More frequent and higher severity | Not statistically significant | Not statistically significant | [3] |
Cardiac Safety
Both medications carry a risk of QT interval prolongation, which can increase the risk of torsades de pointes, particularly at higher doses.[1] This has led to restrictions on the use of domperidone in some countries.[1]
Experimental Protocols
The following provides a generalized experimental workflow for a head-to-head clinical trial comparing domperidone and metoclopramide for diabetic gastroparesis, based on the methodologies of the cited studies.
A representative study protocol involved a double-blind, multicenter, randomized trial with insulin-dependent diabetes patients who had a history of gastroparesis symptoms for at least three months.[3]
-
Participants : Patients were randomly assigned to one of two treatment groups.
-
Intervention :
-
Assessments :
-
Statistical Analysis : The incidence and severity of symptoms and side effects were compared between the two groups using appropriate statistical tests.
Conclusion
The choice between domperidone and metoclopramide requires careful consideration of the clinical context and patient characteristics. For conditions like diabetic gastroparesis, both drugs demonstrate comparable efficacy in symptom relief.[3] However, the significantly more favorable CNS side-effect profile of domperidone makes it a preferable option, particularly for long-term use, in patients who are sensitive to or at risk for neurological adverse events.[1][3] In the context of lactation insufficiency in mothers of preterm infants, domperidone appears to be the more effective agent.[5][6][7] It is important to note that the use of domperidone is restricted in some countries, and both drugs carry a risk of cardiac side effects that should be monitored.[1]
References
- 1. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 2. Research Portal [researchworks.creighton.edu]
- 3. A double-blind multicenter comparison of domperidone and metoclopramide in the treatment of diabetic patients with symptoms of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcsrj.com [bcsrj.com]
- 5. Efficacy and safety of domperidone and metoclopramide on human milk production in postpartum mothers: a bayesian network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of domperidone and metoclopramide on human milk production in postpartum mothers: a bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactation | Efficacy and safety of domperidone and metoclopramide on human milk production in postpartum mothers: a bayesian network meta-analysis of randomized controlled trials | springermedicine.com [springermedicine.com]
Reproducibility of Preclinical Findings on Cinnarizine's Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Cinnarizine, primarily used for vestibular disorders, alongside its alternatives, Betahistine and Dimenhydrinate. This report synthesizes available preclinical data, details experimental methodologies, and discusses the reproducibility of these findings.
Cinnarizine is a well-established medication for vertigo and motion sickness, exhibiting a multimodal mechanism of action.[1][2][3] Its therapeutic effects are attributed to its ability to block L- and T-type voltage-gated calcium channels, as well as its antihistaminic (H1 receptor) and antidopaminergic (D2 receptor) properties.[1] Preclinical evidence suggests that a primary site of action is the vestibular system, where it directly impacts hair cells.[4][5]
Comparative Preclinical Efficacy
To facilitate a direct comparison of the preclinical efficacy of Cinnarizine and its common alternatives, the following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy Data
| Drug | Target | Cell Type | Assay | Key Finding | Source |
| Cinnarizine | L-type Voltage-Gated Calcium Channels | Guinea Pig Vestibular Hair Cells (Type II) | Patch-clamp | IC50 = 1.5 µM | [4] |
| Cinnarizine | Pressure-Dependent Potassium Currents | Guinea Pig Vestibular Hair Cells (Type II) | Patch-clamp | Inhibition at 0.5 µM | [5] |
| Betahistine | Histamine H3 Receptor | N/A (in vitro data on receptor binding is extensive but lacks specific comparative IC50 values in vestibular models) | Radioligand binding assays | Antagonist activity | [6] |
| Dimenhydrinate | Histamine H1 Receptor | N/A (preclinical data focuses on in vivo effects) | N/A | Antagonist activity | [7] |
In Vivo Efficacy Data
| Drug | Animal Model | Condition | Key Efficacy Endpoint | Result | Source |
| Cinnarizine | Wistar Rat | N/A (study on cognitive effects) | Morris water maze test | Improved learning and memory at 20 mg/kg | |
| Betahistine | Cat | Unilateral Vestibular Neurectomy (UVN) | Posture Recovery (Support Surface Area) | Significant acceleration of recovery at 2 mg/kg/day | [8][9][10] |
| Betahistine | Cat | Normal | Histamine Turnover (HDC mRNA expression) | Dose- and time-dependent increase | [11] |
| Dimenhydrinate | N/A | Motion Sickness | N/A (preclinical efficacy data is largely qualitative) | Effective in preventing motion sickness symptoms | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of findings. Below are summaries of key experimental protocols identified in the preclinical literature.
In Vitro Electrophysiology (Patch-Clamp) for Cinnarizine
-
Objective: To determine the effect of Cinnarizine on voltage-gated calcium channels in vestibular hair cells.[4]
-
Animal Model: Guinea pigs.[4]
-
Cell Preparation: Type II vestibular hair cells were isolated from the inner ears by enzymatic and mechanical dissection.[4]
-
Electrophysiological Recording: The conventional whole-cell patch-clamp technique was used to record voltage-dependent Ca2+ currents. Currents were elicited by depolarizing pulses.[4]
-
Solutions: The extracellular solution contained 1.8 mM Ca2+ and 40 mM Ba2+.[4]
-
Drug Application: Cinnarizine was applied at various concentrations to determine a dose-response relationship and calculate the IC50.[4]
In Vivo Vestibular Compensation Model for Betahistine
-
Objective: To evaluate the effect of Betahistine on the recovery of postural function after vestibular injury.[8][9]
-
Surgical Procedure: Unilateral vestibular neurectomy (UVN) was performed to induce a vestibular deficit.[8][9]
-
Drug Administration: Betahistine was administered orally at different doses (e.g., 0.2 and 2 mg/kg/day).[10]
-
Behavioral Assessment: Postural recovery was quantified by measuring the support surface area of the cat's stance.[10]
-
Pharmacokinetic Analysis: Plasma concentrations of Betahistine and its major metabolite were measured.[8][10]
Reproducibility of Preclinical Findings
A critical assessment of the reproducibility of preclinical findings for Cinnarizine and its alternatives is challenging due to a lack of direct replication studies in the published literature. The majority of available data comes from individual studies, and there is a scarcity of independent attempts to confirm the initial findings.
-
Cinnarizine: The in vitro electrophysiological data on Cinnarizine's blockade of calcium channels in vestibular hair cells provides a clear and quantifiable mechanism of action.[4] The reported IC50 of 1.5 µM offers a specific benchmark for replication. However, to date, no published studies have explicitly aimed to reproduce this finding. The in vivo studies in rats, while providing some data on central effects, are less directly tied to the anti-vertigo efficacy and have not been replicated.
-
Betahistine: The preclinical work on Betahistine in the cat model of vestibular compensation has been conducted by a consistent research group, providing a series of related studies.[8][9][10][11] While this provides a cohesive body of evidence, independent replication from other laboratories is not readily apparent in the literature. The dose- and time-dependent effects on histamine turnover offer specific parameters that could be the focus of future reproducibility studies.[11]
-
Dimenhydrinate: Preclinical data for Dimenhydrinate is more qualitative and often cited in the context of its well-established clinical use for motion sickness.[7][12] Specific, quantitative preclinical studies that would be amenable to direct replication are not as prevalent in the literature compared to Cinnarizine and Betahistine.
References
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnarizine: A Contemporary Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. [Antiemetic therapy in preclinical emergency medicine - a literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches | Semantic Scholar [semanticscholar.org]
- 9. Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
A Comparative Guide to Analytical Methods for Cinnarizine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the detection and quantification of Cinnarizine, a widely used antihistamine and calcium channel blocker. The following sections detail the performance characteristics and experimental protocols of key techniques, offering a comparative analysis to aid in method selection for pharmaceutical quality control and bioanalytical studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Cinnarizine determination is contingent on factors such as the sample matrix, required sensitivity, and the intended application, ranging from routine quality control of pharmaceutical formulations to pharmacokinetic studies in biological fluids. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most frequently employed techniques.
The following table summarizes the key performance parameters of these methods based on published validation data.
| Parameter | RP-HPLC | UV-Visible Spectrophotometry | HPTLC |
| Linearity Range (µg/mL) | 2 - 12[1] | 4 - 24[1] | 0.05 - 0.8 (50-800 ng/band)[2] |
| Limit of Detection (LOD) | 0.0113 µg/mL[1] | Not consistently reported; generally less sensitive | 0.0168 µg/mL (16.81 ng/band)[3] |
| Limit of Quantification (LOQ) | 0.0345 µg/mL[1] | Not consistently reported; generally less sensitive | 0.0504 µg/mL (50.43 ng/band)[3] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | 99.07-101.29%[2] |
| Precision (%RSD) | < 2% | < 2% | 0.80-0.95%[2] |
| Primary Application | Quantification in formulations and biological samples | Routine QC of bulk drug and formulations | Quantification in formulations, stability studies |
Experimental Protocols
RP-HPLC Method for Cinnarizine in Pharmaceutical Formulations
This protocol outlines a typical RP-HPLC method for the quantification of Cinnarizine in tablet dosage forms.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., Orthophosphoric acid, pH adjusted to 2.8) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 60:40 v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 229 nm.[1]
-
Injection Volume: 20 µL.
b. Preparation of Standard Solutions:
-
Accurately weigh and dissolve a suitable amount of Cinnarizine reference standard in the mobile phase to obtain a stock solution (e.g., 200 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards within the linear range (e.g., 2-12 µg/mL).[1]
c. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder a number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Cinnarizine.
-
Transfer the powder to a volumetric flask, add a portion of the mobile phase, and sonicate to dissolve the Cinnarizine.
-
Dilute to volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
d. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Cinnarizine in the sample using the calibration curve.
UV-Visible Spectrophotometry Method for Cinnarizine
This protocol describes a straightforward UV spectrophotometric method for the estimation of Cinnarizine in bulk or pharmaceutical dosage forms.
a. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.
b. Preparation of Standard Solutions:
-
Accurately weigh and dissolve Cinnarizine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 200 µg/mL).[1]
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 4-24 µg/mL).[1]
c. Sample Preparation (from Tablets):
-
Follow the same initial steps as for the HPLC method to obtain a filtered solution of the drug.
-
Dilute the filtered solution with the solvent to a concentration within the calibration range.
d. Analysis:
-
Scan the standard solutions in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Cinnarizine, this is typically around 250 nm.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Cinnarizine in the sample solution from the calibration curve.
HPTLC Method for Cinnarizine
This protocol details a stability-indicating HPTLC method for the determination of Cinnarizine.
a. Instrumentation and Chromatographic Conditions:
-
HPTLC System: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: An eco-friendly mixture of ethyl alcohol and water (e.g., 90:10 v/v).[2]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the developed plate in a densitometer at a suitable wavelength (e.g., 197 nm).[2]
b. Preparation of Solutions:
-
Prepare stock and working standard solutions of Cinnarizine in a suitable solvent (e.g., methanol).
-
Prepare the sample solution from the pharmaceutical formulation by dissolving a known quantity in the solvent, followed by filtration.
c. Analysis:
-
Apply known volumes of the standard solutions to the HPTLC plate to construct a calibration curve.
-
Apply the sample solution to the same plate.
-
Develop and scan the plate as per the chromatographic conditions.
-
Quantify the Cinnarizine in the sample by comparing the peak area with the calibration curve.
Visualizations
Cinnarizine's Mechanism of Action
Cinnarizine primarily functions as a calcium channel blocker and an H1-antihistamine. Its therapeutic effects in treating vertigo and motion sickness are attributed to its action on the vestibular system and its antihistaminic properties.
Caption: Cinnarizine's dual mechanism of action.
General Workflow for Cinnarizine Analysis
The following diagram illustrates a generalized workflow for the analysis of Cinnarizine in a pharmaceutical sample, applicable to HPLC, UV, and HPTLC methods with minor variations in the "Instrumental Analysis" step.
Caption: General analytical workflow for Cinnarizine.
References
A Comparative Guide to Calcium Channel Blockers for Vestibular Disorder Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium channel blockers (CCBs) commonly investigated for the treatment of vestibular disorders. It summarizes key performance data from clinical and preclinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Comparative Efficacy and Tolerability of Calcium Channel Blockers
Calcium channel blockers are a class of drugs that modulate the influx of calcium ions into cells, playing a crucial role in regulating neuronal excitability and blood flow. Several CCBs have been evaluated for their potential in managing vestibular disorders such as vestibular migraine and vertigo. This section provides a comparative overview of their efficacy and side effect profiles based on available clinical data.
Quantitative Comparison of Clinical Efficacy
The following table summarizes the clinical efficacy of various CCBs in treating vestibular disorders, with a focus on the reduction in vertigo frequency and improvement in the Dizziness Handicap Inventory (DHI) scores.
| Drug | Vestibular Disorder | Dosage | Key Efficacy Outcomes | Study Type | Reference |
| Flunarizine | Vestibular Migraine | 10 mg/day | - Significant reduction in vertigo frequency.- Ranked best for DHI improvement (MD = 20.00, 95% CI = 10.90, 29.10) compared to placebo. | Network Meta-Analysis of RCTs | [1][2][3] |
| Vestibular Migraine | 10 mg/day | - 90% of patients reported symptomatic improvement. | Observational Study | [4] | |
| Cinnarizine | Peripheral Vertigo | 150 mg/day | - Reduced moderate vertigo attacks by 65.8% and severe attacks by 89.8% after 12 weeks. | Double-Blind Study | [2] |
| Nimodipine | Peripheral Vertigo | 90 mg/day (30 mg tid) | - Reduced moderate vertigo attacks by 78.8% and severe attacks by 85% after 12 weeks. | Double-Blind Study | [2] |
| Vestibular Schwannoma Surgery | Parenteral 1-2 mg/hour | - Lower risk for hearing loss (OR 0.46, 95% CI 0.22-0.97). | Pooled Analysis of RCTs | [3] | |
| Verapamil | Vestibular Migraine | 120-360 mg/day (extended release) | - Investigated for effects on migraine-related symptoms. | Prospective, Randomized, Double-Blind Trial (vs. Sertraline) | [1] |
| Migraine Prophylaxis | 320 mg/day (80 mg qid) | - Reduced migraine frequency by 49% (from 6.7 to 3.8 migraines/month). | Double-Blind, Placebo-Controlled Study | [5] |
MD: Mean Difference; CI: Confidence Interval; OR: Odds Ratio.
Comparative Tolerability and Side Effect Profile
The tolerability of CCBs is a critical factor in their clinical utility. The following table outlines the common and notable side effects associated with each drug based on clinical trial data.
| Drug | Common Side Effects | Notable Adverse Events | Tolerability Ranking (in Vestibular Migraine) | Reference |
| Flunarizine | Drowsiness, fatigue, weight gain, increased appetite. | Extrapyramidal symptoms (e.g., parkinsonism, tremor), depression, especially in the elderly. | Ranked worst for tolerability in a network meta-analysis. | [1][2][3][6] |
| Cinnarizine | Drowsiness, indigestion, headache, dry mouth, weight gain. | Extrapyramidal symptoms (less frequent than flunarizine). | Not specifically ranked in the meta-analysis. | [6] |
| Nimodipine | Hypotension (dose-dependent). | Generally well-tolerated in clinical trials for vestibular schwannoma surgery. | Not specifically ranked in the meta-analysis. | [7] |
| Verapamil | Constipation, dizziness, headache, fatigue. | Can affect cardiac conduction (bradycardia, AV block). | Not specifically ranked in the meta-analysis. | [8] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of CCBs for vestibular disorders.
Whole-Cell Patch-Clamp Recording of Calcium Currents in Vestibular Hair Cells
This protocol is designed to measure voltage-gated calcium currents in isolated vestibular hair cells and assess the blocking effects of CCBs.
1. Cell Preparation:
- Isolate vestibular hair cells from the desired animal model (e.g., rodent, zebrafish) via enzymatic digestion (e.g., with papain and L-cysteine) and mechanical dissociation of the vestibular end organs (utricle, saccule, or semicircular canals)[9].
- Plate the isolated cells on a glass coverslip in a recording chamber mounted on an inverted microscope.
2. Solutions:
- External Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl₂, 0.9 MgCl₂, 10 HEPES, 5.6 D-glucose, adjusted to pH 7.4 with NaOH. For isolating Ca²⁺ currents, replace NaCl with TEA-Cl and add K⁺ channel blockers (e.g., 4-aminopyridine, CsCl).
- Internal Pipette Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH[10][11].
3. Recording Procedure:
- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
- Approach a hair cell with the recording pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -70 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents.
- Record the resulting currents using a patch-clamp amplifier and digitizer.
- After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the CCB of interest at various concentrations.
- Record the calcium currents in the presence of the drug to determine its inhibitory effect.
4. Data Analysis:
- Measure the peak amplitude of the calcium currents at each voltage step before and after drug application.
- Construct current-voltage (I-V) curves to visualize the effect of the CCB on the voltage-dependence of channel activation.
- Calculate the half-maximal inhibitory concentration (IC₅₀) of the drug.
Two-Photon Calcium Imaging of Vestibular Neurons
This protocol allows for the visualization of calcium dynamics in vestibular neurons in response to stimuli and the modulatory effects of CCBs.
1. Preparation:
- Prepare acute brainstem slices containing the vestibular nuclei from an animal model.
- Load the slices with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)[12][13][14].
2. Imaging Setup:
- Place the brain slice in a recording chamber on the stage of a two-photon microscope.
- Continuously perfuse the slice with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.
- Use a Ti:sapphire laser tuned to the appropriate excitation wavelength for the chosen calcium indicator (e.g., ~800 nm for GCaMP).
3. Experimental Procedure:
- Identify vestibular neurons for imaging.
- Record baseline fluorescence levels.
- Stimulate the afferent vestibular pathways electrically or with relevant neurotransmitters to evoke calcium transients in the vestibular neurons.
- Acquire time-lapse images of the fluorescence changes in the neurons.
- Apply the CCB to the perfusion bath and repeat the stimulation protocol.
4. Data Analysis:
- Measure the change in fluorescence intensity (ΔF/F₀) in regions of interest (ROIs) corresponding to individual neurons.
- Compare the amplitude and kinetics of the calcium transients before and after the application of the CCB to assess its modulatory effect on neuronal activity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of calcium channel blockers in vestibular disorders are primarily attributed to their modulation of calcium influx through L-type voltage-gated calcium channels (Caᵥ1.3) in vestibular hair cells and neurons[15].
Calcium Signaling in Vestibular Hair Cells
In vestibular hair cells, mechanotransduction leads to depolarization, which activates L-type calcium channels. The subsequent influx of calcium triggers the release of the neurotransmitter glutamate at the afferent synapse, signaling head movement to the brain.
Caption: Calcium signaling cascade in a vestibular hair cell leading to neurotransmitter release.
Mechanism of Action of Calcium Channel Blockers
CCBs, such as flunarizine, cinnarizine, nimodipine, and verapamil, act by blocking the L-type calcium channels in vestibular hair cells[15]. This reduces the influx of calcium upon depolarization, thereby decreasing the release of glutamate and dampening the signal transmitted to the central nervous system. This is believed to alleviate the symptoms of vertigo and dizziness.
Caption: Mechanism of action of CCBs in vestibular hair cells.
Experimental Workflow for Comparing CCBs in an Animal Model
The following workflow outlines a typical preclinical study to compare the efficacy of different CCBs in a rodent model of vestibular dysfunction.
Caption: Workflow for preclinical comparison of CCBs in a vestibular dysfunction model.
References
- 1. Prophylactic treatments for vestibular migraine: a systematic review and network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prophylactic treatments for vestibular migraine: a systematic review and network meta-analysis of randomized clinical trials [frontiersin.org]
- 3. Prophylactic treatments for vestibular migraine: a systematic review and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Experience of Flunarizine for Vestibular Migraine: Single Centre Observational Study [mdpi.com]
- 5. [Calcium channel blockers in therapy of neurologic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnarizine- and flunarizine-associated movement disorder: a literature review | Semantic Scholar [semanticscholar.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Inhibitory effects of verapamil on [3H]-acetylcholine release in the central nervous system of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Cinnarizine vs. Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of cinnarizine and other first and second-generation antihistamines, supported by available clinical data. The information is intended to assist in research, drug development, and clinical decision-making.
Overview of Antihistamine Generations and Mechanisms
Antihistamines are broadly categorized into two generations based on their chemical properties and side effect profiles.
-
First-Generation Antihistamines: These are older drugs, such as cinnarizine, diphenhydramine, and chlorpheniramine. They are lipophilic and readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[1] Many also exhibit anticholinergic (muscarinic receptor blockade) and anti-alpha-adrenergic effects.
-
Second-Generation Antihistamines: Newer agents like loratadine, cetirizine, and fexofenadine are more selective for peripheral H1 receptors and have limited ability to cross the blood-brain barrier.[1] This results in a significantly lower incidence of sedative and anticholinergic side effects.
Cinnarizine is a first-generation antihistamine with a unique pharmacological profile that, in addition to its H1 receptor antagonism, includes calcium channel blocking activity and dopamine D2 receptor antagonism.[2][3] These additional mechanisms of action contribute to its therapeutic effects in treating vertigo and motion sickness but also to its distinct side effect profile, particularly the risk of extrapyramidal symptoms.[2][4]
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the available quantitative data on the incidence of key side effects for cinnarizine and other antihistamines. It is important to note that direct head-to-head comparative trials for all side effects across all listed drugs are limited. Data is compiled from various studies and sources.
Table 1: Sedation and Drowsiness
Sedation is the most common side effect of first-generation antihistamines. The degree of sedation can be quantified using various methods, including subjective patient-reported outcomes like the Visual Analogue Scale (VAS) and objective measures such as the Multiple Sleep Latency Test (MSLT) and Critical Flicker Fusion (CFF) test.
| Antihistamine | Generation | Sedation Incidence/Score | Notes |
| Cinnarizine | First | High (occurs in >1 in 100 people)[5][6] | Drowsiness is a very common side effect.[7][8] |
| Diphenhydramine | First | High | Significantly poorer cognitive performance compared to placebo and loratadine.[9] |
| Chlorpheniramine | First | High | Known to cause significant drowsiness.[10] |
| Hydroxyzine | First | High | Known as a sedating antihistamine.[10] |
| Promethazine | First | High | One of the most sedating antihistamines.[10] |
| Cetirizine | Second | Low to Moderate | Less sedating than first-generation, but more so than other second-generation drugs.[11] |
| Loratadine | Second | Low | No significant difference from placebo in cognitive and psychomotor tests.[9] |
| Fexofenadine | Second | Very Low | No significant sedative effect or impairment of cognitive function.[12] |
| Betahistine | (Histamine Analogue) | Low | Drowsiness reported in 7 out of 46 patients in one study, compared to 16 with cinnarizine.[13] |
Data compiled from multiple sources. Direct comparative incidence rates are not always available.
Table 2: Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are movement disorders that can be induced by drugs that block dopamine D2 receptors. Cinnarizine is a leading cause of drug-induced parkinsonism.[14]
| Antihistamine | Generation | Incidence of EPS | Notes |
| Cinnarizine | First | Incidence rate of 10.3 per 10,000 person-months.[15] | Risk increases with long-term use and in the elderly.[6][7][16] Symptoms can be severe and slow to resolve.[7] |
| Flunarizine | First (structurally related to cinnarizine) | Incidence rate of 21.03 per 10,000 person-months.[15] | Higher risk of EPS compared to cinnarizine.[15] |
| Other First-Generation Antihistamines | First | Rare | Generally not associated with a significant risk of EPS. |
| Second-Generation Antihistamines | Second | Very Rare/Not Reported | Not known to cause EPS due to their high selectivity for H1 receptors and poor CNS penetration. |
Data compiled from multiple sources. Direct comparative incidence rates are not always available.
Table 3: Weight Gain
Weight gain is a potential side effect of some antihistamines, thought to be related to their effects on histamine and serotonin receptors in the CNS which regulate appetite.
| Antihistamine | Generation | Incidence of Weight Gain | Notes |
| Cinnarizine | First | Reported as a common side effect with prolonged use.[7][8][17] | The exact incidence rate is not well-documented in comparative trials. |
| Flunarizine | First | Can cause weight gain due to increased appetite.[18][19] | |
| Other First-Generation Antihistamines | First | Can occur, but incidence varies. | |
| Second-Generation Antihistamines | Second | Generally low, but can occur with some agents like cetirizine. |
Data compiled from multiple sources. Direct comparative incidence rates are not always available.
Table 4: Anticholinergic Side Effects
Anticholinergic effects result from the blockade of muscarinic acetylcholine receptors and can include dry mouth, blurred vision, urinary retention, and constipation.
| Antihistamine | Generation | Anticholinergic Effects | Notes |
| Cinnarizine | First | Present, includes dry mouth, constipation, and blurred vision.[20][21] | Cinnarizine has known anticholinergic properties.[20] |
| Diphenhydramine | First | High | Strong anticholinergic activity. |
| Chlorpheniramine | First | Moderate | |
| Second-Generation Antihistamines | Second | Low to negligible | These agents are more selective for H1 receptors and have minimal anticholinergic effects. |
Data compiled from multiple sources. Direct comparative incidence rates are not always available.
Experimental Protocols
Assessment of Sedation
a) Visual Analogue Scale (VAS)
-
Methodology: The VAS is a subjective measurement tool for assessing the degree of sleepiness.[1][22] Patients are asked to mark their level of sleepiness on a continuous line, typically 100 mm in length, with endpoints labeled "not sleepy at all" and "extremely sleepy." The score is determined by measuring the distance from the "not sleepy at all" end to the patient's mark.[1][22] This is often done at baseline and at various time points after drug administration.[1]
-
Application: This method was used in a large-scale surveillance study to compare the sedative profiles of various first and second-generation antihistamines.[1][22]
b) Multiple Sleep Latency Test (MSLT)
-
Methodology: The MSLT is an objective measure of the physiological tendency to fall asleep. It is conducted during the day following an overnight polysomnography to ensure adequate sleep the night before. The test consists of four or five 20-minute nap opportunities scheduled at two-hour intervals. The primary measures are the mean sleep latency (the average time it takes to fall asleep across all naps) and the number of sleep-onset REM periods (SOREMPs).
-
Application: The MSLT is considered a gold standard for quantifying sleepiness and is used in clinical trials to assess the sedative effects of medications.
c) Critical Flicker Fusion (CFF) Test
-
Methodology: The CFF test measures the threshold at which a flickering light is perceived as a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression and sedation. The test involves presenting a flickering light to the subject and varying the frequency until the flicker is no longer detectable.
-
Application: CFF is a sensitive and reliable method for assessing the sedative effects of drugs, including antihistamines.
Assessment of Extrapyramidal Symptoms (EPS)
-
Methodology: The assessment of drug-induced movement disorders typically involves a neurological examination and the use of standardized rating scales. Common scales include:
-
Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and akinesia.[23]
-
Barnes Akathisia Rating Scale (BARS): Used to assess akathisia, a state of motor restlessness. It includes both objective and subjective components.[23]
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.
-
-
Application: These scales are used in clinical trials and post-marketing surveillance to monitor for and quantify the severity of EPS associated with medications like cinnarizine.[23] A thorough neurological and physical exam is also crucial for diagnosis.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the therapeutic and side effects of cinnarizine and other antihistamines.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling and EPS.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial assessing the side effect profile of a new antihistamine compared to existing treatments.
Caption: Experimental Workflow for Side Effect Assessment.
Conclusion
Cinnarizine, a first-generation antihistamine, demonstrates a distinct side effect profile compared to both other first-generation and second-generation agents. Its prominent sedative effects are a key consideration, similar to other first-generation antihistamines. However, its unique dopamine D2 receptor antagonism significantly increases the risk of extrapyramidal symptoms, a side effect not commonly associated with other antihistamines.[15][24] While effective for vertigo and motion sickness, the potential for these neurological side effects, particularly in the elderly and with long-term use, necessitates careful risk-benefit assessment.[6][7][16] Second-generation antihistamines offer a much more favorable safety profile regarding sedation and lack the risk of EPS, making them the preferred choice for allergic conditions. The selection of an appropriate antihistamine should be guided by the clinical indication and a thorough understanding of the comparative side effect profiles.
References
- 1. Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Side effects of cinnarizine - NHS [nhs.uk]
- 6. Experiences with Cinnarizine | HealthUnlocked [healthunlocked.com]
- 7. biomedicus.gr [biomedicus.gr]
- 8. What are the side effects of Cinnarizine? [synapse.patsnap.com]
- 9. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihistamines - NHS [nhs.uk]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnarizine - Wikipedia [en.wikipedia.org]
- 15. Extrapyramidal symptoms after exposure to calcium channel blocker-flunarizine or cinnarizine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Movement disorders and depression due to flunarizine and cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medindia.net [medindia.net]
- 18. 1mg.com [1mg.com]
- 19. Fluver | 10 mg | Tablet | ফ্লুভার ১০ মি.গ্রা. ট্যাবলেট | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 20. drugtodayonline.com [drugtodayonline.com]
- 21. Motion Sickness Medication: Anticholinergic Agents, Piperazine Antihistamines, Sympathomimetics [emedicine.medscape.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. [Akathisia, parkinsonism and depression induced by cinnarizine: a case report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flunarizine- and cinnarizine-induced extrapyramidal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Touristil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and expired or unused medications is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the proper disposal of Touristil, a combination drug containing Cinnarizine and Domperidone.
This compound is primarily used for the management of vestibular disorders and motion sickness. Adherence to proper disposal protocols is necessary to prevent environmental contamination and ensure a safe laboratory environment.
Operational Plan for this compound Disposal
The following step-by-step procedure is recommended for the safe disposal of this compound in a laboratory environment.
Disposal Protocol
-
Segregation:
-
Isolate all expired, unused, or contaminated this compound tablets from active inventory.
-
Place the segregated this compound waste in a designated, clearly labeled container for non-hazardous pharmaceutical waste. This container should be separate from general laboratory waste and hazardous chemical waste streams.
-
-
Deactivation (for solid oral dosage forms):
-
Empty the this compound tablets from their original packaging into the designated waste container.
-
To render the active ingredients non-retrievable, mix the tablets with an inert material. Suitable materials include cat litter, used coffee grounds, or sand. This step helps to prevent accidental ingestion or environmental dispersal.
-
Add a small amount of water to the mixture to aid in the breakdown of the tablets.
-
-
Containment:
-
Seal the container securely to prevent any leakage or spillage.
-
Ensure the container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and includes the date of collection.
-
-
Final Disposal:
-
The sealed container should be collected by a licensed waste management contractor that handles pharmaceutical waste.
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration to ensure the complete destruction of the active pharmaceutical ingredients.
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
-
-
Packaging Disposal:
-
Once emptied, the original packaging (blister packs, bottles, etc.) should have all personal or identifying information removed or obscured.
-
The de-identified packaging can then be disposed of in the general laboratory waste.
-
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative aspects of the this compound components.
| Parameter | Cinnarizine | Domperidone |
| Molecular Formula | C26H28N2 | C22H24ClN5O2 |
| Molar Mass | 368.52 g/mol | 425.9 g/mol |
| CAS Number | 298-57-7 | 57808-66-9 |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
